PIM1-IN-2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O/c18-12-4-1-10(2-5-12)16-13-9-11(3-6-15(13)22-23-16)14-7-8-20-17(19)21-14/h1-9H,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVFETGXIRKVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C4=NC(=NC=C4)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377550 | |
| Record name | PIM-1 INHIBITOR 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477845-12-8 | |
| Record name | PIM-1 inhibitor 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477845128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIM-1 INHIBITOR 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIM-1 INHIBITOR 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8ZMA6BSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of PIM1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIM1-IN-2 is a potent, ATP-competitive inhibitor of the PIM1 serine/threonine kinase, a key proto-oncogene implicated in a variety of human malignancies. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects. It includes a summary of its inhibitory activity, a description of the PIM1 signaling pathway, and detailed experimental protocols for assays used to characterize this and similar inhibitors. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.
Introduction to PIM1 Kinase
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. These kinases are crucial regulators of cell survival, proliferation, and differentiation.[1] Upregulation of PIM kinases is observed in numerous hematological and solid tumors, making them attractive targets for cancer therapy.[1] PIM1, the most extensively studied member of the family, is a downstream effector of the JAK/STAT signaling pathway and is induced by a variety of cytokines and growth factors.[2] Once expressed, PIM1 is constitutively active and phosphorylates a wide range of substrates involved in cell cycle progression and apoptosis.[3]
This compound: A Potent PIM1 Inhibitor
This compound was identified through a docking study as a novel inhibitor of the PIM1 kinase.[4][5] It is characterized as a potent and ATP-competitive inhibitor.[4][5]
Biochemical Activity
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the PIM1 kinase. It achieves this by competing with ATP for binding to the enzyme's active site. The inhibitory potency of this compound against PIM1 has been quantified, with a reported Ki of 91 nM .[4][5]
Table 1: Quantitative Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| PIM1 | Ki | 91 nM | [4][5] |
The PIM1 Signaling Pathway
PIM1 kinase exerts its pro-survival and proliferative effects by phosphorylating a multitude of downstream substrates. Understanding this signaling network is crucial for elucidating the cellular consequences of PIM1 inhibition by compounds like this compound.
Key Downstream Targets
Several key proteins are phosphorylated by PIM1, leading to the regulation of critical cellular processes:
-
BAD: Phosphorylation of the pro-apoptotic protein BAD on Ser112 by PIM1 promotes its binding to 14-3-3 proteins, thereby preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This ultimately leads to the inhibition of apoptosis.[3][6][7][8]
-
c-Myc: PIM1 can phosphorylate and stabilize the oncoprotein c-Myc, a key transcription factor that drives cell proliferation and growth.
-
Cell Cycle Regulators: PIM1 phosphorylates several proteins that regulate cell cycle progression, including Cdc25A, p21Cip1/WAF1, and p27Kip1, thereby promoting the transition through cell cycle checkpoints.[2]
-
4E-BP1: Phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) by PIM1 can relieve its inhibitory effect on the eIF4E translation initiation factor, thus promoting protein synthesis.
Signaling Pathway Diagram
The following diagram illustrates the central role of PIM1 in cell signaling and the points of intervention for an inhibitor like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PIM1 inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human PIM1 kinase
-
PIM1 substrate (e.g., S6K substrate peptide)
-
ATP
-
This compound or other test compounds
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[9]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[9]
-
Enzyme Addition: Add 2 µL of diluted PIM1 enzyme to each well.[9]
-
Substrate/ATP Mix: Prepare a mix of the PIM1 substrate and ATP in kinase buffer.
-
Reaction Initiation: Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction.[9] The final concentrations of ATP and substrate should be optimized for each kinase-substrate pair (e.g., 500 µM ATP for PIM1).[9]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[9]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to PIM1 kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for PIM1 Inhibition (Western Blot for p-BAD)
This assay determines the ability of an inhibitor to block PIM1 activity within a cellular context by measuring the phosphorylation of a known PIM1 substrate, BAD.
Materials:
-
Human cancer cell line expressing PIM1 (e.g., K562, Raji, Daudi)[3]
-
Cell culture medium and supplements
-
This compound or other test compounds
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-PIM1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere (if applicable). Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO for a specified time (e.g., 48 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total BAD, PIM1, and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess the total protein levels.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-BAD signal to the total BAD signal and the loading control. A decrease in the phospho-BAD/total BAD ratio indicates inhibition of PIM1 kinase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. promega.com [promega.com]
PIM1-IN-2: A Technical Guide to ATP-Competitive Inhibition of PIM1 Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PIM1-IN-2, a potent and specific ATP-competitive inhibitor of the PIM1 serine/threonine kinase. PIM1 kinase is a key regulator of cell survival, proliferation, and apoptosis, making it a compelling target in oncology and immunology. This document details the mechanism of action of this compound, presents its biochemical and cellular activity, and provides comprehensive experimental protocols for its characterization. Furthermore, it elucidates the critical signaling pathways governed by PIM1 and visualizes the inhibitor's mechanism and relevant biological cascades through detailed diagrams.
Introduction to PIM1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases comprises three isoforms: PIM1, PIM2, and PIM3. These kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1][2][3][4] Unlike many other kinases, PIM kinases are constitutively active upon expression, and their activity is primarily regulated at the level of transcription and protein stability.[3] PIM1 is implicated in a wide array of cellular processes, including cell cycle progression, inhibition of apoptosis, and metabolic regulation. Its overexpression is frequently observed in various hematological malignancies and solid tumors, correlating with poor prognosis and making it an attractive therapeutic target.
This compound: A Potent ATP-Competitive Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets PIM1 kinase. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the transfer of phosphate from ATP to its substrates.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table includes the reported inhibition constant (Ki) and comparative data for other relevant PIM1 inhibitors to provide context. It is important to note that "PIM-IN-2" and "Pim-1/2 kinase inhibitor 2" are distinct compounds from "this compound".
| Compound Name | Target | Assay Type | Ki (nM) | IC50 (nM) | Cell Line | Reference |
| This compound | PIM1 | Biochemical | 91 | - | - | [3] |
| PIM-IN-2 | Pim kinases | Biochemical | - | 25 | - | |
| Pim-1/2 kinase inhibitor 2 | PIM1 | Biochemical | - | 1310 | - | [5] |
| PIM2 | Biochemical | - | 670 | - | [5] | |
| PIM1-1 | PIM1 | Cellular (Viability) | - | 10,000 | Daudi | [6] |
| Cellular (Viability) | - | 20,000 | Raji | [6] | ||
| Cellular (Viability) | - | 30,000 | K562 | [6] |
PIM1 Signaling Pathways
PIM1 kinase is a central node in a complex signaling network that governs cell fate. Its activation is primarily driven by the JAK/STAT pathway, initiated by cytokines and growth factors. Once expressed, PIM1 phosphorylates a diverse range of downstream substrates, thereby modulating their activity and influencing key cellular processes.
Key Downstream Targets of PIM1
-
Apoptosis Regulation: PIM1 promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD at multiple sites, including Ser112, Ser136, and Ser155.[7][8][9] This phosphorylation event leads to the dissociation of BAD from the anti-apoptotic proteins Bcl-xL and Bcl-2.
-
Cell Cycle Progression: PIM1 facilitates cell cycle progression by phosphorylating and regulating the activity of cell cycle inhibitors such as p21Cip1/WAF1 (at Thr145) and p27Kip1 (at Thr157 and Thr198).[4][10][11][12][13][14] This phosphorylation can lead to their cytoplasmic localization and/or proteasomal degradation.
-
Transcriptional Regulation: PIM1 can phosphorylate and enhance the activity of the proto-oncogene c-Myc, a critical transcription factor that drives cell proliferation.[15]
References
- 1. promega.com [promega.com]
- 2. The PIM-2 kinase phosphorylates BAD on serine 112 and reverses BAD-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL | MRC PPU [ppu.mrc.ac.uk]
- 9. ashpublications.org [ashpublications.org]
- 10. Pim-2 phosphorylation of p21(Cip1/WAF1) enhances its stability and inhibits cell proliferation in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Successive Phosphorylation of p27KIP1 Protein at Serine-10 and C Terminus Crucially Controls Its Potency to Inactivate Cdk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pim-1 kinase-dependent phosphorylation of p21Cip1/WAF1 regulates its stability and cellular localization in H1299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pim-2 phosphorylation of p21Cip1/WAF1 enhances its stability and inhibits cell proliferation in HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Target Binding Site of PIM1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the binding interactions between the inhibitor PIM1-IN-2 and its target, the PIM1 serine/threonine kinase. The information is compiled from publicly available scientific literature and commercial product data.
Executive Summary
This compound, also identified by its chemical name 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine and CAS number 477845-12-8, is a potent and ATP-competitive inhibitor of PIM1 kinase with a reported inhibition constant (Ki) of 91 nM.[1][2] this compound is notable for its interaction with the ATP-binding hinge region of the kinase, where it does not form classical hydrogen bonds, a characteristic that distinguishes it from many other kinase inhibitors.[1] This guide will delve into the specifics of its binding mode as predicted by molecular docking studies, detail relevant experimental protocols, and present comparative quantitative data for other known PIM1 inhibitors.
This compound and its Target: PIM1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. The PIM family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3. Overexpression of PIM1 is implicated in the progression of various solid and hematopoietic malignancies, making it an attractive target for cancer therapy.
The PIM1 kinase has a unique ATP-binding pocket characterized by a proline residue (Pro123) in the hinge region. This feature prevents the formation of a canonical hydrogen bond that is typically observed between ATP and other kinases, offering an opportunity for the design of selective inhibitors.[3]
This compound Target Binding Site and Interactions
Detailed structural information for a co-crystal of this compound with PIM1 kinase is not publicly available. However, the binding mode of this compound has been predicted through molecular docking studies.[1] These studies were validated by the successful co-crystallization of other inhibitors identified in the same screening effort, confirming the accuracy of the predicted binding poses.
The docking analysis suggests that this compound occupies the ATP-binding pocket of PIM1. A key feature of its interaction is the engagement with the kinase hinge region without forming traditional hydrogen bonds.[1] Instead, the interaction is likely dominated by van der Waals forces and hydrophobic interactions.
Based on the docking studies of this compound and the crystal structures of other non-classical hinge binders, the following residues are predicted to be crucial for the binding of this compound:
-
Hinge Region: While not forming hydrogen bonds, the unique conformation of the hinge region, influenced by Pro123 , creates a pocket that accommodates the inhibitor.[3]
-
Gatekeeper Residue: The gatekeeper residue, located at the entrance of the hydrophobic back pocket, is critical for inhibitor binding and selectivity.
-
Hydrophobic Pocket: Residues lining the hydrophobic pocket are likely to form van der Waals interactions with the chlorophenyl and benzisoxazole rings of this compound.
-
Catalytic Lysine: As an ATP-competitive inhibitor, this compound is expected to interact with or be in close proximity to the catalytic Lys67 .[4]
The following diagram illustrates the predicted binding logic of this compound within the PIM1 active site.
Caption: Predicted binding of this compound in the PIM1 active site.
Quantitative Data
The primary quantitative measure of this compound's potency is its inhibition constant (Ki).
| Compound | Target | Assay Type | Ki (nM) | Reference |
| This compound | PIM1 | Kinase Inhibition | 91 | [1][2] |
For comparative purposes, the following table summarizes the inhibitory activities of other known PIM1 inhibitors.
| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Reference |
| SGI-1776 | 7 | 350 | 70 | |
| AZD1208 | 0.4 | 5 | 1.9 | |
| CX-6258 | 5 | 25 | 16 | |
| PIM447 | 0.006 | 0.018 | 0.009 | |
| Quercetagetin | 340 | - | - |
Experimental Protocols
PIM1 Kinase Inhibition Assay (Predicted Protocol for Ki Determination)
The Ki value for this compound was likely determined using a competitive enzymatic assay. While the specific protocol for this compound is not detailed in the available literature, a typical kinase inhibition assay to determine Ki would follow these general steps:
-
Reagents and Buffers:
-
Recombinant human PIM1 kinase
-
Peptide substrate (e.g., a synthetic peptide with a PIM1 phosphorylation motif)
-
ATP (radiolabeled, e.g., [γ-³²P]ATP, or non-radiolabeled for detection methods like ADP-Glo)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Stop solution (e.g., EDTA)
-
Detection reagents (specific to the chosen assay format)
-
-
Assay Procedure (Example using radiolabeled ATP): a. A reaction mixture is prepared containing PIM1 kinase, the peptide substrate, and varying concentrations of this compound in the kinase reaction buffer. b. The enzymatic reaction is initiated by the addition of a fixed concentration of [γ-³²P]ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is terminated by the addition of the stop solution. e. The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., using phosphocellulose paper). f. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: a. The rate of substrate phosphorylation is determined for each inhibitor concentration. b. The data are plotted as the percentage of inhibition versus the inhibitor concentration. c. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve. d. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of ATP used in the assay.
The workflow for a typical kinase inhibition assay is depicted below.
Caption: A generalized workflow for a kinase inhibition assay.
Molecular Docking (Predicted Protocol)
The binding mode of this compound was predicted using molecular docking. A general protocol for such a study would involve:
-
Preparation of the Protein Structure: a. Obtain a high-resolution crystal structure of PIM1 kinase from the Protein Data Bank (PDB). b. Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. c. Define the binding site based on the location of the co-crystallized ligand or the known ATP-binding pocket.
-
Preparation of the Ligand Structure: a. Generate a 3D structure of this compound. b. Assign appropriate atom types and charges to the ligand.
-
Docking Simulation: a. Use a docking program (e.g., Glide, AutoDock) to place the ligand into the defined binding site of the protein. b. The program will explore various conformations and orientations of the ligand within the binding site. c. A scoring function is used to evaluate the binding affinity of each pose, predicting the most likely binding mode.
-
Analysis of Results: a. The predicted binding poses are visually inspected to identify key interactions between the ligand and the protein. b. The interactions (e.g., hydrogen bonds, hydrophobic contacts) are analyzed to understand the structural basis of binding.
The logical flow of a molecular docking study is presented below.
Caption: A simplified workflow for a molecular docking study.
PIM1 Signaling Pathway
PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a role in regulating cell cycle progression and apoptosis. The following diagram illustrates a simplified representation of the PIM1 signaling pathway.
Caption: Overview of the PIM1 signaling pathway.
Conclusion
This compound is a potent, ATP-competitive inhibitor of PIM1 kinase that exhibits a non-classical binding mode within the hinge region. While a co-crystal structure is not yet available, molecular docking studies provide valuable insights into its interaction with the PIM1 active site. This technical guide has summarized the current understanding of the this compound binding site, provided relevant quantitative data for comparison, outlined the likely experimental protocols for its characterization, and placed its target within a key signaling pathway. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development targeting PIM kinases.
References
An In-depth Technical Guide to the Selectivity Profile of PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the initial topic of interest was the selectivity profile of PIM1-IN-2, a comprehensive public dataset for its activity against the full PIM kinase family (PIM1, PIM2, and PIM3) could not be located. To fulfill the core requirements of this guide with publicly available and citable data, the well-characterized, potent PIM kinase inhibitor, SGI-1776 , will be used as the primary example.
Introduction to PIM Kinases
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and differentiation.[][2] The family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[][2] Unlike many other kinases, PIM kinases are primarily regulated at the level of transcription and protein stability rather than by phosphorylation.[] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.
Selectivity Profile of SGI-1776
SGI-1776 is a potent, ATP-competitive, small-molecule inhibitor of PIM kinases.[3][4] Its inhibitory activity has been quantified against all three PIM isoforms, demonstrating a preference for PIM1 and PIM3 over PIM2. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| PIM1 | 7 |
| PIM2 | 363 |
| PIM3 | 69 |
Table 1: In vitro inhibitory potency of SGI-1776 against the three PIM kinase isoforms. Data sourced from multiple biochemical assays.[3][5][6][7]
SGI-1776 also exhibits inhibitory activity against other kinases, notably Flt-3 and Haspin, with IC50 values of 44 nM and 34 nM, respectively.[3][5]
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, primarily the JAK/STAT pathway. Upon activation by cytokines, JAKs phosphorylate STATs, which then dimerize, translocate to the nucleus, and induce the transcription of target genes, including PIM. Once expressed, PIM kinases phosphorylate a wide range of downstream substrates to regulate cellular processes.
Caption: PIM Kinase Signaling Pathway.
Experimental Protocols for Kinase Inhibition Assays
The determination of IC50 values for PIM kinase inhibitors is typically performed using in vitro biochemical assays. Two common methods are the ADP-Glo™ Luminescent Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[8][9][10]
Materials:
-
Recombinant PIM1, PIM2, or PIM3 enzyme
-
Peptide substrate (e.g., a derivative of the BAD protein)
-
ATP
-
SGI-1776 (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
White opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of SGI-1776 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the PIM kinase and the peptide substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
-
ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence data is used to calculate the percent inhibition for each inhibitor concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Caption: ADP-Glo™ Kinase Assay Workflow.
LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.
Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test inhibitor. The kinase is labeled with a europium (Eu) chelate-conjugated antibody, and the tracer is labeled with an Alexa Fluor® 647 dye. When the tracer is bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor® 647 acceptor. An inhibitor that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.[12][13][14][15]
Materials:
-
Recombinant PIM kinase (tagged, e.g., with His or GST)
-
Europium-labeled anti-tag antibody (e.g., anti-His)
-
Alexa Fluor® 647-labeled kinase tracer
-
SGI-1776 (or other test inhibitor)
-
Kinase Buffer A
-
Black, low-volume 384-well assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of SGI-1776 in DMSO and then dilute in Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the diluted test inhibitor to the wells of the assay plate.
-
Add 5 µL of a solution containing the PIM kinase and the Eu-labeled antibody.
-
Add 5 µL of the Alexa Fluor® 647-labeled tracer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[12][14][15]
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The IC50 value is determined by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The PIM kinases are significant targets in oncology drug discovery. A thorough understanding of an inhibitor's selectivity profile across the three PIM isoforms is critical for its development as a therapeutic agent. As demonstrated with the example of SGI-1776, quantitative biochemical assays such as ADP-Glo™ and LanthaScreen® are essential tools for characterizing the potency and selectivity of PIM kinase inhibitors. This in-depth guide provides the foundational knowledge and methodologies for researchers to assess the selectivity profiles of novel PIM inhibitors.
References
- 2. apexbt.com [apexbt.com]
- 3. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 4. Facebook [cancer.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
PIM1-IN-2 In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro kinase assay for PIM1-IN-2, a potent and ATP-competitive inhibitor of PIM1 kinase. This document details the underlying signaling pathways, experimental protocols, and relevant quantitative data to facilitate research and development efforts targeting the PIM1 kinase.
Introduction to PIM1 Kinase
PIM1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] It is a proto-oncogene, and its overexpression is implicated in several human cancers, such as prostate cancer and acute myeloid leukemia.[1] PIM1 is primarily regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][2][3] Upon activation, STAT3 and STAT5 transcription factors bind to the PIM1 promoter, initiating its transcription.[1] PIM1 exerts its effects by phosphorylating a wide range of downstream substrates, thereby modulating their activity and contributing to tumorigenesis.[4]
PIM1 Signaling Pathway
The PIM1 signaling cascade is a critical pathway in cell survival and proliferation. Various extracellular signals, such as interleukins and interferons, can activate the JAK/STAT pathway, leading to the transcription of the PIM1 gene. PIM1 kinase, in turn, phosphorylates several downstream targets involved in cell cycle control and apoptosis. A simplified representation of this pathway is provided below.
This compound: A Potent PIM1 Inhibitor
This compound is an ATP-competitive inhibitor of PIM1 kinase with a reported inhibitory constant (Ki) of 91 nM.[5] As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the PIM1 kinase, preventing the binding of ATP and subsequent phosphorylation of its substrates.
In Vitro Kinase Assay for this compound
Several in vitro assay formats can be employed to determine the potency and selectivity of PIM1 inhibitors like this compound. The LanthaScreen™ Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay are two commonly used methods.
LanthaScreen™ Eu Kinase Binding Assay
This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).[6] The binding of an inhibitor to the kinase displaces the tracer, leading to a decrease in the FRET signal.[6]
A detailed protocol for the LanthaScreen® Eu Kinase Binding Assay for PIM1 can be found on the Thermo Fisher Scientific website.[6] Key steps typically involve:
-
Reagent Preparation: Prepare a 1X Kinase Buffer A solution from the 5X stock.[6] Dilute the PIM1 kinase, Eu-labeled antibody, and Alexa Fluor® 647 tracer to their working concentrations in the 1X buffer. Prepare a serial dilution of this compound.
-
Assay Plate Preparation: Add the test compound (this compound) to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Add the mixture of PIM1 kinase and Eu-labeled antibody to the wells.
-
Tracer Addition: Add the Alexa Fluor® 647 tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.[6]
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring the FRET signal.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7][8] The amount of ADP is directly proportional to the kinase activity.
A general protocol for the ADP-Glo™ Kinase Assay with PIM1 is available from Promega and BPS Bioscience.[7][8] Key steps include:
-
Kinase Reaction: In a 96-well or 384-well plate, combine PIM1 kinase, a suitable substrate (e.g., S6Ktide), ATP, and the test inhibitor (this compound).[8]
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).[8]
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubation: Incubate at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Presentation and Analysis
The primary output of these assays is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. This value is a key metric for assessing the potency of an inhibitor.
Quantitative Data for PIM1 Inhibitors
The following table summarizes the reported inhibitory activities of this compound and other selected PIM1 inhibitors.
| Inhibitor | Assay Type | Target | IC50 / Ki | Reference |
| This compound | - | PIM1 | Ki = 91 nM | [5] |
| PIM1-IN-1 | - | PIM1 | IC50 = 7 nM | [9][10] |
| PIM3 | IC50 = 70 nM | [9][10] | ||
| SGI-1776 | Cell-free assay | PIM1 | IC50 = 7 nM | [9][11][12] |
| AZD1208 | Cell-free assay | PIM1 | IC50 = 0.4 nM | [11][12] |
| PIM2 | IC50 = 5 nM | [11][12] | ||
| PIM3 | IC50 = 1.9 nM | [11][12] | ||
| CX-6258 HCl | - | PIM1 | IC50 = 5 nM | [9][10][11][12] |
| PIM2 | IC50 = 25 nM | [9][10][11][12] | ||
| PIM3 | IC50 = 16 nM | [9][10][11][12] | ||
| SMI-4a | - | PIM1 | IC50 = 17 nM | [11][12] |
| TCS PIM-1 1 | - | PIM1 | IC50 = 50 nM | [9][11][12] |
| Hispidulin | - | PIM1 | IC50 = 2.71 µM | [9][12] |
Conclusion
This technical guide provides a comprehensive overview of the in vitro kinase assay for this compound, including the relevant biological context, detailed experimental workflows, and comparative data. The provided protocols and diagrams serve as a valuable resource for researchers engaged in the discovery and development of novel PIM1 kinase inhibitors. The methodologies described can be adapted to screen and characterize other potential PIM1 inhibitors, contributing to the advancement of cancer therapeutics.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. adooq.com [adooq.com]
- 10. glpbio.com [glpbio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
PIM1-IN-2: A Technical Guide to Cellular Activity and Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM1 kinase, a constitutively active serine/threonine kinase, has emerged as a significant therapeutic target in oncology and immunology. Its role in promoting cell survival, proliferation, and resistance to apoptosis makes it a critical node in various signaling pathways. PIM1-IN-2 is a potent, ATP-competitive inhibitor of PIM1 kinase. This technical guide provides a comprehensive overview of the cellular activity, potency, and underlying mechanisms of PIM1 inhibition, with a specific focus on this compound where data is available. We will delve into the experimental methodologies used to characterize this and similar inhibitors, and visualize the key signaling networks and experimental workflows.
This compound Potency and Cellular Activity
This compound demonstrates high potency against the PIM1 enzyme. While extensive cellular activity data for this compound is not widely published, its biochemical potency suggests significant potential for cellular effects. The primary reported potency value for this compound is its inhibitor constant (Ki).
Table 1: Biochemical Potency of this compound
| Compound | Target | Potency (Ki) | Notes |
| This compound | PIM1 | 91 nM[1][2] | ATP-competitive inhibitor. |
To provide a comparative context for the expected cellular activity of a potent PIM1 inhibitor, the following table summarizes the half-maximal inhibitory concentrations (IC50) for other well-characterized PIM kinase inhibitors in various cancer cell lines.
Table 2: Cellular Potency of Selected PIM Kinase Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 |
| Pim-1/2 kinase inhibitor 2 | NFS-60 | Myeloid Leukemia | Not Specified |
| HepG-2 | Liver Cancer | Not Specified | |
| PC-3 | Prostate Cancer | Not Specified | |
| Caco-2 | Colon Cancer | Not Specified | |
| PIM-1/HDAC-IN-2 | MV4-11 | Acute Myeloid Leukemia | 0.11 µM |
| MOLM-13 | Acute Myeloid Leukemia | 3.56 µM | |
| RPMI 8226 | Multiple Myeloma | 1.71 µM | |
| MM.1S | Multiple Myeloma | 7.09 µM | |
| TP-3654 | UM-UC-3 | Bladder Cancer | EC50 = 67 nM (p-BAD)[3] |
| AZD1208 | PC3-LN4 (Hypoxia) | Prostate Cancer | ~0.2 µM[4] |
| PC3-LN4 (Normoxia) | Prostate Cancer | ~16.8 µM[4] |
PIM1 Signaling Pathways
PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in regulating cell cycle progression and apoptosis. Its inhibition by compounds like this compound is expected to modulate these pathways significantly.
Caption: PIM1 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular activity and potency of PIM kinase inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute PIM1 enzyme, substrate (e.g., PIMtide or a generic substrate like myelin basic protein), and ATP to desired concentrations in the kinase buffer.
-
Prepare serial dilutions of this compound in the kinase buffer containing a constant, low percentage of DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Add 5 µL of diluted PIM1 enzyme.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for a cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
-
Detection:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent directly to the wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blotting for Phospho-protein Analysis
This technique is used to detect the phosphorylation status of PIM1 downstream targets, providing a direct measure of the inhibitor's cellular activity.
Workflow:
Caption: Workflow for Western Blotting to analyze protein phosphorylation.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to a suitable confluency and treat them with various concentrations of this compound for a predetermined time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a PIM1 substrate (e.g., anti-phospho-BAD (Ser112)) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-BAD) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
-
Conclusion
This compound is a potent inhibitor of the PIM1 kinase, a key regulator of cell survival and proliferation. While detailed cellular activity data for this specific compound is limited in the public domain, its high biochemical potency suggests it is a valuable tool for studying PIM1 biology. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to investigate the cellular effects of this compound and other PIM kinase inhibitors. Further studies are warranted to fully characterize the cellular and in vivo efficacy of this compound as a potential therapeutic agent.
References
PIM1-IN-2: A Technical Guide to a Novel PIM1 Kinase Inhibitor and its Role in Suppressing Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase is a constitutively active serine/threonine kinase and a key proto-oncogene implicated in the proliferation and survival of malignant cells. Its overexpression is a common feature in numerous hematological and solid tumors, making it a compelling target for cancer therapy. This document provides a detailed overview of PIM1-IN-2, a potent and ATP-competitive PIM1 inhibitor. We will explore the core signaling pathways regulated by PIM1, the mechanism by which its inhibition leads to anti-proliferative effects, and standardized protocols for evaluating such inhibitors. While specific cell-based data for this compound is not extensively published, this guide leverages data from analogous PIM1 inhibitors to illustrate the expected biological outcomes and provides the necessary framework for its investigation.
Introduction to PIM1 Kinase
PIM1 is a member of a small family of serine/threonine kinases that also includes PIM2 and PIM3. Unlike many other kinases, PIM kinases are constitutively active upon expression, and their regulation occurs primarily at the level of transcription, translation, and protein stability. Expression is often induced by cytokine signaling through the JAK/STAT pathway.[1] PIM1 plays a crucial role in promoting cell cycle progression and inhibiting apoptosis by phosphorylating a wide array of downstream substrates involved in these fundamental cellular processes.[2][3][4][5]
This compound: A Potent ATP-Competitive Inhibitor
This compound has been identified as a potent, ATP-competitive inhibitor of the PIM1 kinase. It uniquely targets the ATP-binding hinge region of the kinase without forming classical hydrogen bonds.[6] Its efficacy in biochemically inhibiting PIM1 kinase activity is well-defined.
Table 1: Biochemical Potency of this compound
| Compound | Target | Assay Type | Potency (Ki) | Reference |
| This compound | PIM1 Kinase | Biochemical Kinase Assay | 91 nM | [6] |
Mechanism of Action: PIM1 Signaling in Cell Proliferation
PIM1 kinase exerts its pro-proliferative and anti-apoptotic effects by phosphorylating key cellular proteins. Inhibition of PIM1 with a compound like this compound is expected to reverse these effects, leading to decreased cell viability and induction of apoptosis.
Key Downstream Targets of PIM1:
-
Apoptosis Regulation (BAD): PIM1 phosphorylates the pro-apoptotic protein BAD (Bcl-2-associated death promoter) at Ser112. This phosphorylation prevents BAD from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival. PIM1 inhibition restores BAD's pro-apoptotic function.
-
Cell Cycle Control (p21Cip1/WAF1, p27Kip1): PIM1 can phosphorylate and inactivate cell cycle inhibitors such as p21 and p27. This inactivation promotes the progression of the cell cycle, particularly through the G1/S transition.
-
Protein Synthesis (4E-BP1): PIM1 can contribute to the regulation of protein synthesis, a process essential for cell growth and proliferation, through pathways involving the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
-
MYC Stability and Activity: PIM1 can phosphorylate the c-MYC oncoprotein, leading to its stabilization and enhanced transcriptional activity, which in turn drives the expression of genes required for cell growth and proliferation.[7]
Caption: PIM1 signaling pathway and point of inhibition by this compound.
Anti-Proliferative Effects of PIM1 Inhibition in Cancer Cells
Table 2: Representative Anti-Proliferative Activity of PIM Kinase Inhibitors
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| PIM-1/HDAC-IN-2 | MV4-11 | Acute Myeloid Leukemia | Cytotoxicity | 0.11 µM | [8] |
| PIM-1/HDAC-IN-2 | MOLM-13 | Acute Myeloid Leukemia | Cytotoxicity | 3.56 µM | [8] |
| PIM-1/HDAC-IN-2 | RPMI 8226 | Multiple Myeloma | Cytotoxicity | 1.71 µM | [8] |
| Quercetagetin | RWPE2 | Prostate Cancer | Growth Inhibition (ED50) | ~3.8 µM | [9] |
| AZD1208 | PC3-LN4 | Prostate Cancer | Viability | Kills hypoxic cells | [10] |
| SMI-4a | SkBr3 | Breast Cancer | Viability | Dose-dependent decrease | [5] |
Key Experimental Protocols for Inhibitor Evaluation
To assess the cellular activity of a PIM1 inhibitor like this compound, a series of standardized in-vitro assays are required.
Cell Proliferation / Viability Assay (MTS/CCK-8)
This assay quantifies the number of viable cells in a culture by measuring mitochondrial metabolic activity. It is the standard method for determining the IC50 (half-maximal inhibitory concentration) of a compound.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MV4-11, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium).
-
Final Incubation: Incubate for 1-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Pim1 promotes cell proliferation and regulates glycolysis via interaction with MYC in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 kinase promotes cell proliferation, metastasis and tumor growth of lung adenocarcinoma by potentiating the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
PIM1-IN-2 Downstream Signaling Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus-1 (PIM1) is a constitutively active serine/threonine kinase that plays a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and transcriptional activation.[1] Its aberrant expression is implicated in the pathogenesis of various malignancies, particularly hematopoietic and prostate cancers, making it a compelling target for therapeutic intervention.[1][2] PIM1-IN-2 is a potent and ATP-competitive inhibitor of PIM1 kinase with a reported Ki of 91 nM.[3] This technical guide provides an in-depth overview of the core downstream signaling effects of PIM1 inhibition by this compound, supported by quantitative data from related PIM kinase inhibitors, detailed experimental methodologies, and visual representations of key pathways.
Core Signaling Pathways Modulated by PIM1 Kinase
PIM1 kinase exerts its influence on a multitude of downstream signaling pathways. Inhibition of PIM1 by compounds such as this compound is expected to modulate these pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The primary signaling axes affected by PIM1 activity are detailed below.
JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a principal upstream regulator of PIM1 expression.[4] Cytokines and growth factors activate JAKs, which in turn phosphorylate STAT proteins (STAT3 and STAT5), leading to their dimerization and translocation to the nucleus where they induce the transcription of target genes, including PIM1.[1][4] PIM1 can also participate in a negative feedback loop by interacting with Suppressor of Cytokine Signaling (SOCS) proteins.[4] Inhibition of PIM kinase, particularly PIM3, has been shown to downregulate the phosphorylation of STAT3 at Tyr705, suggesting a role for PIM kinases in positively regulating STAT3 signaling.[4]
Apoptosis Regulation: The BAD Pathway
PIM1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, most notably the Bcl-2-associated death promoter (BAD).[2] Phosphorylation of BAD at Ser112 by PIM1 prevents its binding to anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby inhibiting apoptosis.[2][5] Inhibition of PIM1 with small molecules is expected to decrease BAD phosphorylation, leading to the activation of the apoptotic cascade.
Cell Cycle Progression
PIM kinases play a crucial role in regulating the cell cycle by phosphorylating key cell cycle inhibitors such as p21Waf1/Cip1 and p27Kip1.[2] This phosphorylation can lead to their cytoplasmic localization and/or degradation, thereby promoting progression through the G1/S phase transition. Inhibition of PIM kinases has been shown to induce G1 cell cycle arrest.[6]
NF-κB Signaling
PIM kinases have been shown to regulate the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. PIM2, in particular, can activate NF-κB-dependent gene expression by inducing the phosphorylation of the oncogenic kinase Cot, leading to increased IκB kinase (IKK) activity.[7][8] PIM1 has also been implicated in NF-κB regulation.[9] Inhibition of PIM kinases would be expected to suppress NF-κB activity, thereby reducing the expression of pro-survival and pro-inflammatory genes.
Quantitative Data for PIM Kinase Inhibitors
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Reference |
| This compound | PIM1 | 91 | - | [1] |
| SGI-1776 | PIM1, PIM2, PIM3, Flt3 | - | 7 (PIM1) | [10] |
| AZD1208 | PIM1, PIM2, PIM3 | - | 0.4 (PIM1), 5 (PIM2), 1.9 (PIM3) | [10] |
| SMI-4a | PIM1 | - | 17 | [10] |
| CX-6258 HCl | PIM1, PIM2, PIM3 | - | 5 (PIM1), 25 (PIM2), 16 (PIM3) | [10] |
| PIM447 (LGH447) | PIM1, PIM2, PIM3 | 6 pM (PIM1), 18 pM (PIM2), 9 pM (PIM3) | - | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the downstream signaling effects of this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on PIM1 kinase activity.
Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant PIM1 enzyme
-
PIM1 substrate (e.g., a peptide derived from BAD)
-
ATP
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µl of the this compound dilution or DMSO (vehicle control).
-
Add 2 µl of recombinant PIM1 enzyme solution.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Downstream Target Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of downstream targets such as BAD, STAT3, and AKT in a cellular context.
Procedure:
-
Culture cancer cells known to express PIM1 (e.g., prostate or hematopoietic cancer cell lines).
-
Treat the cells with various concentrations of this compound or DMSO for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-BAD (Ser112), anti-BAD, anti-phospho-STAT3 (Tyr705), anti-STAT3).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
This compound
-
70% ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or DMSO for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Procedure:
-
Treat cells with this compound or DMSO for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Conclusion
This compound, as a potent inhibitor of PIM1 kinase, is poised to exert significant downstream effects on cellular signaling pathways that are critical for cancer cell proliferation and survival. By targeting the JAK/STAT, apoptosis, cell cycle, and NF-κB pathways, this compound holds therapeutic promise. The experimental protocols outlined in this guide provide a framework for the detailed investigation of the cellular and biochemical consequences of PIM1 inhibition, which is essential for the further development of PIM kinase inhibitors as anti-cancer agents. Further studies are warranted to elucidate the precise quantitative effects of this compound on these downstream signaling events in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. promega.com [promega.com]
- 4. PIM kinase inhibitors downregulate STAT3(Tyr705) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 6. Downregulation of Pim-2 induces cell cycle arrest in the G0/G1 phase via the p53-non-dependent p21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lymphocyte transformation by Pim-2 is dependent on nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
PIM1-IN-2: A Technical Overview for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PIM1-IN-2, a potent inhibitor of the PIM1 kinase, a critical proto-oncogene implicated in numerous human cancers. This document outlines the current understanding of this compound, its mechanism of action, and the methodologies used to assess its activity against various cancer cell lines. While specific cellular activity data for this compound is limited in publicly available literature, this guide contextualizes its potential by presenting data from other well-characterized PIM1 inhibitors and detailing the experimental protocols for their evaluation.
Introduction to PIM1 Kinase as a Therapeutic Target
The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of PIM1 is a common feature in a wide array of hematological malignancies and solid tumors, including prostate cancer, breast cancer, and leukemia.[2][3] Its role in promoting tumorigenesis and therapeutic resistance has made it an attractive target for cancer drug development.[4] PIM1 exerts its oncogenic effects by phosphorylating a multitude of downstream substrates, thereby modulating critical signaling pathways such as the JAK/STAT and PI3K/Akt/mTOR pathways.[3][5]
This compound: A Potent ATP-Competitive Inhibitor
This compound has been identified as a potent, ATP-competitive inhibitor of PIM1 kinase with a reported inhibitory constant (Ki) of 91 nM. Its mechanism of action involves targeting the ATP-binding pocket of the PIM1 kinase, thereby preventing the phosphorylation of its downstream targets. While the biochemical potency of this compound is established, comprehensive studies detailing its specific activity in a broad range of cancer cell lines are not widely available in the public domain.
Quantitative Analysis of PIM1 Inhibition in Cancer Cell Lines
To provide a framework for understanding the potential efficacy of PIM1 inhibitors like this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of other well-characterized PIM1 inhibitors across various cancer cell lines.
Table 1: IC50 Values of Selected PIM1 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| Pim-1/2 kinase inhibitor 2 | Myeloid Leukemia | NFS-60 | Potent Activity (Specific IC50 not provided) |
| Liver Cancer | HepG-2 | Potent Activity (Specific IC50 not provided) | |
| Prostate Cancer | PC-3 | Potent Activity (Specific IC50 not provided) | |
| Colon Cancer | Caco-2 | Potent Activity (Specific IC50 not provided) | |
| PIM-1/HDAC-IN-2 | Acute Myeloid Leukemia | MV4-11 | 0.11 |
| Acute Myeloid Leukemia | MOLM-13 | 3.56 | |
| Multiple Myeloma | RPMI 8226 | 1.71 | |
| Multiple Myeloma | MM.1S | 7.09 | |
| SMI-4a | Breast Cancer | SkBr3 | 1.8 ± 0.2 |
| Breast Cancer | BT474 | 2.5 ± 0.3 | |
| Breast Cancer | MCF7 | 5.2 ± 0.5 | |
| Breast Cancer | T47D | 6.8 ± 0.7 | |
| SGI-1776 | Breast Cancer | SkBr3 | 3.2 ± 0.4 |
| Breast Cancer | BT474 | 4.1 ± 0.5 | |
| Breast Cancer | MCF7 | 8.5 ± 0.9 | |
| Breast Cancer | T47D | 9.2 ± 1.1 |
Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the range of activities of PIM1 inhibitors and does not represent the specific activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed to characterize the activity of PIM1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the PIM1 inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified duration (typically 48-72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of PIM1 kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant PIM1 kinase, a specific substrate peptide (e.g., a peptide derived from the Bad protein), and ATP in a kinase buffer.
-
Inhibitor Addition: The PIM1 inhibitor is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Using an ADP-Glo™ Kinase Assay that measures the amount of ADP produced.
-
ELISA-based Assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor). The IC50 value is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Western Blot Analysis
This technique is used to assess the effect of the inhibitor on the phosphorylation of PIM1 downstream targets.
-
Cell Lysis: Cancer cells are treated with the PIM1 inhibitor for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of PIM1 downstream targets (e.g., p-BAD (Ser112), p-c-Myc (Ser62), p-4E-BP1 (Thr37/46)).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PIM1 signaling pathway and a typical experimental workflow for evaluating PIM1 inhibitors.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to PIM1-IN-2 as a Chemical Probe for PIM1 Kinase Function
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PIM1-IN-2 as a chemical probe for the serine/threonine kinase PIM1. It details the methodologies required to validate its function and utility in interrogating the PIM1 signaling pathway, a critical regulator of cell proliferation and survival.
Introduction: PIM1 Kinase and the Role of Chemical Probes
The PIM (Proviral Integration site for Moloney murine leukemia virus) family of kinases, comprising PIM1, PIM2, and PIM3, are constitutively active serine/threonine kinases.[1][2][3][4] Unlike most kinases, their activity is primarily regulated by their rate of transcription, translation, and proteasomal degradation.[5] PIM1 is a downstream effector of the JAK/STAT signaling pathway, induced by various cytokines and growth factors.[5][6][7][8] Its overexpression is implicated in numerous hematological malignancies and solid tumors, including prostate cancer and leukemia, often correlating with poor prognosis.[1][2][6]
PIM1 exerts its oncogenic effects by phosphorylating a wide range of substrates involved in cell cycle progression (e.g., p21, Cdc25A) and apoptosis inhibition (e.g., BAD), making it a compelling target for cancer therapy.[3][5][8] A chemical probe is a potent, selective, and cell-permeable small molecule used to interrogate the biological function of a specific protein target. This compound has been identified as an inhibitor of PIM1 and serves as a candidate chemical probe to dissect its complex cellular roles.
Biochemical Profile of this compound
This compound is a potent, ATP-competitive inhibitor of PIM1 kinase.[9][10] Its primary biochemical characteristic is its high affinity for the PIM1 ATP-binding site.
Table 1: Biochemical Potency of this compound
| Compound | Target | Assay Type | Potency (Ki) | CAS Number |
| This compound | PIM1 | Kinase Inhibition | 91 nM[9][10] | 477845-12-8[9] |
Note: Another compound, also sometimes referred to as PIM-IN-2 but with CAS Number 1006699-45-1, is a PIM kinases inhibitor with an IC50 of 25 nM.[11] It is crucial to distinguish these by their CAS numbers.
The PIM1 Signaling Pathway
PIM1 is a critical node in signaling pathways that translate extracellular cues from cytokines and growth factors into cellular responses like proliferation and survival. The canonical activation pathway involves the JAK/STAT cascade.
Caption: The PIM1 signaling cascade, initiated by cytokines.
Workflow for Validating this compound as a Chemical Probe
To rigorously qualify this compound as a chemical probe, a multi-step experimental workflow is necessary. This process ensures that the inhibitor's effects in a cellular context are directly attributable to its interaction with PIM1.
Caption: Workflow for chemical probe validation.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a chemical probe. The following sections describe key experimental protocols.
This biochemical assay quantifies the enzymatic activity of PIM1 and the potency of inhibitors by measuring ADP production. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction.[12][13]
Materials:
-
Recombinant PIM1 Kinase (e.g., Promega V4032)[14]
-
PIM1 Substrate (e.g., S6K substrate)[12]
-
ATP
-
This compound (or other test inhibitor) serially diluted in DMSO
-
PIM1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[12]
-
ADP-Glo™ Kinase Assay Kit (Promega V9101)[14]
-
384-well low-volume assay plates
Procedure:
-
Prepare Reagents: Thaw all components. Prepare the substrate/ATP mix in PIM1 Kinase Buffer. The final ATP concentration is typically near the Km for PIM1.
-
Assay Plate Setup:
-
Initiate Reaction: Add 2 µL of the substrate/ATP mix to all wells to start the reaction.[12] The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[12]
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[12]
-
Incubation: Incubate at room temperature for 40 minutes.[12]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by PIM1 into ATP.[12]
-
Incubation: Incubate at room temperature for 30-45 minutes.[13]
-
Read Luminescence: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to PIM1 activity.
-
Data Analysis: Subtract the "Blank" reading from all other wells. Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
CETSA is a powerful method for verifying direct target engagement in intact cells.[15][16] It relies on the principle that ligand binding increases the thermal stability of the target protein.[16]
Materials:
-
Cell line expressing endogenous PIM1 (e.g., KMS-12-BM, RPMI-8226)[2]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
PCR plates or tubes
-
Thermocycler
-
Equipment for protein quantification (e.g., Western Blot, ELISA)
Procedure:
-
Cell Treatment: Culture cells to the desired density. Treat cells with various concentrations of this compound or DMSO (vehicle control) and incubate at 37°C for 1-2 hours to allow for cell penetration and target binding.[15][17]
-
Heating Step: Aliquot the cell suspensions into PCR plates. Heat the plates in a thermocycler across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by a cooling step to room temperature.[15][17] This step denatures and precipitates unstable proteins.
-
Cell Lysis: Lyse the cells by adding lysis buffer followed by freeze-thaw cycles or sonication.[15][18]
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Quantify Soluble PIM1: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble PIM1 remaining at each temperature using Western Blot or an ELISA-based method.
-
Data Analysis: For each inhibitor concentration, plot the percentage of soluble PIM1 remaining against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
While specific in vivo data for this compound is not publicly available, a standard xenograft protocol used for other PIM inhibitors can be adapted to evaluate its anti-tumor efficacy.[2][19]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human tumor cell line (e.g., KMS-12-BM multiple myeloma cells)[2]
-
This compound
-
Appropriate vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration: Prepare this compound in the vehicle solution. Administer the compound to the mice according to the planned schedule (e.g., once daily [QD] or twice daily [BID] via oral gavage or intraperitoneal injection).[2]
-
Tumor Measurement: Measure tumor volumes with calipers two to three times per week.[20]
-
Pharmacodynamic (PD) Analysis: At the end of the study (or in a satellite group), collect tumor samples at various time points after the final dose. Analyze tumor lysates by Western Blot to measure the phosphorylation of PIM1 substrates like BAD to confirm in vivo target engagement.[2][19]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as tumor growth inhibition (TGI) or tumor regression.[2] Statistical analysis (e.g., ANOVA) should be used to determine the significance of the anti-tumor effect.
Selectivity and Off-Target Considerations
A high-quality chemical probe must be selective for its intended target. While a comprehensive selectivity panel for this compound is not publicly available, it is a critical validation step. Off-target effects can lead to misinterpretation of experimental results.[21][22] For context, data for other well-characterized PIM inhibitors highlights kinases that should be assessed in a counter-screening panel.
Caption: Core criteria for a chemical probe.
Table 2: Representative Off-Target Profile for a PIM Inhibitor (AZD1208)
| Inhibitor | Primary Target(s) | Known Off-Targets (Kd < 10 µM) | Reference |
| AZD1208 | PIM1, PIM2, PIM3 | DAPK1 and at least five other kinases | [21] |
This table is illustrative. A full kinase panel screen is required to fully characterize the selectivity of this compound.
Conclusion
This compound is a potent biochemical inhibitor of PIM1 kinase.[9][10] Its high affinity makes it a valuable starting point for investigating PIM1 biology. However, to be fully validated as a chemical probe, it requires rigorous characterization using the workflows and protocols outlined in this guide. Key next steps include confirming cellular target engagement via CETSA, establishing a clear link between target engagement and a cellular phenotype, and performing comprehensive selectivity profiling to rule out confounding off-target effects. Successful completion of these studies would establish this compound as a reliable tool for the scientific community to further unravel the roles of PIM1 in health and disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Loss of PIM2 enhances the anti-proliferative effect of the pan-PIM kinase inhibitor AZD1208 in non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
PIM1-IN-2: A Technical Guide to its Structure-Activity Relationship and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies surrounding the PIM1 kinase inhibitor, PIM1-IN-2. It is designed to be a valuable resource for researchers and professionals involved in the fields of oncology, medicinal chemistry, and drug discovery. This document details the quantitative data on this compound and its analogs, provides in-depth experimental protocols for key biological assays, and visualizes the critical PIM1 signaling pathway and experimental workflows.
Introduction to PIM1 Kinase and this compound
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.
This compound, with the chemical name 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine, is a potent and ATP-competitive inhibitor of PIM1 kinase. It was identified through a docking study and has a reported Ki of 91 nM. The binding of this compound to the ATP-binding pocket of PIM1 is notable as it does not form classical hydrogen bonds with the kinase hinge region.
Structure-Activity Relationship (SAR) Studies
While a detailed SAR table for a comprehensive series of this compound analogs with the 4-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine core is not extensively available in the public domain, the initial discovery paper by Pierce et al. (2008) provides foundational insights. The study identified four diverse chemical scaffolds as PIM1 inhibitors through a docking-based virtual screen. This compound was one of these initial hits, highlighting the potential of the benzisoxazole-pyrimidine scaffold for PIM1 inhibition.
Further optimization and exploration of this and related scaffolds by various research groups have provided some general SAR principles for PIM1 inhibition. For many PIM1 inhibitors, modifications to the core scaffold that enhance interactions with the unique features of the PIM1 ATP-binding pocket, such as the proline in the hinge region, are crucial for potency and selectivity.
Table 1: Biological Activity of this compound
| Compound Name | Chemical Structure | Target | Ki (nM) |
| This compound | 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-2-pyrimidinamine | PIM1 | 91 |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are the methodologies for key assays used in the characterization of PIM1 inhibitors like this compound.
In Vitro PIM1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant PIM1 kinase
-
This compound or other test compounds
-
ATP
-
PIM1 kinase substrate (e.g., a peptide derived from a known PIM1 substrate like BAD)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of inhibitor solution (or DMSO for control).
-
2 µL of PIM1 kinase solution.
-
2 µL of substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Read Plate: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular PIM1 Activity Assay (Western Blot)
This cell-based assay is used to determine the ability of a compound to inhibit PIM1 activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line known to express PIM1 (e.g., K562, MV-4-11)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total BAD, anti-PIM1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated substrate signal to the total substrate signal to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for understanding the mechanism of action of PIM1 inhibitors.
References
PIM1-IN-2: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Potent PIM1 Kinase Inhibitor
This technical guide provides a comprehensive overview of PIM1-IN-2, a potent and ATP-competitive inhibitor of the PIM1 serine/threonine kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PIM1 signaling pathway.
Introduction to PIM1 Kinase
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three highly homologous serine/threonine kinases: PIM1, PIM2, and PIM3. These kinases are crucial regulators of various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2][3] PIM1 is a proto-oncogene that is frequently overexpressed in a variety of hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[3][4] The expression of PIM1 is primarily regulated by the JAK/STAT signaling pathway, which is activated by numerous cytokines and growth factors.[4][5]
This compound: A Potent Inhibitor of PIM1
This compound is a small molecule inhibitor that demonstrates high potency and competitive binding to the ATP-binding site of the PIM1 kinase.[6][7]
Quantitative Data
The primary reported value for the inhibitory activity of this compound is its dissociation constant (Ki). While a specific IC50 value is not consistently reported in the public domain, the Ki value provides a direct measure of the inhibitor's binding affinity to the enzyme.
| Compound | Target Kinase | Ki (nM) | IC50 (nM) |
| This compound | PIM1 | 91[6][7][8] | Not Reported |
Note on IC50 Values: The half-maximal inhibitory concentration (IC50) is a functional measure of inhibitor potency and is dependent on the specific conditions of the assay, including ATP and substrate concentrations. While a specific IC50 for this compound is not available, the low nanomolar Ki value indicates a high degree of potency. For context, other selective PIM1 inhibitors have reported IC50 values in the low nanomolar to micromolar range.
PIM1 Signaling Pathway
PIM1 kinase is a key downstream effector of the JAK/STAT signaling pathway. Upon activation by cytokines, STAT transcription factors translocate to the nucleus and induce the expression of target genes, including PIM1.[4][5] Once expressed, PIM1 kinase phosphorylates a wide range of downstream substrates, thereby regulating critical cellular functions.
Experimental Protocols
The determination of Ki and IC50 values for kinase inhibitors involves biochemical and cell-based assays. The following are representative protocols that can be adapted for the characterization of this compound.
Biochemical Kinase Inhibition Assay (for Ki and IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PIM1 kinase.
Materials:
-
Recombinant human PIM1 kinase
-
PIM1 kinase substrate (e.g., a peptide derived from a known PIM1 substrate like BAD)
-
ATP (Adenosine Triphosphate), often radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
This compound (or other test inhibitor)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Phosphocellulose paper or other method for separating phosphorylated substrate from free ATP
-
Scintillation counter
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a reaction vessel, combine the recombinant PIM1 kinase with each dilution of the inhibitor.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate master mix containing the PIM1 substrate peptide and ATP (including a tracer amount of radiolabeled ATP).
-
Initiate the kinase reaction by adding the substrate master mix to the enzyme-inhibitor mixture.
-
-
Reaction Incubation:
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction remains in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unreacted radiolabeled ATP.
-
Quantify the amount of phosphorylated substrate by measuring the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
-
Cell-Based PIM1 Inhibition Assay
This assay measures the ability of an inhibitor to block PIM1 activity within a cellular context.
Materials:
-
A cell line that expresses PIM1 (e.g., a cancer cell line known to overexpress PIM1).
-
This compound (or other test inhibitor).
-
Cell culture medium and supplements.
-
Antibodies specific for a known PIM1 substrate and its phosphorylated form (e.g., anti-BAD and anti-phospho-BAD).
-
Lysis buffer.
-
Reagents for Western blotting or ELISA.
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to a suitable confluency.
-
Treat the cells with various concentrations of this compound for a defined period.
-
-
Cell Lysis:
-
Wash the cells and then lyse them using a suitable lysis buffer to extract cellular proteins.
-
-
Detection of Substrate Phosphorylation:
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated PIM1 substrate and the total amount of the substrate.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a sandwich ELISA kit designed to specifically measure the amount of the phosphorylated PIM1 substrate in the cell lysates.
-
-
-
Data Analysis:
-
Determine the level of substrate phosphorylation at each inhibitor concentration.
-
Calculate the percentage of inhibition of substrate phosphorylation relative to untreated control cells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Conclusion
This compound is a potent, ATP-competitive inhibitor of PIM1 kinase, a key regulator of cell survival and proliferation. Its high binding affinity, as indicated by its low nanomolar Ki value, makes it a valuable tool for studying the biological roles of PIM1 and a promising starting point for the development of novel anti-cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other PIM kinase inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pim (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. adooq.com [adooq.com]
- 8. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for PIM1-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM1-IN-2 is a potent and ATP-competitive inhibitor of PIM1 kinase, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and differentiation.[1] Overexpression of PIM1 is implicated in various malignancies, making it an attractive target for cancer therapy. This compound targets the ATP-binding hinge region of the kinase, exhibiting a high affinity with a Ki of 91 nM.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including cell viability assays, western blotting for target modulation, and kinase activity assays.
Mechanism of Action and Signaling Pathway
PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway and is often overexpressed in various cancers.[3] It exerts its oncogenic effects by phosphorylating a multitude of downstream substrates involved in cell cycle progression and apoptosis. Key substrates include the pro-apoptotic protein BAD (rendering it inactive), the cell cycle inhibitor p27kip1 (promoting its degradation), and the transcription factor c-Myc (enhancing its stability and activity). By inhibiting PIM1, this compound is expected to induce apoptosis and inhibit proliferation in cancer cells that are dependent on PIM1 signaling.
PIM1 Signaling Pathway
Caption: PIM1 signaling cascade and the inhibitory action of this compound.
Data Presentation
While specific IC50 values for this compound are not yet widely published, the following table provides a summary of the inhibitory concentrations of other PIM kinase inhibitors in various cancer cell lines for comparative purposes. Researchers should determine the optimal concentration of this compound for their specific cell line and assay.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pim-1/2 kinase inhibitor 2 | NFS-60 | Myeloid Leukemia | PIM1: 1.31, PIM2: 0.67 | [4] |
| HepG-2 | Liver Cancer | - | [4] | |
| PC-3 | Prostate Cancer | - | [4] | |
| Caco-2 | Colon Cancer | - | [4] | |
| PIM-1/HDAC-IN-2 | MV4-11 | Acute Myeloid Leukemia | 0.11 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | 3.56 | [5] | |
| RPMI 8226 | Multiple Myeloma | 1.71 | [5] | |
| MM.1S | Multiple Myeloma | 7.09 | [5] | |
| PIM1-1 | Daudi | Burkitt's Lymphoma | 10 | [6] |
| Raji | Burkitt's Lymphoma | 20 | [6] | |
| K562 | Chronic Myeloid Leukemia | 30 | [6] | |
| AZD1208 | KARPAS-299 | T-cell Lymphoma | 0.0015 | [7] |
| MyLa | T-cell Lymphoma | 0.0015 | [7] | |
| L82 | T-cell Lymphoma | 1.1 | [7] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a product with a molecular weight of 322.75 g/mol , dissolve 3.2275 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
2. Cell Viability Assay (e.g., MTT or AlamarBlue)
This protocol provides a general guideline for determining the effect of this compound on cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS) or AlamarBlue reagent
-
DMSO (for vehicle control)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl for MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
The next day, prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
For AlamarBlue assay:
-
Add 10 µL of AlamarBlue reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Read the absorbance at 570 nm for MTT or fluorescence (Ex/Em: 560/590 nm) for AlamarBlue using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
3. Western Blotting for PIM1 Target Modulation
This protocol is for assessing the effect of this compound on the phosphorylation status of downstream targets of PIM1, such as BAD and Akt.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BAD (Ser112), anti-BAD, anti-p-Akt (Ser473), anti-Akt, anti-PIM1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
-
4. In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general method to confirm the direct inhibitory effect of this compound on PIM1 kinase activity.
-
Materials:
-
Recombinant human PIM1 kinase
-
PIM1 substrate (e.g., a specific peptide or BAD protein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution. Include a no-inhibitor control.
-
Add 2 µL of PIM1 enzyme to each well.
-
Add 2 µL of a substrate/ATP mix to initiate the reaction. The final concentrations of substrate and ATP should be optimized based on the kinase's Km values.
-
Incubate at room temperature for 60 minutes.[8]
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.[8]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value of this compound.
-
Experimental Workflow
General Workflow for this compound Cell-Based Experiments
Caption: A typical workflow for characterizing this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Targeting of Pim and PI3 Kinases in Mature T‐Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
PIM1-IN-2 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIM1-IN-2 is a potent and ATP-competitive inhibitor of PIM1 kinase, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Dysregulation of PIM1 activity is associated with numerous malignancies, making it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the solubility and preparation of stock solutions of this compound to facilitate its use in basic research and drug development.
Physicochemical Properties and Solubility
This compound is a small molecule with specific solubility characteristics that are crucial for its effective use in in vitro and in vivo studies. Proper handling and dissolution are paramount to ensure the accuracy and reproducibility of experimental results.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL | Heating and sonication may be required for complete dissolution.[2] |
| DMF (Dimethylformamide) | ≥ 20 mg/mL | |
| Ethanol | ≥ 10 mg/mL | |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL |
Data compiled from multiple sources.[2]
Stock Solution Preparation
Accurate and consistent preparation of stock solutions is critical for obtaining reliable experimental data. The following protocols provide detailed steps for preparing this compound stock solutions.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block
-
Sonicator (optional)
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Pre-weighing and Calculation:
-
The molecular weight of this compound is 322.75 g/mol .
-
To prepare a 10 mM stock solution, you will need to dissolve 3.2275 mg of this compound in 1 mL of DMSO.
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. It is advisable to weigh a slightly larger amount (e.g., 5 mg or 10 mg) for better accuracy and to prepare a larger volume of stock solution.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For example, for 10 mg of this compound, add 3.098 mL of DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Warming and Sonication (if necessary):
-
If the compound does not fully dissolve, warm the solution in a water bath or heat block set to 37-40°C for 5-10 minutes.
-
Alternatively, or in conjunction with warming, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, nuclease-free microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Table 2: Example Volumes for Preparing this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 3.098 mL |
| 5 mM | 5 mg | 3.098 mL |
| 10 mM | 10 mg | 3.098 mL |
| 20 mM | 20 mg | 3.098 mL |
Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in preparing a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
PIM1 Kinase Signaling Pathway
PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway and is often activated by cytokines such as Interleukin-6 (IL-6).[3] Once activated, PIM1 phosphorylates a variety of downstream targets to regulate cellular processes. This compound acts by competitively inhibiting the ATP-binding site of PIM1, thereby blocking its kinase activity.
Caption: PIM1 Kinase Signaling Pathway and Inhibition by this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handling: this compound is a potent compound. Avoid inhalation of the powder and contact with skin and eyes.
-
Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.
Conclusion
Proper preparation of this compound stock solutions is essential for its successful application in research. By following these detailed protocols and understanding its solubility and the signaling pathway it targets, researchers can ensure the reliability and reproducibility of their experimental outcomes in the investigation of PIM1 kinase as a therapeutic target.
References
Application Notes and Protocols: Determining the Optimal Concentration of PIM1 Inhibitors in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in a wide range of hematological and solid tumors.[1][2] PIM1, in particular, plays a crucial role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating various downstream targets.[3][4] Its involvement in key oncogenic signaling pathways, such as the JAK/STAT pathway, makes it an attractive therapeutic target for cancer treatment.[3] This document provides detailed application notes and protocols for determining the optimal concentration of PIM1 inhibitors, using PIM1-IN-2 as a representative compound, for inducing anti-cancer effects in various cancer cell lines.
PIM1 Signaling Pathway in Cancer
The PIM1 kinase is a key downstream effector of the JAK/STAT signaling pathway and regulates multiple cellular processes that contribute to tumorigenesis.[3] Upon activation by cytokines and growth factors, STATs (Signal Transducers and Activators of Transcription) induce the expression of PIM1. PIM1 then phosphorylates a variety of downstream substrates to promote cell cycle progression and inhibit apoptosis.
Caption: PIM1 Signaling Pathway and Inhibition.
Quantitative Data: In Vitro Activity of PIM1 Inhibitors
The optimal concentration of a PIM1 inhibitor is highly dependent on the cancer cell line being treated. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound. Below is a summary of IC50 values for representative PIM1 inhibitors against various cancer cell lines.
| Inhibitor Name | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pim-1/2 kinase inhibitor 2 | NFS-60 | Myeloid Leukemia | - | [5] |
| HepG-2 | Liver Cancer | - | [5] | |
| PC-3 | Prostate Cancer | - | [5] | |
| Caco-2 | Colon Cancer | - | [5] | |
| PIM-1/HDAC-IN-2 | MV4-11 | Acute Myeloid Leukemia | 0.11 | [6] |
| MOLM-13 | Acute Myeloid Leukemia | 3.56 | [6] | |
| RPMI 8226 | Multiple Myeloma | 1.71 | [6] | |
| MM.1S | Multiple Myeloma | 7.09 | [6] | |
| AZD1208 (Hypoxia) | PC3-LN4 | Prostate Cancer | 0.2 | [7] |
| AZD1208 (Normoxia) | PC3-LN4 | Prostate Cancer | 16.8 | [7] |
Note: Specific IC50 values for "Pim-1/2 kinase inhibitor 2" were not provided in the source material, but its potent activity against the listed cell lines was noted.[5]
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50%.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common approach is to use a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).[8][9]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Analysis by Annexin V Staining
This protocol is used to confirm that the observed decrease in cell viability is due to the induction of apoptosis.
Materials:
-
Cancer cells treated with this compound (at concentrations around the IC50 value)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound (e.g., at 0.5x, 1x, and 2x the IC50 concentration) and a vehicle control for a specified time (e.g., 24 or 48 hours).[6]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Quantify the percentage of apoptotic cells in each treatment group compared to the control.
-
Experimental Workflow
The following diagram illustrates a typical workflow for determining the optimal concentration of a PIM1 inhibitor.
Caption: Workflow for Optimal Concentration Determination.
Conclusion and Best Practices
Determining the optimal concentration of this compound requires a systematic approach that begins with establishing a dose-response relationship and is followed by mechanistic validation.
-
Cell Line Specificity: The optimal concentration will vary between different cancer cell lines.[10] It is crucial to determine the IC50 for each cell line of interest.
-
Treatment Duration: The duration of drug exposure can significantly impact the observed effect. Time-course experiments may be necessary to identify the optimal treatment window.
-
Hypoxic Conditions: Given that PIM1 expression can be upregulated under hypoxic conditions, which are common in solid tumors, it is advisable to test the efficacy of PIM1 inhibitors under both normoxic and hypoxic environments.[7]
-
Mechanistic Confirmation: While IC50 values provide a measure of potency, it is essential to confirm that the inhibitor is acting through the intended mechanism, such as inducing apoptosis or cell cycle arrest, at concentrations relevant to the IC50.[6]
By following these protocols and considerations, researchers can reliably determine the optimal concentration of this compound for their specific cancer models, paving the way for further preclinical and translational studies.
References
- 1. jcpjournal.org [jcpjournal.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for PIM1-IN-2 in Flow Cytometry-Based Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM1-IN-2 is a potent, ATP-competitive inhibitor of PIM1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.[1] Overexpression of PIM1 is implicated in various cancers, making it a significant target for therapeutic intervention.[2][3][4] PIM kinases, including PIM1, regulate the cell cycle at both the G1/S and G2/M transitions.[2][5] Inhibition of PIM1 kinase activity disrupts these regulatory pathways, leading to cell cycle arrest, primarily in the G1 phase, and subsequent apoptosis.[6] This application note provides a detailed protocol for utilizing this compound to induce and analyze cell cycle arrest in cancer cell lines using flow cytometry.
PIM1 Signaling in Cell Cycle Regulation
PIM1 kinase is a downstream effector of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[3] Upon activation, PIM1 phosphorylates a multitude of substrates involved in cell cycle control. Key targets include the cell cycle inhibitors p21Cip1/WAF1 and p27Kip1. Phosphorylation of these proteins by PIM1 leads to their inactivation and subsequent degradation, thereby promoting cell cycle progression.[5][7] PIM1 also influences the G2/M transition by phosphorylating and activating the phosphatase Cdc25C.[2] By inhibiting PIM1, this compound restores the function of cell cycle inhibitors and prevents the activation of proteins necessary for cell cycle advancement, ultimately leading to cell cycle arrest.
Caption: PIM1 Signaling Pathway in Cell Cycle Regulation.
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines the general workflow for analyzing the effects of this compound on the cell cycle using flow cytometry.
Caption: Experimental Workflow for Cell Cycle Analysis.
Quantitative Data Summary
While specific data for this compound is limited in publicly available literature, the following table summarizes the effects of other potent PIM kinase inhibitors on the cell cycle of various cancer cell lines. This data provides a strong indication of the expected outcomes when using this compound.
| Inhibitor | Cell Line | Concentration (µM) | Incubation Time (h) | % of Cells in G1 Phase (Treated vs. Control) | Reference |
| PIM-1/HDAC-IN-2 | MV4-11 (Acute Myeloid Leukemia) | 0.1 | 48 | Increased (concentration-dependent) | [6] |
| 0.3 | 48 | Increased (concentration-dependent) | [6] | ||
| 1.0 | 48 | Increased (concentration-dependent) | [6] | ||
| SGI-1776 | 22Rv1 (Prostate Cancer) | 2.5 | 24 | ~55% vs. ~45% | |
| 5.0 | 24 | ~65% vs. ~45% | |||
| C4-2B (Prostate Cancer) | 5.0 | 24 | ~60% vs. ~50% | ||
| 7.5 | 24 | ~70% vs. ~50% | |||
| AZD1208 | MOLM-16 (Acute Myeloid Leukemia) | 0.1 | 24 | ~60% vs. ~50% | |
| 0.5 | 24 | ~75% vs. ~50% |
Detailed Experimental Protocol
This protocol provides a general framework for analyzing cell cycle arrest induced by this compound using propidium iodide (PI) staining and flow cytometry. Optimization of cell density, inhibitor concentration, and incubation time is recommended for each specific cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cancer cell line of interest (e.g., MV4-11, 22Rv1)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Allow adherent cells to attach overnight.
-
-
Inhibitor Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use an appropriate laser for excitation (e.g., 488 nm for PI) and collect the fluorescence signal in the corresponding detector.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Use the flow cytometry software to generate a DNA content histogram.
-
Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Disclaimer: This application note is for research use only. The provided protocols are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for PIM1-IN-2 in a Mouse Xenograft Model
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that act as key regulators of cell survival, proliferation, metabolism, and drug resistance.[1][2][3] PIM1 is frequently overexpressed in a wide range of hematological and solid tumors, including prostate cancer, triple-negative breast cancer (TNBC), and leukemia, making it an attractive target for cancer therapy.[4][5] PIM1 is a downstream effector of the JAK/STAT signaling pathway and exerts its oncogenic effects by phosphorylating a variety of substrates, including those involved in cell cycle progression (e.g., p21, p27) and apoptosis (e.g., BAD).
PIM1-IN-2 is a potent and ATP-competitive PIM1 kinase inhibitor. While extensive in vivo data for this compound in xenograft models is not widely published, this document provides comprehensive protocols and application notes based on established studies with other potent PIM kinase inhibitors, such as AZD1208, to guide researchers in designing and executing their own preclinical in vivo studies.
PIM1 Signaling Pathway
The PIM1 kinase is a central node in signaling pathways that promote cell proliferation and survival. It is transcriptionally regulated by the JAK/STAT pathway, which is activated by various cytokines and growth factors. Once expressed, PIM1 phosphorylates downstream targets that inhibit apoptosis and promote cell cycle progression.
Experimental Design Considerations
-
Cell Line Selection: Choose a cancer cell line with documented high expression of PIM1. This can be confirmed by Western blot or qRT-PCR. Examples from studies with other PIM inhibitors include KMS-12-BM (Multiple Myeloma), PC-3 (Prostate), and various TNBC cell lines like MDA-MB-231.[4][6][7]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID, Athymic Nude) are standard for subcutaneous xenograft models.
-
Dose and Schedule: A preliminary dose-finding and maximum tolerated dose (MTD) study for this compound is critical. Based on other oral PIM inhibitors, a starting point could be in the range of 25-100 mg/kg, administered once or twice daily via oral gavage.[1][6]
-
Pharmacodynamic (PD) Markers: To confirm target engagement in vivo, assess the phosphorylation status of a known PIM1 substrate, such as BAD (Ser112), in tumor lysates collected at various time points after dosing.[1][6]
Quantitative Data from PIM Inhibitor Xenograft Studies
The following tables summarize data from published studies using other PIM kinase inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: Pan-PIM Inhibitor (Compound 9c) in a Multiple Myeloma Xenograft Model [6]
| Parameter | Details |
| Cell Line | KMS-12-BM (Multiple Myeloma) |
| Mouse Strain | Female SCID-beige |
| Inhibitor | Compound 9c |
| Dosing Route | Oral (p.o.), once daily (QD) |
| Dose Levels | 10, 25, 50, 100 mg/kg |
| Efficacy | Dose-dependent tumor growth inhibition. |
| Key Result | 100 mg/kg QD resulted in complete tumor growth inhibition. |
| PD Marker | Dose-dependent decrease in p-BAD (Ser112) levels in tumors. |
Table 2: Pan-PIM Inhibitor (AZD1208) in Various Xenograft Models
| Parameter | Details |
| Cell Line | OCI-Ly8 (Diffuse Large B-cell Lymphoma)[8] |
| Mouse Strain | Not Specified |
| Inhibitor | AZD1208 |
| Dosing Route | Daily, route not specified |
| Efficacy | Significantly suppressed tumor growth. |
| Key Result | PIM1-mutant cells were sensitive to the pan-PIM inhibitor.[8] |
| Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer)[4][5] |
| Mouse Strain | Not Specified |
| Inhibitor | AZD1208 |
| Dosing Route | Not Specified |
| Efficacy | Impaired growth of xenografts and sensitized them to chemotherapy.[4][5] |
| Key Result | PIM1 inhibition is a viable strategy in TNBC models.[4][5] |
Experimental Protocols
Mouse Xenograft Experimental Workflow
The overall workflow for a mouse xenograft study involves several key stages, from initial cell culture preparation to final data analysis.
Protocol 1: Establishment of a Subcutaneous Xenograft Model
-
Cell Preparation:
-
Culture the selected cancer cell line under standard conditions until it reaches 80-90% confluency.
-
On the day of injection, harvest the cells using trypsin and wash them twice with sterile, serum-free media or PBS.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Animal Inoculation:
-
Anesthetize the mice (e.g., 6-8 week old female athymic nude mice) using isoflurane.
-
Using a 27-gauge needle, inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals until they have fully recovered from anesthesia.
-
Protocol 2: Drug Administration and Tumor Monitoring
-
Formulation of this compound:
-
Note: A formulation study is required to find a suitable vehicle for this compound that ensures solubility and bioavailability. Common vehicles include 0.5% methylcellulose with 0.2% Tween 80 in water, or solutions containing PEG400 and Soluplus.[6]
-
Prepare the this compound formulation and the vehicle control fresh each day or as stability data allows.
-
-
Tumor Monitoring and Treatment Initiation:
-
Begin monitoring tumor growth 3-4 days post-inoculation.
-
Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
-
Drug Administration:
-
Administer the appropriate dose of this compound or vehicle control to each mouse according to the planned schedule (e.g., once daily oral gavage).
-
Monitor the body weight of each mouse 2-3 times per week as a measure of general toxicity. A body weight loss of >15-20% is typically a humane endpoint.
-
Protocol 3: Pharmacodynamic (PD) Marker Analysis
-
Sample Collection:
-
Establish a separate cohort of tumor-bearing mice for PD analysis.
-
Administer a single dose of this compound or vehicle.
-
At specific time points post-dose (e.g., 2, 4, 8, 16, 24 hours), euthanize a subset of mice (n=3 per time point) and immediately excise the tumors.
-
Snap-freeze the tumors in liquid nitrogen and store them at -80°C.
-
-
Western Blot Analysis:
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-BAD (Ser112), total BAD, and a loading control (e.g., β-actin).
-
Quantify band intensity to determine the extent and duration of target inhibition.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 kinase regulates cell death, tumor growth and chemotherapy response in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones as Potent Pim-1/2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pim Kinases Promote Migration and Metastatic Growth of Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PIM1-IN-2 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the in vivo administration of PIM1-IN-2, a selective inhibitor of PIM1 kinase. The protocols are based on established methodologies for similar PIM1 inhibitors used in preclinical research.
Introduction
PIM1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and cell proliferation.[1][2] It is a downstream target of the JAK/STAT signaling pathway and is often overexpressed in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[1][3] this compound is a potent and selective inhibitor of PIM1 kinase. These notes provide guidelines for its in vivo administration in preclinical models to evaluate its therapeutic efficacy.
PIM1 Signaling Pathway
The PIM1 signaling pathway is activated by various cytokines and growth factors that trigger the JAK/STAT cascade.[1][3] Activated STATs translocate to the nucleus and induce the transcription of target genes, including PIM1. PIM1 kinase then phosphorylates a wide range of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.
Figure 1: PIM1 Signaling Pathway and Inhibition by this compound.
In Vivo Administration Protocols
The appropriate administration route for this compound in vivo will depend on the specific experimental goals, the animal model used, and the formulation of the compound. Below are generalized protocols based on common practices for small molecule kinase inhibitors in preclinical studies.
Oral Gavage (PO) Administration
Oral administration is often preferred for its convenience and clinical relevance.
Protocol:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle. A common vehicle is 0.5% (w/v) methylcellulose in sterile water. The final concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Dosage: Based on preclinical studies with similar PIM1 inhibitors, a starting dosage range of 25-100 mg/kg, administered once or twice daily, is recommended. Dose-response studies should be conducted to determine the optimal dose for the specific cancer model.
-
Administration:
-
Gently restrain the animal.
-
Insert a gavage needle attached to a syringe containing the this compound formulation into the esophagus.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Intraperitoneal (IP) Injection
IP injection is another common route for administering compounds in preclinical models, often resulting in rapid absorption.
Protocol:
-
Formulation: Dissolve or suspend this compound in a sterile, injectable vehicle. A common vehicle for IP injection is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Dosage: A typical starting dosage for IP administration of a small molecule inhibitor is in the range of 5-50 mg/kg, administered once daily.
-
Administration:
-
Properly restrain the animal, exposing the lower abdominal area.
-
Insert a sterile needle (e.g., 25-27 gauge) into the peritoneal cavity, avoiding the bladder and internal organs.
-
Inject the this compound solution.
-
Withdraw the needle and monitor the animal.
-
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
Figure 2: Experimental Workflow for In Vivo Efficacy of this compound.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies of PIM1 inhibitors. These values can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of a PIM1 Inhibitor in a Prostate Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Inhibition Ratio (%) |
| Vehicle Control | - | IP | 0 |
| PIM1 Inhibitor | 4.2 | IP | 64.2[4] |
Table 2: In Vitro Cytotoxicity of a PIM1 Inhibitor
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | 16[4] |
| HepG2 | Liver Cancer | 130[4] |
| MCF-7 | Breast Cancer | 5370[4] |
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical and should be optimized for the solubility and stability of this compound. A preliminary tolerability study of the vehicle alone is recommended.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
-
Pharmacokinetics: It is advisable to conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to inform the dosing schedule.
-
Pharmacodynamics: To confirm target engagement in vivo, tumor and/or surrogate tissues should be collected at the end of the study to measure the levels of PIM1 and phosphorylation of its downstream targets.
By following these guidelines and protocols, researchers can effectively evaluate the in vivo therapeutic potential of this compound.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-clinical evaluation of second generation PIM inhibitors for the treatment of T-cell acute lymphoblastic leukemia and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
Application Notes and Protocols for PIM1 Kinase Inhibitor Combination Therapies in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in regulating cell proliferation, survival, and apoptosis.[1] Overexpression of PIM kinases is observed in various hematological and solid tumors, often correlating with poor prognosis and resistance to therapy.[1][2] Consequently, targeting PIM kinases has emerged as a promising strategy in oncology. While PIM kinase inhibitors have shown some efficacy as monotherapies, their true potential may lie in combination with other anticancer agents to achieve synergistic effects and overcome drug resistance.[3][4]
This document provides detailed application notes and experimental protocols for evaluating the combination of PIM1 kinase inhibitors with other cancer drugs, based on preclinical research. While the specific inhibitor PIM1-IN-2 is a potent PIM1 inhibitor with a Kᵢ of 91 nM, published data on its use in combination therapies is currently limited.[5] Therefore, the following protocols and data are based on studies using other well-characterized pan-PIM kinase inhibitors such as AZD1208 , SGI-1776 , and TP-3654 . These examples serve as a guide for designing and executing similar studies with this compound or other PIM inhibitors.
Featured Combination Therapies
This section summarizes key preclinical findings for PIM kinase inhibitor combination therapies across different cancer types.
Combination with Glucocorticoids in T-cell Acute Lymphoblastic Leukemia (T-ALL)
Rationale: PIM1 is frequently activated in T-ALL, often downstream of the JAK/STAT signaling pathway.[6] Glucocorticoids, such as dexamethasone, are a cornerstone of T-ALL treatment, but resistance is a major clinical challenge. PIM1 inhibition has been shown to sensitize T-ALL cells to glucocorticoid-induced apoptosis.[6][7]
Quantitative Data Summary:
| Cancer Type | PIM Inhibitor | Combination Agent | Cell Lines/Model | Key Findings | Reference |
| T-LBL | TP-3654, AZD1208 | Dexamethasone | Patient-Derived Xenograft (PDX) cells | Synergistic anti-leukemic activity. | [6][8] |
| T-LBL | TP-3654 | Dexamethasone | In vivo PDX model | Combination therapy significantly delayed leukemic blast recurrence by approximately 40 days and increased survival (p=0.002) compared to monotherapies. | [7][8] |
Combination with BCL2 Inhibitors in T-cell Lymphoblastic Lymphoma (T-LBL) and Other Cancers
Rationale: PIM kinases can promote cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD, and by regulating the levels of other BCL2 family members like MCL-1.[1] Combining PIM inhibitors with BCL2 antagonists (e.g., Venetoclax/ABT-199) is a rational approach to concurrently block multiple anti-apoptotic signals.
Quantitative Data Summary:
| Cancer Type | PIM Inhibitor | Combination Agent | Cell Lines/Model | Key Findings | Reference |
| T-LBL | TP-3654, AZD1208 | ABT-199 (BCL2 inhibitor) | PDX cells | Strong synergistic effect (Combination Index < 0.3). | [8] |
| Prostate Cancer | SMI-4a | ABT-737 (BCL2 family inhibitor) | LNCaP cells, in vivo xenograft | Synergistic induction of apoptosis and significant suppression of tumor growth in vivo with the combination. | [9][10] |
| Diffuse Large B-cell Lymphoma (ABC subtype) | AZD1208 | Venetoclax (BCL2 inhibitor) | DLBCL cell lines | Synergistic activity, induction of apoptosis, and reduction of AKT and MCL1 protein levels. | [11] |
Combination with Chemotherapy (Paclitaxel) in Prostate Cancer
Rationale: PIM1 overexpression is associated with resistance to taxane-based chemotherapy in prostate cancer.[12] PIM inhibitors can re-sensitize chemoresistant cells to agents like paclitaxel.[13]
Quantitative Data Summary:
| Cancer Type | PIM Inhibitor | Combination Agent | Cell Lines/Model | Key Findings | Reference |
| Prostate Cancer | SGI-1776 | Paclitaxel | 22Rv1 cells | Combination of 2.5 µM SGI-1776 and 2.5 nM paclitaxel reduced cell viability to 42.2%, compared to 63% and 62.6% for each agent alone. | [13] |
| Taxane-Resistant Prostate Cancer | SGI-1776 | Paclitaxel | 22Rv1-T cells | Combination of 2.5 µM SGI-1776 with 50 nM paclitaxel increased caspase-3 activity by 2.7-fold. | [13] |
Combination with Radiotherapy in Prostate Cancer
Rationale: PIM kinases are implicated in DNA damage repair and resistance to radiotherapy.[6] Inhibition of PIM kinases can enhance the efficacy of radiation treatment.[6][12]
Quantitative Data Summary:
| Cancer Type | PIM Inhibitor | Combination Agent | Cell Lines/Model | Key Findings | Reference |
| Prostate Cancer | AZD1208 | Radiation | Myc-CaP allografts | Combination treatment resulted in more sustained inhibition of tumor growth compared to either treatment alone. | [14] |
| Prostate Cancer | Unspecified PIMi | Radiation (30 Gy in 15 fractions) | 22Rv1 xenografts | Combination of PIMi and radiotherapy eliminated gross tumor, while PIMi alone and radiotherapy alone resulted in 78% and 51% of initial tumor volume remaining, respectively. | [15] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of PIM inhibitor combinations stem from their ability to target multiple, often interconnected, cancer-promoting pathways.
Caption: PIM1 signaling and points of therapeutic intervention.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of PIM inhibitor combination therapies.
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol determines the effect of drug combinations on cell proliferation and viability.
Caption: Workflow for cell viability and synergy analysis.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or other PIM inhibitor) and second drug of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of each drug and their combinations in culture medium. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values.
-
Treatment: Remove the medium and add the drug solutions to the respective wells. Include wells for untreated and vehicle (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug and the combination.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by the drug combination.
Caption: Workflow for apoptosis analysis by flow cytometry.
Materials:
-
Cells treated as described for the viability assay (typically in 6-well plates).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the PIM inhibitor, the second drug, their combination, and controls for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer and add Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The cell populations can be distinguished as:
-
Viable cells (Annexin V- / PI-).
-
Early apoptotic cells (Annexin V+ / PI-).
-
Late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Necrotic cells (Annexin V- / PI+).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant for each treatment condition.
Protocol 3: Western Blot Analysis
This protocol is used to investigate the molecular mechanisms underlying the observed synergistic effects by examining changes in key signaling proteins.
Materials:
-
Cell lysates from treated and control cells.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against proteins of interest (e.g., P-BAD, P-4EBP1, c-MYC, MCL-1, BCL2, cleaved Caspase-3, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation status across the different treatment groups.
Protocol 4: In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the efficacy of a PIM inhibitor combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Cancer cell line for tumor implantation.
-
This compound (or other PIM inhibitor) and the second drug, formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment groups (Vehicle control, PIM inhibitor alone, second drug alone, combination therapy).
-
Drug Administration: Administer the drugs according to a predetermined schedule (e.g., daily oral gavage for the PIM inhibitor, intraperitoneal injection for the second drug). The specific doses and schedules should be optimized in preliminary studies.[8] For example, AZD1208 has been used at 30 mg/kg by oral gavage.[8]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot the average tumor growth curves for each treatment group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the groups. Kaplan-Meier survival analysis can also be performed.[8]
Conclusion
The combination of PIM kinase inhibitors with other anticancer agents represents a promising therapeutic strategy. The protocols and data presented here provide a framework for the preclinical evaluation of such combinations. While specific data for this compound in combination therapies is not yet widely available, the methodologies outlined can be readily adapted to investigate its potential synergistic effects with a variety of cancer drugs. Rigorous preclinical evaluation using these and other relevant assays is essential for advancing novel PIM inhibitor-based combination therapies toward clinical application.
References
- 1. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim-1 knockdown potentiates paclitaxel-induced apoptosis in human hormone-refractory prostate cancers through inhibition of NHEJ DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim 1 kinase inhibitor ETP-45299 suppresses cellular proliferation and synergizes with PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism-based combinations with Pim kinase inhibitors in cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PIM kinase inhibition counters resistance to radiotherapy and chemotherapy in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pre-clinical evaluation of second generation PIM inhibitors for the treatment of T-cell acute lymphoblastic leukemia and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pim kinase inhibitors sensitize prostate cancer cells to apoptosis triggered by Bcl-2 family inhibitor ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pim kinase inhibitors sensitize prostate cancer cells to apoptosis triggered by Bcl-2 family inhibitor ABT-737 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting of PIM Kinases Shows Single Agent Efficacy and Synergizes With BCL2 Inhibitors in Diffuse Large B Cell Lymphoma of the ABC Subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIM kinase inhibitor AZD1208 for treatment of MYC-driven prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for PIM1-IN-2 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in a variety of hematological and solid tumors. PIM kinases play a crucial role in regulating cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy. PIM1-IN-2 is a potent and ATP-competitive inhibitor of PIM1 kinase with a Ki of 91 nM.[1][2] Combination therapies are a cornerstone of cancer treatment, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[3] This document provides detailed experimental designs and protocols for investigating the synergistic potential of this compound with other anti-cancer agents.
These application notes will guide researchers through the process of designing, executing, and analyzing drug synergy studies involving this compound, from initial cell-based viability assays to the confirmation of synergistic interactions through robust data analysis.
PIM1 Signaling Pathway
PIM1 is a downstream effector of the JAK/STAT signaling pathway and also interacts with the PI3K/Akt/mTOR pathway. It exerts its oncogenic effects by phosphorylating a multitude of downstream substrates involved in cell cycle progression and apoptosis. Understanding this pathway is critical for identifying rational combination strategies with this compound.
PIM1 Signaling Pathway and Site of this compound Inhibition.
Experimental Design for Synergy Studies
The primary goal of a synergy study is to determine whether the combined effect of two or more drugs is greater than, equal to, or less than the expected additive effect. The Chou-Talalay method is a widely accepted approach for quantifying drug interactions, culminating in the calculation of a Combination Index (CI).[3][4][5][6] A CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[4][6]
A typical experimental workflow for assessing the synergy of this compound with a combination agent is outlined below.
Experimental Workflow for this compound Synergy Studies.
Recommended Cell Lines
The choice of cell lines is critical for the relevance of the synergy study. Based on the known roles of PIM1 in various cancers, the following cell lines are recommended for initial screening.
| Cancer Type | Recommended Cell Lines | Rationale |
| Prostate Cancer | PC-3, DU145, LNCaP | PIM1 is implicated in prostate carcinogenesis and its expression levels vary across these lines.[7][8] |
| Acute Myeloid Leukemia (AML) | MV4-11, MOLM-13 | PIM1 is often overexpressed in AML and is a therapeutic target.[9][10] |
| Breast Cancer | MDA-MB-231 (TNBC), SUM149 (TNBC), SkBr3 (HER2+), BT474 (HER2+) | PIM1 expression is elevated in Triple-Negative Breast Cancer (TNBC) and may play a role in HER2+ breast cancer.[11][12] |
| Multiple Myeloma | RPMI 8226, MM.1S | PIM/HDAC dual inhibitors have shown efficacy in these cell lines.[9] |
| Burkitt's Lymphoma | Raji, Daudi | PIM1 inhibitors have demonstrated anti-proliferative effects in these cell lines.[13] |
| Lung Adenocarcinoma | H1650 | Used in studies with novel PIM kinase inhibitors.[14] |
| Colon Adenocarcinoma | HT-29 | Used in studies with novel PIM kinase inhibitors.[14] |
Potential Combination Agents for this compound
Based on the PIM1 signaling pathway and published studies, several classes of drugs are rational candidates for synergistic combinations with this compound.
| Drug Class | Example Agents | Rationale for Combination |
| PI3K/mTOR Inhibitors | GDC-0941, Rapamycin | PIM and PI3K/mTOR are parallel pathways with overlapping downstream targets; co-targeting can overcome resistance.[9][10] |
| Chemotherapeutic Agents | Docetaxel, Paclitaxel | PIM1 inhibition may sensitize cancer cells to the cytotoxic effects of chemotherapy. |
| HDAC Inhibitors | SAHA (Vorinostat) | Dual PIM/HDAC inhibitors have shown synergistic anti-proliferative effects.[9] |
| ER-beta Inhibitors | Not specified | A PIM inhibitor combined with an ER-beta inhibitor showed significant anti-tumor effects in TNBC cells.[11] |
| CHK1 Inhibitors | CHIR-124 | Synergistic lethality observed with mTOR and CHK1 inhibitors in MYC-overexpressing cells, a downstream target of PIM1. |
Detailed Experimental Protocols
Protocol 1: Single-Agent IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the combination agent individually in the selected cell lines.
Materials:
-
Combination agent of interest
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2-fold serial dilution series of this compound and the combination agent in complete medium.
-
Drug Treatment: Remove the medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After incubation, perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the drug concentration.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to calculate the IC50 value for each drug.
-
Protocol 2: Checkerboard Cell Viability Assay
Objective: To assess the effects of a range of concentrations of this compound and a combination agent, both alone and in combination.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Drug Dilution Plate Preparation:
-
In a separate 96-well plate, prepare serial dilutions of this compound horizontally (e.g., across columns 2-11) and the combination agent vertically (e.g., down rows B-G).
-
Column 1 should contain only the combination agent dilutions, and Row A should contain only the this compound dilutions. Well A1 will be the vehicle control.
-
-
Drug Treatment: Transfer the drug combinations from the dilution plate to the cell plate.
-
Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.
Data Presentation: Checkerboard Assay Results
The results from the checkerboard assay can be summarized in a table representing the percentage of cell viability at each drug concentration combination.
| This compound Concentration | |||||
| Combination Agent Conc. | **** | [X1] | [X2] | [X3] | [X4] |
| **** | 100% | % Viability | % Viability | % Viability | % Viability |
| [Y1] | % Viability | % Viability | % Viability | % Viability | % Viability |
| [Y2] | % Viability | % Viability | % Viability | % Viability | % Viability |
| [Y3] | % Viability | % Viability | % Viability | % Viability | % Viability |
| [Y4] | % Viability | % Viability | % Viability | % Viability | % Viability |
Protocol 3: Synergy Analysis using the Chou-Talalay Method
Objective: To quantitatively determine the interaction between this compound and the combination agent by calculating the Combination Index (CI).
Methodology: The Chou-Talalay method is based on the median-effect equation. The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.[16]
Procedure:
-
Data Input: Use the data from the single-agent and checkerboard assays.
-
Software Analysis: Utilize software such as CompuSyn or other synergy analysis tools to automatically calculate CI values for different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).
-
Data Interpretation:
Data Presentation: Combination Index (CI) Values
| Effect Level (Fraction Affected) | CI Value | Interpretation |
| 0.50 | [Calculated Value] | [Synergy/Additive/Antagonism] |
| 0.75 | [Calculated Value] | [Synergy/Additive/Antagonism] |
| 0.90 | [Calculated Value] | [Synergy/Additive/Antagonism] |
Protocol 4: Mechanistic Validation by Western Blot
Objective: To investigate the molecular mechanisms underlying the observed synergistic interaction by examining the phosphorylation status of key PIM1 downstream targets.
Materials:
-
Cells treated with this compound, the combination agent, and the combination at synergistic concentrations.
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and Western blot apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BAD (Ser112), anti-p-c-MYC (Ser62), anti-p-Histone H3 (Ser10), and their total protein counterparts, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with the drugs for a specified time (e.g., 24 hours), then lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins in the combination treatment group to the single-agent and control groups.
Data Presentation: Western Blot Quantification
| Treatment | p-BAD (Normalized Intensity) | p-c-MYC (Normalized Intensity) |
| Vehicle Control | 1.0 | 1.0 |
| This compound | [Value] | [Value] |
| Combination Agent | [Value] | [Value] |
| Combination | [Value] | [Value] |
Conclusion
These application notes provide a comprehensive framework for conducting synergy studies with the PIM1 inhibitor, this compound. By following these detailed protocols, researchers can effectively screen for synergistic drug combinations, quantify the nature of the interaction, and begin to elucidate the underlying molecular mechanisms. The successful identification of synergistic combinations with this compound has the potential to advance the development of more effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PIM-1 Inhibitor 2 | CAS 477845-12-8 | Tocris Bioscience [tocris.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. punnettsquare.org [punnettsquare.org]
- 5. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 15. dev.usbio.net [dev.usbio.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for PIM1-IN-2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIM1-IN-2 is a potent, ATP-competitive inhibitor of PIM1 kinase, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, survival, and apoptosis.[1][2][3] Overexpression of PIM1 is associated with numerous malignancies, making it a compelling target for cancer therapeutic development. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize PIM1 inhibitors.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the active site of the PIM1 kinase. It has a reported Ki of 91 nM.[1][2][3][4] This competitive inhibition prevents the phosphorylation of downstream PIM1 substrates, thereby blocking its signaling cascade.
Data Presentation: Comparative Inhibitor Potency
While specific high-throughput screening data for this compound is not extensively published, the following tables provide representative data for other well-characterized PIM kinase inhibitors. These tables can serve as a template for presenting data generated for this compound.
Table 1: Biochemical Potency of Representative PIM Kinase Inhibitors
| Inhibitor | PIM1 IC50/Ki (nM) | PIM2 IC50/Ki (nM) | PIM3 IC50/Ki (nM) | Reference |
| AZD1208 | 0.4 (IC50) | 5 (IC50) | 1.9 (IC50) | [5] |
| SGI-1776 | 7 (IC50) | 363 (IC50) | 69 (IC50) | [4] |
| CX-6258 | 5 (IC50) | 25 (IC50) | 16 (IC50) | [3] |
| PIM447 | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | [3] |
| TP-3654 | 5 (Ki) | 239 (Ki) | 42 (Ki) | [2] |
Table 2: Cellular Activity of Representative PIM Kinase Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular Potency (IC50/EC50) | Reference |
| AZD1208 | Multiple Cell Lines | Hematologic Malignancies | Various nM ranges | [6] |
| SGI-1776 | K562 | Leukemia | Not Specified | [7] |
| SMI-4a | SkBr3 | Breast Cancer | Dose-dependent inhibition | [8] |
| PIM1-IN-1 | Daudi, Raji | Burkitt's Lymphoma | ~20 µM (viability) | [7] |
Signaling Pathway and Experimental Workflow Visualizations
// Nodes Cytokines [label="Cytokines (e.g., IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_5 [label="STAT3/STAT5", fillcolor="#FBBC05", fontcolor="#202124"]; PIM1 [label="PIM1 Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIM1_IN_2 [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BAD [label="BAD", fillcolor="#34A853", fontcolor="#FFFFFF"]; pBAD [label="p-BAD (Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=oval, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle Progression\n(p21, p27, Cdc25A)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinSynth [label="Protein Synthesis\n(4E-BP1)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cytokines -> JAK [color="#5F6368"]; JAK -> STAT3_5 [label=" phosphorylates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; STAT3_5 -> PIM1 [label=" upregulates transcription", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; PIM1_IN_2 -> PIM1 [label=" inhibits", arrowhead=tee, color="#4285F4"]; PIM1 -> BAD [label=" phosphorylates", fontcolor="#5F6368", fontsize=8, color="#EA4335"]; BAD -> Apoptosis [arrowhead=tee, label=" promotes", fontcolor="#5F6368", fontsize=8, color="#34A853"]; pBAD -> Apoptosis [arrowhead=none, style=invis]; PIM1 -> CellCycle [label=" promotes", fontcolor="#5F6368", fontsize=8, color="#EA4335"]; PIM1 -> ProteinSynth [label=" promotes", fontcolor="#5F6368", fontsize=8, color="#EA4335"]; BAD -> pBAD [style=invis]; } PIM1 Signaling Pathway and Point of Inhibition by this compound.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense [label="Dispense this compound\n& PIM1 Enzyme\nto 384-well plate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate1 [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; AddSubstrate [label="Add Substrate/ATP Mix", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate\n(Kinase Reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddADP_Glo [label="Add ADP-Glo™ Reagent\n(Stop Reaction & Deplete ATP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; AddDetection [label="Add Kinase Detection Reagent\n(Convert ADP to ATP & Generate Light)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate4 [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; Read [label="Read Luminescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(Calculate IC50)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Dispense; Dispense -> Incubate1; Incubate1 -> AddSubstrate; AddSubstrate -> Incubate2; Incubate2 -> AddADP_Glo; AddADP_Glo -> Incubate3; Incubate3 -> AddDetection; AddDetection -> Incubate4; Incubate4 -> Read; Read -> Analyze; } Biochemical High-Throughput Screening Workflow for this compound.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SeedCells [label="Seed Cells in\n384-well plate", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate1 [label="Incubate (24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddInhibitor [label="Add this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate (1-2h)", fillcolor="#F1F3F4", fontcolor="#202124"]; LyseCells [label="Lyse Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ELISA [label="Perform Sandwich ELISA for p-BAD (Ser112)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read [label="Read Signal\n(e.g., Absorbance)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(Calculate EC50)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> SeedCells; SeedCells -> Incubate1; Incubate1 -> AddInhibitor; AddInhibitor -> Incubate2; Incubate2 -> LyseCells; LyseCells -> ELISA; ELISA -> Read; Read -> Analyze; } Cellular High-Throughput Screening Workflow for this compound.
Experimental Protocols
Biochemical HTS Assay: ADP-Glo™ Kinase Assay
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for high-throughput screening of PIM1 inhibitors like this compound.[9][10]
Materials:
-
PIM1 Kinase Enzyme System (recombinant human PIM1, substrate peptide e.g., S6K substrate, reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent, ATP)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Enzyme Addition: Dilute the PIM1 enzyme to the desired concentration in the kinase reaction buffer. Add 2 µL of the diluted enzyme to each well containing the compound.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Prepare a substrate/ATP mix in the kinase reaction buffer. Initiate the reaction by adding 2 µL of this mix to each well.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and then generates a luminescent signal.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HTS Assay: Substrate Phosphorylation Immunoassay
This protocol is based on the principle of measuring the phosphorylation of a known PIM1 substrate, such as BAD at Ser112, in a cellular context.[6][11][12]
Materials:
-
Cancer cell line with detectable PIM1 expression (e.g., HEK293T, K562, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
This compound (or other test compounds) dissolved in DMSO
-
384-well clear-bottom assay plates
-
Lysis buffer
-
Sandwich ELISA kit for phosphorylated BAD (Ser112) or similar detection reagents
-
Plate reader capable of measuring absorbance or fluorescence
Protocol:
-
Cell Seeding: Seed the chosen cell line into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cell plates. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding lysis buffer to each well.
-
Substrate Phosphorylation Detection: Perform a sandwich ELISA to quantify the levels of phosphorylated BAD (Ser112) in the cell lysates according to the manufacturer's protocol. This typically involves:
-
Transferring lysates to an antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to generate a colorimetric or fluorescent signal.
-
-
Data Acquisition: Measure the signal (e.g., absorbance at a specific wavelength) using a plate reader.
-
Data Analysis: Normalize the signal to a total protein measurement or cell number if necessary. Calculate the percent inhibition of substrate phosphorylation for each concentration of this compound and determine the EC50 value.
Conclusion
This compound is a valuable tool for studying the function of PIM1 kinase and for the discovery of novel cancer therapeutics. The provided protocols for biochemical and cellular high-throughput screening assays offer a robust framework for identifying and characterizing PIM1 inhibitors. The successful implementation of these assays will contribute to a better understanding of PIM1-driven pathologies and accelerate the development of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Developing a PIM1-IN-2 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in cell survival, proliferation, and apoptosis.[1][2] PIM1 is frequently overexpressed in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[2][3][4] PIM1-IN-2 is a potent inhibitor of PIM1 kinase. However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[3] The generation of this compound resistant cell lines in vitro is an essential tool for studying the molecular mechanisms of resistance, identifying new therapeutic targets to overcome resistance, and screening for novel compounds that are effective against resistant tumors.[5]
These application notes provide a detailed protocol for developing and characterizing a this compound resistant cell line.
PIM1 Signaling Pathway
PIM1 is a constitutively active kinase regulated primarily at the level of transcription, translation, and protein stability.[3][6] Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[7][8] PIM1 kinase exerts its pro-survival and anti-apoptotic effects by phosphorylating a wide range of downstream substrates. Key targets include the pro-apoptotic protein Bad, cell cycle regulators like p21Cip1/WAF1, and components of the mTOR signaling pathway.[4][8][9] By phosphorylating Bad, PIM1 prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting cell survival.[10]
Potential Mechanisms of Resistance to PIM Inhibitors
The development of resistance to PIM kinase inhibitors can occur through various mechanisms. Understanding these can guide the characterization of the newly developed resistant cell line.
-
Upregulation of PIM1 Expression: Increased expression of the PIM1 protein can overcome the inhibitory effect of the drug.[3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of PIM1. For example, upregulation of the PI3K/AKT/mTOR pathway can promote survival independently of PIM1.[11][12][13]
-
Metabolic Reprogramming: PIM kinases are involved in regulating cellular metabolism. Resistance may arise from metabolic adaptations that reduce the cell's dependency on PIM1-mediated pathways.[14]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (Pgp), can reduce the intracellular concentration of the inhibitor.
Experimental Workflow for Developing a Resistant Cell Line
The general strategy for generating a drug-resistant cell line involves continuous exposure of a parental cancer cell line to gradually increasing concentrations of the drug over a prolonged period.[5][15][16] This process selects for cells that have acquired resistance mechanisms allowing them to survive and proliferate in the presence of the drug.
Detailed Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the concentration of this compound that inhibits 50% of the parental cell line's growth. This value is fundamental for selecting the starting concentration for resistance development.[16]
Materials:
-
Parental cancer cell line (e.g., a line known to have some PIM1 expression like prostate or leukemia cell lines)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[16]
-
Drug Preparation: Prepare a series of dilutions of this compound in complete medium. A typical range would be from 0.01 µM to 50 µM. Include a vehicle control (DMSO) with the same final concentration as the highest drug concentration well.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions (in triplicate or quadruplicate for each concentration).
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: After incubation, assess cell viability using a chosen reagent according to the manufacturer's protocol. For an MTT assay, this involves adding MTT solution, incubating, and then solubilizing the formazan crystals before reading the absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.
Protocol 2: Generation of this compound Resistant Cell Line
Objective: To select for a population of cells that can survive and proliferate in the presence of high concentrations of this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks (T25 or T75)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Methodology:
-
Initial Exposure: Start by culturing the parental cells in a T25 flask with a low concentration of this compound, typically the IC20 or IC30 determined in Protocol 1.
-
Monitoring and Maintenance: Initially, a significant amount of cell death is expected. Change the medium containing the drug every 2-3 days. Monitor the cells for recovery and proliferation. Passage the cells when they reach 70-80% confluency.[15]
-
Dose Escalation: Once the cells are growing steadily at the initial concentration (i.e., their doubling time is consistent over several passages), increase the concentration of this compound by a factor of 1.5 to 2.0.
-
Repeat and Select: Repeat step 2 and 3, gradually increasing the drug concentration. This process is lengthy and can take several months.[17]
-
Cryopreservation: At each stage where cells become stable at a new, higher concentration, it is crucial to cryopreserve a stock of these cells. This provides backups and allows for characterization at different stages of resistance development.[15]
-
Establishment of Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is 5-10 times the original IC50 of the parental line. At this point, the resistant cell line (e.g., "CellLine/PIM1-R") can be maintained in a constant, high concentration of the drug.
Protocol 3: Confirmation of the Resistant Phenotype
Objective: To quantitatively confirm the degree of resistance in the newly developed cell line compared to the parental line.
Methodology:
-
IC50 Re-evaluation: Perform the IC50 determination assay as described in Protocol 1 simultaneously for both the parental cell line and the newly generated resistant cell line.
-
Calculate Resistance Index (RI): The RI is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.
-
RI = IC50 (Resistant Cells) / IC50 (Parental Cells)
-
-
Stability of Resistance: To check if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 10 passages) and then re-determine the IC50. A stable resistance will show little to no change in the IC50 value.
Data Presentation
Quantitative data should be organized into tables for clarity and easy comparison.
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental Line | 1.2 ± 0.15 | 1.0 |
| Resistant Line | 15.5 ± 1.8 | 12.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Viability (%) after 72h Treatment with this compound
| Concentration (µM) | Parental Line Viability (%) | Resistant Line Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 |
| 1.0 | 55 ± 4.5 | 95 ± 5.3 |
| 5.0 | 20 ± 3.1 | 82 ± 4.9 |
| 10.0 | 5 ± 1.9 | 65 ± 6.2 |
| 20.0 | <1 | 45 ± 5.8 |
Data are presented as mean ± standard deviation.
Logical Relationships in Resistance Development
The development of drug resistance is a multifactorial process involving selection pressure and cellular adaptation. The diagram below illustrates the logical flow from drug exposure to the establishment of a stable resistant phenotype.
Conclusion and Troubleshooting
The development of a this compound resistant cell line is a valuable resource for cancer research. This model can be used to investigate novel drug targets, validate combination therapies, and understand the fundamental biology of drug resistance.
Troubleshooting:
-
Massive Cell Death: If all cells die after drug exposure, the starting concentration is too high. Begin with a lower concentration (e.g., IC10).
-
No Growth Recovery: Cells may enter a state of dormancy. Be patient, as recovery can take several weeks. Ensure the culture conditions are optimal.
-
Loss of Resistance: Resistance can sometimes be reversible. It is important to continuously culture the resistant line in the presence of the drug to maintain selection pressure. Regularly check the IC50 to confirm the resistant phenotype.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Fighting tumor cell survival: advances in the design and evaluation of Pim inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of PIM1 in the ibrutinib-resistant ABC subtype of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 8. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 9. The Pim kinases control rapamycin-resistant T cell survival and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. How to establish drug-resistant cell lines? - Tissue and Cell Culture [protocol-online.org]
PIM1-IN-2 for CRISPR Screening Validation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in regulating cell proliferation, survival, and metabolism.[1][2] Overexpression of PIM kinases is observed in various solid and hematological malignancies, making them attractive targets for cancer therapy.[1][3][4] CRISPR-Cas9 genetic screens are powerful tools for identifying novel drug targets and understanding mechanisms of drug resistance. The validation of hits from such screens is a critical step, often employing selective small molecule inhibitors.
PIM1-IN-2 is a potent and ATP-competitive inhibitor of PIM1 kinase with a Ki of 91 nM.[5] This small molecule serves as a valuable tool for validating the role of PIM1 in cellular processes identified through CRISPR screens. By selectively inhibiting PIM1, researchers can confirm whether the genetic perturbation of PIM1 or its associated pathways phenocopies the effect of the small molecule inhibitor, thereby validating the screen's findings. This document provides detailed application notes and protocols for utilizing this compound in the validation of CRISPR screening results.
PIM1 Signaling Pathways
PIM1 kinase is a central node in multiple signaling pathways that drive tumorigenesis. It is often regulated by the JAK/STAT pathway and, in turn, phosphorylates a wide array of downstream substrates involved in cell cycle progression, apoptosis, and metabolism.[6][7] Understanding these pathways is essential for interpreting CRISPR screening data and the effects of PIM1 inhibition.
Quantitative Data Summary
Effective validation of CRISPR screen hits requires robust quantitative data. The following tables provide a template for organizing and presenting data from experiments using this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| PIM1 Ki | 91 nM | [5] |
| Cell Line | IC50 (µM) | To be determined experimentally |
| Cancer Type A | ||
| Cell Line 1 | ||
| Cell Line 2 | ||
| Cancer Type B | ||
| Cell Line 3 | ||
| Cell Line 4 |
Table 2: Effect of this compound on Cell Viability in PIM1 Knockout vs. Wild-Type Cells
| Cell Line | Treatment | % Viability (Mean ± SD) | P-value |
| Wild-Type | DMSO | 100 ± 5.2 | - |
| Wild-Type | This compound (IC50) | 50 ± 4.1 | < 0.001 |
| PIM1-KO | DMSO | 98 ± 6.3 | ns |
| PIM1-KO | This compound (IC50) | 95 ± 5.8 | ns |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful validation studies.
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and to compare the sensitivity of wild-type versus PIM1 knockout cells.
Materials:
-
Cancer cell lines of interest (Wild-Type and PIM1-KO)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: Normalize the absorbance values to the DMSO control. Plot the dose-response curve and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis for Target Engagement
This protocol verifies that this compound engages its target by assessing the phosphorylation of a known PIM1 substrate.
Materials:
-
Wild-Type and PIM1-KO cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-BAD (Ser112), anti-BAD, anti-PIM1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and develop with a chemiluminescent substrate.
-
-
Imaging: Capture the signal using a chemiluminescence imaging system.
Protocol 3: CRISPR Screening Validation Workflow
This logical workflow outlines the steps to validate a CRISPR screen hit using this compound.
Conclusion
This compound is a valuable chemical probe for the validation of CRISPR screening hits related to the PIM1 kinase pathway. By following the detailed protocols and utilizing the structured data presentation formats outlined in these application notes, researchers can robustly confirm the on-target effects of their genetic screens. This validation is a critical step in the drug discovery pipeline, providing confidence in the identified targets and paving the way for further therapeutic development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
PIM1 Inhibition in Chemoresistance: Application Notes and Protocols Featuring PIM1-IN-2
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play a critical role in promoting cell survival, proliferation, and resistance to apoptosis.[1] Overexpression of PIM1 is frequently observed in various hematological and solid tumors, correlating with poor prognosis and resistance to standard chemotherapeutic agents.[2][3] PIM1 kinase has emerged as a promising therapeutic target to overcome chemoresistance.[4][5]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals studying the role of PIM1 inhibitors in chemoresistance. While the focus is on the potent and ATP-competitive PIM1 inhibitor, PIM1-IN-2 (also known as PIMi II; Ki = 91 nM)[1][6], the methodologies and principles described are broadly applicable to other PIM1 inhibitors. Due to the limited specific literature on this compound in chemoresistance studies, this document leverages data and protocols from studies involving other well-characterized PIM inhibitors, such as AZD1208, to provide a comprehensive guide.
This compound
-
Synonyms: PIMi II
-
CAS Number: 477845-12-8[6]
-
Mechanism of Action: ATP-competitive inhibitor of PIM1 kinase.[6]
Data Presentation: Efficacy of PIM Inhibition in Overcoming Chemoresistance
The following tables summarize quantitative data from studies demonstrating the potentiation of chemotherapy by PIM kinase inhibitors in various cancer cell lines.
Table 1: Synergistic Effects of PIM Inhibitors with Chemotherapeutic Agents in Triple-Negative Breast Cancer (TNBC)
| Cell Line | PIM Inhibitor | Chemotherapeutic Agent | Combination Effect | Reference |
| MDA-MB-231 | AZD1208 | Paclitaxel | Sensitization to paclitaxel-induced growth inhibition | [6] |
| SUM149 | AZD1208 | Paclitaxel | Sensitization to paclitaxel-induced growth inhibition | [6] |
| MDA-MB-231 | AZD1208 | Eribulin | Sensitization to eribulin-induced growth inhibition | [6] |
| SUM149 | AZD1208 | Eribulin | Sensitization to eribulin-induced growth inhibition | [6] |
Table 2: Effect of PIM Inhibition on Apoptosis in Combination with Chemotherapy
| Cell Line | PIM Inhibitor | Chemotherapeutic Agent | Effect on Apoptosis | Reference |
| MDA-MB-231 | AZD1208 | Chemotherapy | Increased caspase 3/7 activity | [6] |
| Prostate Cancer Xenografts | AZD1208 | Docetaxel | Increased tumor growth reduction | [8] |
| Prostate Cancer Xenografts | AZD1208 | Radiation | Increased tumor growth reduction | [8] |
Signaling Pathways and Experimental Workflows
PIM1-Mediated Chemoresistance Signaling Pathway
PIM1 kinase promotes chemoresistance through the phosphorylation of various downstream substrates, leading to the inhibition of apoptosis and promotion of cell survival. A key mechanism involves the regulation of the MYC oncogene and BCL2 family proteins.
Caption: PIM1 signaling pathway in chemoresistance.
Experimental Workflow for Studying this compound in Chemoresistance
The following diagram outlines a typical experimental workflow to evaluate the efficacy of a PIM1 inhibitor in overcoming chemoresistance in cancer cells.
Caption: Experimental workflow for evaluating PIM1 inhibitors.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound, alone and in combination with a chemotherapeutic agent, on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Paclitaxel, dissolved in an appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium.
-
Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Combination Index (CI) can be calculated using appropriate software (e.g., CompuSyn) to assess synergy.
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Chemotherapeutic agent
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Treat the cells with this compound, the chemotherapeutic agent, or the combination for the desired time period (e.g., 24, 48, 72 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
Normalize the luminescence signal to the number of cells (can be determined from a parallel plate stained with crystal violet).
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of proteins in the PIM1 signaling pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Chemotherapeutic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIM1, anti-p-BAD (Ser112), anti-c-MYC, anti-BCL2, anti-MCL1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound and/or chemotherapy as described previously.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH).
Protocol 4: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell lines (e.g., MDA-MB-231) mixed with Matrigel
-
This compound formulated for oral gavage
-
Chemotherapeutic agent formulated for intraperitoneal injection
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, Chemotherapy, this compound + Chemotherapy).
-
Administer treatments as per the defined schedule (e.g., this compound daily by oral gavage, chemotherapy once a week by IP injection).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot tumor growth curves and perform statistical analysis to determine the significance of the combination therapy.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. caymanchem.com [caymanchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PIM1 | Cancer Genetics Web [cancer-genetics.org]
- 4. PIM1 targeted degradation prevents the emergence of chemoresistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PIM kinase inhibition counters resistance to radiotherapy and chemotherapy in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. PIM1 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing PIM1-IN-2 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of PIM1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and ATP-competitive inhibitor of PIM1 kinase, a serine/threonine kinase involved in cell cycle progression, apoptosis, and transcriptional activation.[1] By binding to the ATP-binding pocket of PIM1, this compound blocks its kinase activity, thereby inhibiting the phosphorylation of downstream substrates. This can lead to the induction of apoptosis and inhibition of tumor cell proliferation.
Q2: What is the recommended starting dosage for this compound in vivo?
Q3: How should this compound be formulated for in vivo administration?
This compound is soluble in DMSO.[1] For in vivo administration, a common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle to minimize toxicity. Common vehicles for kinase inhibitors include:
-
A mixture of DMSO and saline.
-
A formulation containing PEG 4000, N,N-dimethyl acetamide, and normal saline.
-
Oil-based vehicles like corn oil, olive oil, or sesame oil for lipophilic compounds.
The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid vehicle-related toxicity. It is essential to establish a stable and homogenous formulation and to include a vehicle-only control group in your experiments.
Q4: What are the potential off-target effects of this compound?
As with many kinase inhibitors, off-target effects are a possibility. The pyrimidine scaffold present in some kinase inhibitors can bind to the ATP-binding pocket of multiple kinases.[2] If you observe a phenotype inconsistent with the known function of PIM1, it is important to consider off-target effects. Strategies to investigate this include performing a broad kinase selectivity screen or using a structurally different PIM1 inhibitor to see if the phenotype is replicated.[2]
Q5: What are the known mechanisms of resistance to PIM kinase inhibitors?
Resistance to PIM kinase inhibitors can be mediated by the activation of parallel signaling pathways. For instance, PIM kinase can contribute to resistance to PI3K inhibitors by regulating redox signaling through the NRF2 pathway.[3][4][5][6] This suggests that combination therapies, for example with PI3K-AKT inhibitors, might be a strategy to overcome resistance.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable anti-tumor efficacy | Sub-optimal dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor. | 1. Perform a dose-escalation study to determine the optimal dose. 2. Analyze plasma and tumor concentrations of this compound to confirm adequate exposure. |
| Poor bioavailability: The formulation may not be efficiently absorbed. | 1. Experiment with different vehicle formulations to improve solubility and absorption. 2. Consider alternative routes of administration (e.g., intraperitoneal injection if oral gavage is ineffective). | |
| Rapid metabolism: The compound may be quickly cleared from circulation. | 1. Conduct pharmacokinetic studies to determine the half-life of this compound. 2. Adjust the dosing frequency based on the pharmacokinetic profile. | |
| Target not expressed: The tumor model may not express sufficient levels of PIM1. | 1. Confirm PIM1 expression in your tumor model by Western blot or immunohistochemistry before initiating in vivo studies. | |
| Significant toxicity observed (e.g., weight loss, lethargy) | Dosage is too high: The administered dose exceeds the maximum tolerated dose (MTD). | 1. Reduce the dose of this compound. 2. Monitor animals closely for clinical signs of toxicity. |
| Vehicle toxicity: The vehicle used for formulation may be causing adverse effects. | 1. Administer the vehicle alone to a control group to assess its toxicity. 2. Reduce the concentration of potentially toxic components like DMSO. | |
| On-target toxicity: Inhibition of PIM1 in normal tissues may lead to toxicity. | 1. Conduct a thorough toxicological evaluation, including histopathology of major organs. | |
| Off-target effects: The inhibitor may be affecting other kinases, leading to toxicity. | 1. Perform a kinase selectivity profiling to identify potential off-targets. 2. If off-targets are identified, consider using a more selective PIM1 inhibitor if available. | |
| Inconsistent results between experiments | Variability in formulation: Inconsistent preparation of the dosing solution. | 1. Standardize the formulation protocol, ensuring the compound is fully dissolved and the suspension is homogenous. |
| Variability in animal handling: Differences in gavage technique or injection site. | 1. Ensure all personnel are properly trained and follow a standardized procedure for drug administration. | |
| Biological variability: Inherent differences between individual animals. | 1. Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of PIM Kinase Inhibitors in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| PIM447 | Prostate Cancer | Mice | 30 mg/kg, for 24 days | Synergistic inhibition with buparlisib | [7] |
| AZD1208 | Hepatoblastoma | Athymic nude mice | Not specified, for 14 days | Significant | [8] |
| Compound I | Multiple Myeloma | KMS-12-BM xenografts | 50 mg/kg BID or 100 mg/kg QD | 23% tumor regression or stasis | [9] |
| Compound II | Multiple Myeloma | KMS-12-BM xenografts | 100 mg/kg QD or 50 mg/kg QD | 33% tumor regression or stasis | [9] |
| PIM1/2 Kinase Inhibitor VI | JC Adenocarcinoma | Balb/C mice | 50 mg/kg, daily i.p. | ~46% tumor mass reduction on day 20 |
Table 2: In Vitro Potency of PIM Kinase Inhibitors
| Compound | Target | IC50 / Ki | Reference |
| This compound | PIM-1 | Ki = 91 nM | [1] |
| Compound I | PIM-1 | IC50 = 0.4 nM | [9] |
| Compound I | PIM-2 | IC50 = 0.7 nM | [9] |
| Compound II | PIM-1 | IC50 = 0.1 nM | [9] |
| Compound II | PIM-2 | IC50 = 0.1 nM | [9] |
| PIM1/2 Kinase Inhibitor 2 | PIM-1 | IC50 = 1.31 µM | [10] |
| PIM1/2 Kinase Inhibitor 2 | PIM-2 | IC50 = 0.67 µM | [10] |
Detailed Experimental Protocols
Generalized Protocol for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol is a general guideline and should be adapted based on the specific tumor model and experimental goals.
-
Cell Culture and Tumor Implantation:
-
Culture a cancer cell line with confirmed high PIM1 expression.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
-
Animal Monitoring and Tumor Measurement:
-
Monitor the health of the animals daily.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
-
Randomization and Grouping:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n ≥ 8 per group).
-
-
This compound Formulation and Administration:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Dosing Solution: On each treatment day, dilute the stock solution with a sterile vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline) to the final desired concentration. Ensure the final DMSO concentration is below 10%.
-
Administration: Administer the dosing solution or vehicle control to the mice via oral gavage or intraperitoneal injection at a volume of approximately 100 µL per 10 g of body weight. The dosing frequency will depend on the pharmacokinetic properties of the compound (e.g., once or twice daily).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Collect blood and major organs for pharmacokinetic and toxicological analysis (e.g., complete blood count, serum chemistry, and histopathology).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for the treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
Caption: PIM1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for In Vivo this compound Experiments.
Caption: Experimental Workflow for this compound In Vivo Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
PIM1-IN-2 Technical Support Center: A Guide to Degradation and Stability in Experimental Media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of the PIM1 kinase inhibitor, PIM1-IN-2. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, it is recommended to store the compound as a solid at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[1]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What could be the cause and how can I prevent it?
A2: Precipitation of small molecule inhibitors in aqueous media is a common challenge. Several factors can contribute to this issue:
-
Exceeding Solubility Limit: this compound has limited solubility in aqueous solutions. The final concentration in your experiment may be too high.
-
Improper Dilution: Adding a concentrated DMSO stock directly to the full volume of media can cause the compound to "crash out" of solution.
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) or pH of the media can affect the solubility of the compound.
-
Interactions with Media Components: Components in the cell culture media, such as proteins and salts in serum, can interact with this compound and reduce its solubility.
To mitigate precipitation, consider the following troubleshooting steps:
-
Pre-warm the media to the experimental temperature (e.g., 37°C) before adding the inhibitor.
-
Perform serial dilutions of your concentrated stock in the media.
-
Gently vortex or mix the solution immediately after adding the inhibitor to ensure it is fully dissolved.
-
Determine the optimal final concentration by performing a solubility test in your specific cell culture medium.
Q3: How stable is this compound in cell culture media during a typical experiment?
Q4: Can I use phosphate-buffered saline (PBS) to dilute this compound?
A4: this compound has low solubility in aqueous buffers. One supplier notes a solubility of 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).[2] It is recommended to first dissolve the compound in an organic solvent like DMSO and then further dilute it in PBS or your desired aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% v/v for DMSO).
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: this compound Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁ClN₄O | [2] |
| Molecular Weight | 322.75 g/mol | |
| Purity | >97% | |
| Appearance | Crystalline solid | [2] |
Table 2: this compound Solubility
| Solvent | Solubility | Reference |
| DMF | 20 mg/mL | [2] |
| DMSO | 20 mg/mL | [2] |
| Ethanol | 10 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |
Table 3: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Duration | Reference |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3][4]
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC-grade acetonitrile (MeCN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (optional, for improved chromatography)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike this compound into the cell culture medium at the desired final concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Aliquot the this compound containing media into multiple wells of a 96-well plate.
-
Incubate the plate at 37°C with 5% CO₂.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
At each time point, quench the reaction by adding an equal volume of cold MeCN/MeOH (1:1 v/v) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for HPLC-MS analysis.
-
Analyze the samples by HPLC-MS to quantify the remaining concentration of this compound. A decrease in the peak area corresponding to this compound over time indicates degradation.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound in research.
Caption: Workflow for this compound preparation and handling.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Simplified PIM1 signaling pathway and the action of this compound.
References
Technical Support Center: PIM Kinase Inhibitors in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIM kinase inhibitors in animal models. While direct evidence of unexpected toxicity for PIM1-IN-2 is not extensively documented in publicly available literature, this guide addresses common challenges and observations related to the broader class of PIM kinase inhibitors, helping researchers design, execute, and interpret their in vivo experiments effectively.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected tumor growth inhibition with our PIM kinase inhibitor. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Compound Stability and Formulation: Ensure the inhibitor is properly formulated for in vivo administration and is stable under the experimental conditions. Re-evaluate the solubility and stability of your compound in the chosen vehicle.
-
Dosing and Pharmacokinetics: The dosage might be insufficient to achieve therapeutic concentrations in the tumor tissue. A pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in the specific animal model is highly recommended.
-
Tumor Model Selection: The chosen cancer model may not be dependent on the PIM signaling pathway. PIM kinases are often overexpressed in hematopoietic malignancies and certain solid tumors like prostate cancer.[1][2] Confirm the expression and activity of PIM kinases in your specific cell line or xenograft model.
-
Redundancy of PIM Kinases: The three PIM kinase isoforms (PIM1, PIM2, and PIM3) can have redundant functions.[3] If your inhibitor is specific to one isoform, the others might compensate. A pan-PIM inhibitor might be more effective.[4]
-
Drug Resistance Mechanisms: Tumor cells can develop resistance. PIM1 has been implicated in conferring resistance to some chemotherapeutic drugs.[5]
Q2: We are observing weight loss and other signs of toxicity in our animal models treated with a PIM kinase inhibitor. What are the potential causes and how can we mitigate them?
A2: While some modern PIM inhibitors are designed for better safety profiles, toxicity can still occur.[6]
-
Off-Target Effects: The inhibitor may be acting on other kinases or cellular targets, leading to toxicity.[7][8] Cross-screening your inhibitor against a panel of kinases can help identify potential off-target activities.
-
On-Target Toxicity: The observed toxicity could be a result of inhibiting the PIM kinase pathway in normal tissues. PIM kinases are involved in various physiological processes, including hematopoietic cell development.[3][4] Mice deficient in all three PIM kinases have a reduced body size.[3]
-
Dose-Related Toxicity: The administered dose might be too high. A dose-escalation study is crucial to determine the maximum tolerated dose (MTD).
-
Mitigation Strategies:
-
Conduct a dose-response study to find a therapeutic window with acceptable toxicity.
-
Consider alternative dosing schedules (e.g., intermittent vs. daily dosing).
-
Closely monitor animal health, including body weight, food and water intake, and clinical signs of distress.
-
Perform histopathological analysis of major organs at the end of the study to identify any tissue damage.
-
Q3: How do we confirm that our PIM kinase inhibitor is hitting its target in vivo?
A3: Target engagement can be assessed through several methods:
-
Pharmacodynamic (PD) Biomarkers: Measure the phosphorylation of known PIM kinase substrates in tumor tissue or surrogate tissues. A common substrate is the pro-apoptotic protein BAD. A reduction in phosphorylated BAD (at Ser112 and Ser136) can indicate PIM-1 inhibition.[2][9]
-
Western Blotting: Collect tumor samples at various time points after inhibitor administration and perform western blotting to analyze the levels of phosphorylated downstream targets of the PIM pathway.
-
Immunohistochemistry (IHC): IHC can be used to visualize the expression and phosphorylation status of PIM targets within the tumor microenvironment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High inter-animal variability in tumor response. | Inconsistent drug administration; Heterogeneity of the tumor model. | Refine administration technique (e.g., oral gavage, intraperitoneal injection) for consistency. Ensure tumor cells are from a similar passage number and are implanted uniformly. |
| Unexpected mortality in the treatment group. | Severe on-target or off-target toxicity; Formulation issues (e.g., precipitation leading to embolism). | Immediately perform necropsies to investigate the cause of death. Re-evaluate the MTD. Analyze the formulation for any issues. |
| Tumor regrowth after an initial response. | Development of acquired resistance. | Analyze resistant tumors for changes in the PIM signaling pathway or upregulation of bypass pathways. Consider combination therapies. |
In Vivo Efficacy of PIM Kinase Inhibitors (Data from Preclinical Studies)
| Inhibitor | Animal Model | Dosage and Administration | Key Findings | Reported Toxicity |
| PIM-1/HDAC-IN-2 | MV4-11 xenograft (female BALB/c-Nude mice) | 25-50 mg/kg, daily intraperitoneal injection for 21 days | Significant tumor growth inhibition (45.9% - 81.3%) | No significant weight loss or toxic effects noted.[10] |
| AZD1208 | Prostate cancer xenograft (PC3-LN4) | 30 mg/kg/day | Selectively toxic to hypoxic tumor cells by increasing reactive oxygen species (ROS).[11] | Not specified in the provided text, but used in clinical trials.[11] |
| TP-3654 | Jak2V617F and MPLW515L mouse models of myelofibrosis | Not specified | Reduced leukocytosis, splenomegaly, and bone marrow fibrosis.[12] Second-generation inhibitor with improved potency and decreased cardiotoxicity compared to older inhibitors.[6] | No treatment toxicity mentioned.[6] |
| PIM-1 specific mAb | DU145 human prostate cancer xenograft (SCID mice) | 0.5 mg initial dose, followed by 6 injections of 0.25 mg (intraperitoneal) | Substantially inhibited tumor growth.[2][9] | Not specified. |
Experimental Protocols
General Protocol for Evaluating a PIM Kinase Inhibitor in a Xenograft Mouse Model
This protocol is a general guideline and should be adapted based on the specific inhibitor, tumor model, and experimental goals.
-
Cell Culture: Culture the selected cancer cell line (e.g., MV4-11 for leukemia, DU145 for prostate cancer) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or SCID mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., every other day) using calipers (Volume = 0.5 x length x width²).
-
Randomization and Grouping: Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).
-
Drug Formulation and Administration:
-
Prepare the PIM kinase inhibitor in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).
-
The control group should receive the vehicle only.
-
Administer the inhibitor and vehicle according to the planned schedule (e.g., daily intraperitoneal injection at a dose of 30 mg/kg).
-
-
Monitoring:
-
Monitor tumor growth throughout the study.
-
Record the body weight of each mouse regularly as an indicator of general health and toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Study Endpoint:
-
Euthanize the mice when tumors in the control group reach a predetermined maximum size or at the end of the study period (e.g., 21 days).
-
Collect tumor tissue for pharmacodynamic analysis (e.g., Western blot, IHC) and histopathology.
-
Collect major organs (liver, spleen, kidney, etc.) for histopathological analysis to assess toxicity.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Statistically analyze the differences in tumor volume and body weight between groups.
-
Visualizations
Caption: PIM kinase signaling pathway and mechanism of inhibition.
Caption: General workflow for in vivo PIM inhibitor studies.
References
- 1. The role of PIM1/PIM2 kinases in tumors of the male reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIM-1-specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mice Deficient for All PIM Kinases Display Reduced Body Size and Impaired Responses to Hematopoietic Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 6. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivobiosystems.com [invivobiosystems.com]
- 9. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing PIM1-IN-2 In Vivo Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the in vivo efficacy of the PIM1 kinase inhibitor, PIM1-IN-2.
Frequently Asked Questions (FAQs)
What is this compound and its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of the PIM-1 serine/threonine kinase.[1][2] PIM-1 is a proto-oncogene that is overexpressed in various cancers and plays a critical role in cell survival, proliferation, and resistance to apoptosis.[3][4][5] It exerts its effects by phosphorylating a range of downstream substrates, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis.[3][5] By inhibiting PIM-1, this compound aims to reactivate apoptotic pathways and suppress tumor growth.
We are observing poor efficacy with this compound in our animal models. What are the potential reasons?
Poor in vivo efficacy of kinase inhibitors like this compound can stem from several factors, ranging from suboptimal formulation and dosing to the development of biological resistance. Below is a troubleshooting guide to address common issues.
Troubleshooting Guide: Addressing Poor In Vivo Efficacy
| Potential Issue | Recommended Troubleshooting Steps |
| Suboptimal Formulation and Bioavailability | This compound is hydrophobic, which can lead to poor solubility and absorption. Ensure the compound is fully dissolved in a suitable vehicle. For oral administration, consider lipid-based formulations or the creation of lipophilic salts to enhance oral absorption.[6][7] A standard vehicle for oral gavage of similar kinase inhibitors consists of a multi-component system like DMSO, PEG300, Tween 80, and saline. |
| Inadequate Dosing or Schedule | The dose and frequency of administration are critical for maintaining therapeutic concentrations in the tumor. Review preclinical studies of other PIM inhibitors, such as AZD1208 or SGI-1776, for effective dosing regimens in similar cancer models.[8][9][10] It may be necessary to conduct a dose-escalation study to identify the maximum tolerated dose (MTD) and optimal biological dose in your specific model. |
| Lack of Target Engagement | It is crucial to verify that this compound is reaching the tumor at sufficient concentrations to inhibit PIM-1 kinase activity. This can be confirmed with a pharmacodynamic (PD) assay. A key biomarker for PIM-1 activity is the phosphorylation of its substrate BAD (p-BAD).[8][11][12] A significant reduction in the levels of p-BAD in tumor tissue following treatment is a strong indicator of target engagement. |
| Intrinsic or Acquired Resistance | Tumor cells can develop resistance to PIM kinase inhibitors through various mechanisms. A prevalent mechanism is the feedback activation of parallel survival pathways, most notably the PI3K/AKT/mTOR and p38 MAPK signaling cascades.[1][2][13] If initial tumor suppression is followed by relapse, it is advisable to investigate the activation status of these pathways in the resistant tumors. |
| Inappropriate Tumor Model | The anti-tumor activity of PIM inhibitors can be highly dependent on the genetic context of the cancer model. PIM inhibitors have demonstrated greater efficacy in hematological malignancies and specific solid tumors that exhibit high PIM-1 expression levels and a dependency on this pathway for survival.[14] It is important to use cell lines or xenograft models with confirmed PIM-1 expression and functional relevance. |
How can the in vivo efficacy of this compound be improved?
Combination therapy is the most effective strategy to boost the in vivo efficacy of PIM kinase inhibitors. By co-targeting compensatory signaling pathways or synergistic targets, it is possible to achieve a more profound and durable anti-tumor response.
Key Combination Strategies to Enhance Efficacy:
| Combination Partner | Scientific Rationale | Supporting Preclinical Evidence |
| PI3K/AKT/mTOR Inhibitors | The PIM and PI3K/AKT pathways are parallel signaling cascades that can compensate for each other to promote cell survival. Simultaneous inhibition of both pathways can prevent this compensatory signaling and overcome resistance.[1][13] | The combination of a PIM inhibitor (PIM447) with a PI3K inhibitor (buparlisib) resulted in significantly greater tumor growth inhibition in prostate cancer xenografts compared to either agent alone.[1] |
| BCL-2 Inhibitors (e.g., Venetoclax) | PIM kinases inhibit apoptosis by phosphorylating and inactivating the pro-apoptotic protein BAD. BCL-2 inhibitors also promote apoptosis by a complementary mechanism. Their combination can lead to a synergistic induction of cell death. | The pan-PIM inhibitor AZD1208 in combination with the BCL-2 inhibitor venetoclax showed synergistic effects in diffuse large B-cell lymphoma cell lines.[15] |
| Chemotherapeutic Agents (e.g., Cytarabine) | Cancer cells can upregulate PIM-1 expression as a survival response to chemotherapy, leading to drug resistance. Co-administration of a PIM inhibitor can abrogate this resistance mechanism. | The PIM inhibitor SGI-1776 significantly enhanced the anti-leukemic activity of cytarabine in in vivo models of acute myeloid leukemia (AML).[16] |
| p38 MAPK Inhibitors | A feedback mechanism involving the activation of p38 MAPK has been identified as a source of intrinsic resistance to PIM inhibitors.[2] Co-targeting p38 can re-sensitize cancer cells to PIM inhibition. | p38 inhibitors were shown to be synthetic lethal with the PIM inhibitor AZD1208 in hematological cancer models, both in vitro and in vivo.[2] |
| Other Kinase Inhibitors (e.g., FLT3, MEK) | In certain cancers, PIM-1 can be a downstream effector of other oncogenic kinases or can be involved in resistance to inhibitors of these kinases. | The PIM inhibitor SGI-1776, which also has activity against FLT3, is particularly effective in FLT3-ITD positive AML.[17] Synergistic effects have also been observed with MEK inhibitors.[4] |
Are there established protocols for in vivo studies with PIM inhibitors?
While protocols need to be tailored to the specific inhibitor and animal model, the following provides a general framework based on published preclinical studies with similar compounds.
General Experimental Protocols:
-
Vehicle Formulation for Oral Gavage: For hydrophobic compounds like this compound, a multi-component vehicle is often required. A typical formulation involves dissolving the inhibitor in a minimal amount of DMSO, followed by dilution with a mixture of polyethylene glycol (e.g., PEG300), a surfactant (e.g., Tween 80), and an aqueous component like saline or PBS. A sample formulation could be 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline.
-
Dosing and Administration: In mouse xenograft models, pan-PIM inhibitors such as AZD1208 have been administered orally at doses ranging from 10 to 30 mg/kg daily.[10] Another PIM inhibitor, SGI-1776, has been dosed orally at 75 to 200 mg/kg on a daily or twice-weekly schedule.[9] A tolerability study in the specific mouse strain being used is essential to establish the MTD.
-
Pharmacodynamic (PD) Assay for Target Engagement:
-
Administer a single dose of this compound to tumor-bearing animals.
-
Euthanize cohorts of animals at different time points post-dosing (e.g., 2, 4, 8, 16, 24 hours).
-
Excise and snap-freeze tumor tissues.
-
Prepare protein lysates from the tumors.
-
Analyze the phosphorylation status of BAD at Ser112 (a PIM-1 target) and total BAD levels by Western blot.[8]
-
A significant and sustained reduction in the p-BAD to total BAD ratio confirms target inhibition in the tumor.[8]
-
Quantitative Data from Preclinical In Vivo Studies
The tables below summarize efficacy data for various PIM kinase inhibitors, which can serve as a benchmark for designing and evaluating in vivo studies with this compound.
Table 1: Single-Agent In Vivo Efficacy of PIM Inhibitors
| Inhibitor | Cancer Model | Dose and Schedule | Efficacy Outcome | Reference |
| Compound I | KMS-12-BM Multiple Myeloma Xenograft | 50 mg/kg, BID, PO | 23% tumor regression | [8] |
| Compound II | KMS-12-BM Multiple Myeloma Xenograft | 100 mg/kg, QD, PO | 33% tumor regression | [8] |
| AZD1208 | MOLM-16 AML Xenograft | 30 mg/kg, QD, PO | Slight tumor regression | [10] |
| SGI-1776 | MV-4-11 AML Xenograft | 75-200 mg/kg, 5 days/week, PO | Significant tumor growth inhibition | [9] |
Table 2: In Vivo Efficacy of PIM Inhibitors in Combination Therapies
| PIM Inhibitor | Combination Partner | Cancer Model | Key Finding | Reference |
| PIM447 | Buparlisib (PI3K inhibitor) | Prostate Cancer Xenograft | Significant reduction in tumor volume compared to single agents. | [1] |
| AZD1208 | AZD5363 (AKT inhibitor) | Prostate Cancer Xenograft | Significant reduction in tumor volume compared to single agents. | [1] |
| SGI-1776 | Cytarabine | MOLM-13 AML Xenograft | Significantly enhanced the efficacy of cytarabine monotherapy. | [16] |
| AZD1208 | SB202190 (p38 inhibitor) | K562 CML Xenograft | Sensitized tumors to the anti-proliferative effects of AZD1208. | [2] |
Visualizations of Key Concepts
PIM-1 Signaling Pathway and Therapeutic Intervention
Caption: The PIM-1 signaling pathway and the inhibitory point of this compound.
Workflow for an In Vivo Efficacy Study
Caption: A generalized workflow for conducting in vivo efficacy studies of this compound.
Logic of Overcoming Resistance with Combination Therapy
Caption: A logical diagram illustrating how combination therapy overcomes resistance to PIM-1 inhibitors.
References
- 1. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase. | Cancer Center [cancercenter.arizona.edu]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting of PIM Kinases Shows Single Agent Efficacy and Synergizes With BCL2 Inhibitors in Diffuse Large B Cell Lymphoma of the ABC Subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. aacrjournals.org [aacrjournals.org]
PIM1-IN-2 inconsistent results between experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies that may arise during experiments with the PIM1 kinase inhibitor, PIM1-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and ATP-competitive inhibitor of the PIM1 serine/threonine kinase.[1] It targets the ATP-binding region of the kinase, thereby preventing the phosphorylation of its downstream substrates.[1] PIM1 kinase is a proto-oncogene involved in critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.[2][3][4] Its inhibition can lead to cell cycle arrest and induction of apoptosis in cancer cells where PIM1 is overexpressed.[3][5]
Q2: What are the key considerations for preparing and storing this compound solutions?
A2: Proper handling of this compound is crucial for reproducible results. The compound is a crystalline solid and has good solubility in DMF and DMSO (20 mg/ml), and moderate solubility in Ethanol (10 mg/ml).[6] For cell-based assays, it is important to ensure the final solvent concentration is not toxic to the cells (typically ≤0.5% DMSO). Stock solutions should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.[1]
Data Presentation: this compound Properties
| Property | Value | Reference |
| Ki for PIM1 | 91 nM | [1] |
| Molecular Weight | 322.8 g/mol | [6] |
| Solubility (DMF) | 20 mg/mL | [6] |
| Solubility (DMSO) | 20 mg/mL | [6] |
| Solubility (Ethanol) | 10 mg/mL | [6] |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [1] |
Troubleshooting Inconsistent Results
Q3: My IC50 value for this compound varies significantly between biochemical and cell-based assays. Why is this happening?
A3: A discrepancy between biochemical and cellular IC50 values is a common observation for kinase inhibitors. Several factors can contribute to this:
-
Cellular Permeability: this compound needs to cross the cell membrane to reach its intracellular target. Poor permeability can result in a lower effective concentration inside the cell compared to the concentration in the culture medium.
-
Efflux Pumps: Cancer cells can express ATP-binding cassette (ABC) transporters that actively pump foreign compounds, including inhibitors, out of the cell, reducing their intracellular concentration and efficacy.[4]
-
Protein Binding: this compound can bind to other cellular proteins, including plasma proteins in the culture medium, which reduces the free concentration of the inhibitor available to bind to PIM1 kinase.
-
Cellular ATP Concentration: In biochemical assays, the ATP concentration is fixed. In cells, the ATP concentration is much higher (millimolar range), leading to increased competition for the ATP-binding site on PIM1 kinase and requiring a higher concentration of an ATP-competitive inhibitor like this compound to achieve the same level of inhibition.
-
PIM Kinase Isoforms and Redundancy: The PIM kinase family includes PIM1, PIM2, and PIM3, which have overlapping functions.[7] While this compound is potent against PIM1, its activity against PIM2 and PIM3 may differ. If the cell line under investigation expresses other PIM isoforms that can compensate for PIM1 inhibition, the apparent cellular potency of the inhibitor will be lower.
Q4: I am observing a decrease in the phosphorylation of a known PIM1 substrate, but I don't see the expected effect on cell viability. What could be the reason?
A4: This scenario suggests that while this compound is engaging its target, the biological consequence is not what is anticipated. Here are some possible explanations:
-
Redundant Survival Pathways: Cancer cells often have multiple activated survival pathways. Inhibition of the PIM1 pathway might be compensated for by other signaling cascades, such as the PI3K/Akt/mTOR pathway.[2][8]
-
Cell Line Dependence: The reliance of a particular cell line on PIM1 signaling for survival can vary. Some cell lines may be "addicted" to PIM1 activity, while others are not. It is crucial to use cell lines with documented high PIM1 expression and dependence for initial experiments.
-
Off-Target Effects: Although this compound is a potent PIM1 inhibitor, it may have off-target activities at higher concentrations. These off-target effects could mask or counteract the expected phenotype of PIM1 inhibition.
-
Experimental Timeline: The effects on cell viability may require a longer incubation time with the inhibitor than the time needed to observe changes in substrate phosphorylation. A time-course experiment is recommended to determine the optimal endpoint for viability assessment.
Q5: My western blot results for PIM1 signaling are inconsistent. How can I improve reproducibility?
A5: Western blotting for signaling pathways can be sensitive to various experimental parameters. Here are some troubleshooting tips:
-
Antibody Quality: Ensure the primary antibodies for PIM1 and its phosphorylated substrates are specific and validated for western blotting. Use monoclonal antibodies where possible for higher specificity.
-
Loading Controls: Use reliable loading controls like GAPDH or β-actin to ensure equal protein loading across all lanes.
-
Sample Preparation: Prepare cell lysates quickly on ice using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Positive and Negative Controls: Include appropriate controls in your experiment. For example, use a cell line known to have high PIM1 expression as a positive control and a cell line with low or no PIM1 expression as a negative control.
-
PIM1 Protein Stability: PIM1 protein levels can be regulated by cellular machinery. For instance, HSP90 can stabilize PIM1, while USP28 can prevent its degradation.[9] Changes in the activity of these regulators could affect PIM1 levels and downstream signaling.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the PIM1 signaling pathway and a general workflow for evaluating this compound.
Caption: Simplified PIM1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of this compound.
Detailed Experimental Protocols
In Vitro PIM1 Kinase Assay (ADP-Glo™ Format)
This protocol measures the enzymatic activity of PIM1 kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PIM1 kinase
-
PIM1 substrate (e.g., PIMtide)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).
-
Add 2 µL of PIM1 kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Prepare a substrate/ATP mixture in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the diluted inhibitor or vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for PIM1 Signaling
This protocol is for detecting changes in the phosphorylation of PIM1 downstream targets, such as BAD, in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-BAD (Ser112), anti-total BAD, anti-PIM1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization of PIM Kinases in Hypoxia Is Mediated by the Deubiquitinase USP28 [mdpi.com]
minimizing PIM1-IN-2 precipitation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of PIM1-IN-2, a potent and ATP-competitive PIM1 kinase inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during in vitro experiments, with a particular focus on minimizing precipitation in aqueous solutions.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the PIM1 serine/threonine kinase. It functions as an ATP-competitive inhibitor with a reported Ki of 91 nM. By binding to the ATP-binding site of PIM1, it blocks the kinase's ability to phosphorylate its downstream substrates, thereby inhibiting the PIM1 signaling pathway. This pathway is crucial for cell survival, proliferation, and apoptosis, making PIM1 a target for cancer therapy.
Q2: What is the PIM1 signaling pathway?
The PIM1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, PIM1 can phosphorylate a wide range of substrates involved in cell cycle progression and apoptosis. Key downstream targets include c-Myc, a potent oncogene, and regulators of apoptosis such as Bad. PIM1 can also interact with other critical signaling pathways, including the PI3K/Akt pathway.
Technical Support Center: PIM1-IN-2 and PIM Kinase Compensation
Welcome to the Technical Support Center for researchers utilizing PIM1-IN-2. This resource is designed to provide answers to frequently asked questions and troubleshooting guidance for experiments involving the PIM1 kinase inhibitor, this compound. A key consideration in targeting PIM1 is the potential for compensatory signaling by the other PIM kinase family members, PIM2 and PIM3. This guide will help you navigate this and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of PIM1 kinase. By binding to the ATP-binding pocket of the PIM1 enzyme, it blocks the transfer of phosphate from ATP to its downstream substrates. This inhibition of substrate phosphorylation disrupts the signaling pathways regulated by PIM1, which are involved in cell cycle progression, proliferation, and survival.
Q2: How selective is this compound for PIM1 over PIM2 and PIM3?
A2: While this compound is designed to target PIM1, its selectivity profile against PIM2 and PIM3 is a critical factor in experimental design and data interpretation. The inhibitory activity of a similar compound, PIM1-IN-1, has been characterized against all three PIM kinase isoforms, and it shows significantly higher potency for PIM1 and PIM3 compared to PIM2[1]. It is crucial to obtain or determine the specific IC50 values for this compound against all three PIM isoforms to fully understand its activity in your experimental system.
Q3: Can inhibition of PIM1 by this compound lead to compensation by PIM2 or PIM3?
A3: Yes, this is a recognized potential mechanism of resistance to PIM1-selective inhibitors. The three PIM kinase isoforms (PIM1, PIM2, and PIM3) share a high degree of sequence homology and have overlapping functions in cellular signaling pathways[2][3][4]. Therefore, the inhibition of PIM1 may lead to a compensatory upregulation of PIM2 or PIM3 expression or activity, which can maintain the phosphorylation of downstream substrates and diminish the intended effect of this compound[2]. For instance, in murine leukemia models, a compensatory activation of PIM2 has been observed in the absence of PIM1[5].
Q4: How can I test for PIM2 or PIM3 compensation in my experiments?
A4: To investigate potential compensation, you can measure the expression and activity of PIM2 and PIM3 in your cells or tissues following treatment with this compound.
-
Western Blotting: Analyze the protein levels of PIM1, PIM2, and PIM3. An increase in PIM2 or PIM3 protein levels after treatment would suggest a compensatory response.
-
qRT-PCR: Measure the mRNA levels of PIM1, PIM2, and PIM3 to determine if the compensation occurs at the transcriptional level.
-
Kinase Activity Assays: Directly measure the enzymatic activity of PIM2 and PIM3 in cell lysates after treatment. An increase in their activity would confirm functional compensation.
Q5: What are the potential off-target effects of this compound?
Troubleshooting Guides
Issue 1: No significant effect on cell viability after this compound treatment.
| Potential Cause | Suggested Solution |
| Low PIM1 dependence of the cell line. | Confirm PIM1 expression and its role in your specific cell line using Western blotting and/or qRT-PCR. Consider using a positive control cell line known to be dependent on PIM1 signaling. |
| Compensation by PIM2 or PIM3. | As detailed in FAQ Q4, assess the expression and activity of PIM2 and PIM3. If compensation is detected, consider using a pan-PIM inhibitor, such as AZD1208, to inhibit all three isoforms. |
| Suboptimal inhibitor concentration or treatment duration. | Perform a dose-response experiment with a wide range of this compound concentrations and vary the incubation time to determine the optimal experimental conditions. |
| Poor cell permeability or rapid degradation of the compound. | If possible, measure the intracellular concentration of this compound. Consult the manufacturer's data sheet for stability information. |
Issue 2: Inconsistent results in kinase activity assays.
| Potential Cause | Suggested Solution |
| Suboptimal assay conditions. | Ensure that the kinase reaction is in the linear range with respect to time and enzyme concentration. Perform initial optimization experiments to determine the ideal conditions for your specific assay setup[7]. |
| Reagent instability. | Prepare fresh inhibitor dilutions for each experiment. Ensure proper storage and handling of the recombinant kinase and ATP solutions. |
| Pipetting errors. | Use calibrated pipettes and consider using a master mix for dispensing reagents to minimize variability between wells[8]. |
| Assay interference. | Run control experiments without the enzyme to check if this compound interferes with the detection method (e.g., fluorescence or luminescence)[8]. |
Data Presentation
Table 1: Inhibitory Activity of Selected PIM Kinase Inhibitors
| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Selectivity Profile | Reference |
| PIM1-IN-1 | 7 | 5530 | 70 | PIM1/3 selective | [1] |
| AZD1208 | 0.4 | 5 | 1.9 | Pan-PIM | [9][10] |
| SGI-1776 | 7 | 363 | 69 | PIM1/3 selective | [9][10][11] |
| CX-6258 | 5 | 25 | 16 | Pan-PIM | [12][13] |
Note: Data for this compound is not publicly available in this format. The data for PIM1-IN-1, a structurally related compound, is provided for reference. Researchers should determine the specific IC50 values for this compound in their own assays.
Experimental Protocols
Protocol 1: Western Blotting for PIM Kinase Expression
Objective: To determine the protein levels of PIM1, PIM2, and PIM3 in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PIM1, anti-PIM2, anti-PIM3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system[14][15].
-
Analysis: Quantify band intensities and normalize to the loading control to compare PIM kinase levels between treatments.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound
-
96-well plates
-
Cell culture reagents
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours)[16][17].
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader[17][18].
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Procedure (CellTiter-Glo® Assay):
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure luminescence using a plate reader[19][20].
-
Data Analysis: Calculate cell viability and determine the IC50 value.
Mandatory Visualizations
Caption: PIM Kinase Signaling Pathway.
References
- 1. adooq.com [adooq.com]
- 2. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pim (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Validating PIM1 Inhibition with PIM1-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PIM1-IN-2 to validate PIM1 kinase inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and ATP-competitive inhibitor of PIM1 kinase with a Ki of 91 nM.[1] It functions by binding to the ATP-binding pocket of the PIM1 enzyme, preventing the transfer of phosphate from ATP to its downstream substrates. This inhibition blocks the signaling cascade mediated by PIM1, which is involved in crucial cellular processes such as cell cycle progression and apoptosis.
Q2: What is the typical effective concentration of this compound in cell-based assays?
Q3: How can I confirm that this compound is inhibiting PIM1 in my cells?
To confirm PIM1 inhibition, you should assess the phosphorylation status of known downstream targets of PIM1. A common and reliable method is Western blotting. After treating your cells with this compound, you can probe for the phosphorylated forms of PIM1 substrates. A significant decrease in the phosphorylation of these substrates upon treatment with the inhibitor would validate its on-target activity.
Q4: What are the known downstream targets of PIM1 that I can use for validation?
PIM1 has a number of well-established downstream targets. A decrease in the phosphorylation of these proteins upon treatment with this compound can serve as a biomarker of target engagement. Some key substrates include:
-
p-BAD (Ser112): PIM1 phosphorylation of BAD at Serine 112 is a key anti-apoptotic signal. A reduction in p-BAD (Ser112) is a strong indicator of PIM1 inhibition.
-
p-4E-BP1 (Thr37/46): PIM1 can phosphorylate 4E-BP1, a regulator of protein translation.
-
p-p27 (Thr157/198): Phosphorylation of the cell cycle inhibitor p27 by PIM1 leads to its degradation.
-
c-Myc: PIM1 can phosphorylate and stabilize the c-Myc oncoprotein.
Q5: I am observing high cytotoxicity with this compound. What could be the reason?
High cytotoxicity could be due to several factors:
-
On-target toxicity: The cell line you are using may be highly dependent on PIM1 signaling for survival.
-
Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity. While specific kinase selectivity data for this compound is limited, it is a possibility with any kinase inhibitor.
-
Compound solubility and stability: Poor solubility or degradation of the compound can lead to non-specific toxic effects.
It is advisable to perform a careful dose-response analysis to find the lowest effective concentration and to test the inhibitor in a PIM1-independent cell line as a negative control.
Data Presentation
Biochemical Potency of this compound
| Compound | Target | Assay Type | Kᵢ (nM) |
| This compound | PIM1 | Biochemical | 91 |
Illustrative Cellular IC50 Values of Potent PIM1 Inhibitors
Note: The following data is for the compound PIM-1/HDAC-IN-2 and is provided as a reference for the expected potency range of a PIM1 inhibitor in cellular assays.[2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.11 |
| MOLM-13 | Acute Myeloid Leukemia | 3.56 |
| RPMI 8226 | Multiple Myeloma | 1.71 |
| MM.1S | Multiple Myeloma | 7.09 |
Illustrative Kinase Selectivity Profile of a PIM1 Inhibitor
Note: The following data is for the PIM1 inhibitor Quercetagetin and demonstrates the principle of assessing kinase selectivity. A comprehensive kinase panel screen for this compound would be necessary to fully characterize its specificity.[3]
| Kinase | IC₅₀ (µM) |
| PIM1 | 0.34 |
| PIM2 | >30 |
| RSK2 | 3.1 |
| PKA | >30 |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from standard luminescent kinase assay procedures and can be used to determine the in vitro potency of this compound.
Materials:
-
Recombinant human PIM1 kinase
-
PIM1 substrate (e.g., a peptide derived from BAD)
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of PIM1 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate/ATP mixture in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Western Blot Assay
This protocol details how to assess the inhibition of PIM1 activity in cells by measuring the phosphorylation of a downstream target.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-BAD (Ser112), anti-total BAD, anti-PIM1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with increasing concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a DMSO-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-BAD) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total BAD and a loading control like GAPDH.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well clear or white-walled plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization solution (for MTT assay)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the diluted inhibitor or DMSO (vehicle control).
-
Incubate the plate for a specified duration (e.g., 48-72 hours).
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Mandatory Visualizations
PIM1 Signaling Pathway
Caption: Simplified PIM1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Western Blot for p-BAD
Caption: Workflow for validating PIM1 inhibition via Western blot analysis of p-BAD.
Troubleshooting Logic Tree
Caption: A logical troubleshooting guide for unexpected Western blot results.
References
PIM1-IN-2 Technical Support Center: A Guide to Control Experiments and Best Practices
Welcome to the PIM1-IN-2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on control experiments, best practices, and troubleshooting for the use of this compound, a potent and ATP-competitive PIM1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of PIM1 kinase, a serine/threonine kinase involved in cell survival, proliferation, and apoptosis. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PIM1 kinase domain and preventing the phosphorylation of its downstream substrates.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in organic solvents such as DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Once dissolved, aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
Q3: What are the known downstream targets of PIM1 kinase that can be used as biomarkers for its activity?
A3: PIM1 kinase phosphorylates a number of proteins involved in cell cycle progression and apoptosis. Key substrates include BAD (inactivating the pro-apoptotic protein), 4E-BP1 (promoting protein synthesis), p21 and p27 (cell cycle inhibitors), and the transcription factor c-Myc. The phosphorylation status of these substrates, particularly phospho-BAD (Ser112), can be used as a cellular biomarker for PIM1 kinase activity.
Q4: Are there potential off-target effects of this compound?
A4: While this compound is a potent PIM1 inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations. The selectivity profile of this compound against a broader panel of kinases is not extensively published. Therefore, it is crucial to use the lowest effective concentration and include appropriate controls to minimize and identify potential off-target effects.
Q5: What are potential mechanisms of resistance to PIM1 inhibitors?
A5: Resistance to PIM kinase inhibitors can arise through several mechanisms, including:
-
Upregulation of other PIM kinase family members: PIM2 and PIM3 can sometimes compensate for the inhibition of PIM1.
-
Activation of bypass signaling pathways: Cells may activate alternative survival pathways to circumvent the effects of PIM1 inhibition.
-
Mutations in the PIM1 ATP-binding pocket: Although less common for this class of inhibitors, mutations could potentially reduce the binding affinity of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or weak inhibition of PIM1 activity in cells (e.g., no change in p-BAD levels) | 1. Compound inactivity: Improper storage or handling leading to degradation. 2. Insufficient concentration: The concentration of this compound may be too low to effectively inhibit PIM1 in the specific cell line. 3. Low PIM1 expression: The cell line may not express sufficient levels of PIM1. 4. Rapid metabolism of the compound: The inhibitor may be quickly metabolized by the cells. | 1. Use a fresh aliquot of this compound. Confirm the activity of the compound in a cell-free biochemical assay if possible. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Confirm PIM1 expression in your cell line by Western blot or qPCR. Select a cell line with known high PIM1 expression as a positive control. 4. Perform a time-course experiment to determine the optimal incubation time. |
| High background in Western blot for phospho-proteins | 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Inadequate blocking: The blocking step may not be sufficient to prevent non-specific binding. 3. High antibody concentration: The concentration of the primary or secondary antibody may be too high. | 1. Use a highly specific and validated antibody. Include an isotype control. 2. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). 3. Optimize the antibody concentrations by performing a titration. |
| Inconsistent results in cell viability assays | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects: Evaporation from wells on the edge of the plate. 3. DMSO toxicity: High concentrations of DMSO can be toxic to cells. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
| Unexpected cellular phenotype or off-target effects | 1. High concentration of inhibitor: Off-target effects are more likely at higher concentrations. 2. Inhibitor is not specific: The inhibitor may be hitting other kinases. | 1. Use the lowest effective concentration of this compound determined from your dose-response experiments. 2. Use a structurally different PIM1 inhibitor as a control to see if the same phenotype is observed. Consider using a genetic approach (e.g., siRNA or CRISPR) to confirm that the phenotype is PIM1-dependent. |
Quantitative Data
Table 1: In Vitro Activity of this compound and other PIM Kinase Inhibitors
| Compound | Target(s) | IC50 / Ki | Cell Line | Assay Type |
| This compound | PIM1 | Ki = 91 nM | - | Biochemical Assay[1] |
| Pim-1/2 kinase inhibitor 2 | PIM1, PIM2 | IC50: 1.31 µM (PIM1), 0.67 µM (PIM2) | NFS-60, HepG-2, PC-3, Caco-2 | Anticancer Activity Assay[2] |
| PIM-1/HDAC-IN-2 | PIM1, HDACs | IC50: 0.11 µM | MV4-11 | Cytotoxicity Assay[3] |
| SMI-4a | PIM1, PIM2 | IC50: 17 nM (PIM1), 100 nM (PIM2) | Breast Cancer Cell Lines | MTT Assay[4][5] |
| SGI-1776 | Pan-PIM, Flt3 | IC50: 7 nM (PIM1), 363 nM (PIM2), 69 nM (PIM3) | AML Cell Lines | Apoptosis Assay[4] |
Experimental Protocols
Western Blot for Phospho-BAD (Ser112)
This protocol is to assess the cellular activity of this compound by measuring the phosphorylation of a known PIM1 substrate, BAD, at Serine 112.
Materials:
-
Cell line of interest cultured to 70-80% confluency
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-BAD (Ser112) primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total BAD and the loading control.
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a DMSO vehicle control).
-
Incubation: Incubate the plate for the desired time (e.g., 48-72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and plot the results to determine the IC50 value.
Visualizations
References
- 1. Reduced pim-1 expression increases chemotherapeutic drug sensitivity in human androgen-independent prostate cancer cells by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PIM1-IN-2 Induced Cellular Stress
Welcome to the technical support center for researchers utilizing PIM1-IN-2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on managing and interpreting cellular stress-related outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, ATP-competitive inhibitor of PIM1 kinase. PIM1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] By binding to the ATP-binding pocket of PIM1, this compound blocks its kinase activity, thereby preventing the phosphorylation of its downstream targets. This inhibition can lead to the induction of cellular stress responses, including apoptosis and cell cycle arrest.
Q2: What are the expected cellular effects of this compound treatment?
Inhibition of PIM1 kinase by this compound is expected to induce several cellular effects, primarily related to the induction of cellular stress. These may include:
-
Induction of Apoptosis: PIM1 phosphorylates and inactivates pro-apoptotic proteins such as BAD. Inhibition of PIM1 can lead to the activation of apoptotic pathways, characterized by caspase activation and ultimately, programmed cell death.
-
Cell Cycle Arrest: PIM1 is involved in the regulation of cell cycle progression. Its inhibition can lead to arrest at the G1/S phase of the cell cycle.[1]
-
Reduced Cell Viability and Proliferation: By promoting apoptosis and cell cycle arrest, this compound can lead to a decrease in overall cell viability and proliferation.
Q3: What is a typical effective concentration range for PIM1 inhibitors?
The effective concentration of a PIM1 inhibitor can vary significantly depending on the specific compound, the cell line being used, and the experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. The half-maximal inhibitory concentration (IC50) is a common metric to describe the potency of an inhibitor.
Data Presentation: Potency of PIM1 Inhibitors
The following table summarizes the IC50 values for several known PIM1 inhibitors in various cell lines. While specific data for this compound is limited in publicly available literature, the data for these analogous compounds can provide a useful reference for designing your experiments.
| Inhibitor | Target(s) | Cell Line | IC50 | Reference |
| PIM1-1 | PIM1 | Daudi | 10 µM | [2][3] |
| Raji | 20 µM | [2][3] | ||
| K562 | 30 µM | [2][3] | ||
| SGI-1776 | PIM1, PIM2, PIM3, FLT3 | AML Cell Lines | 7 nM (Pim-1) | [4] |
| AZD1208 | Pan-PIM Kinase | - | 0.4 nM (Pim1) | [5] |
| PIM-1/HDAC-IN-2 | PIM1, HDACs | MV4-11 | 0.11 µM | [6] |
| MOLM-13 | 3.56 µM | [6] | ||
| RPMI 8226 | 1.71 µM | [6] |
Signaling Pathway Diagram
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability in MTT Assay
Q: I treated my cells with this compound, but the MTT assay shows high or even increased absorbance readings compared to the control. What could be the reason?
A: This is a common issue in MTT assays. Here are some potential causes and troubleshooting steps:
-
Compound Interference: The inhibitor itself might be chemically reducing the MTT reagent, leading to a false positive signal.
-
Troubleshooting: Run a control experiment with the inhibitor in cell-free media containing MTT. If you observe a color change, your compound is interfering with the assay.
-
-
Increased Metabolic Activity: Some cellular stress responses can temporarily increase metabolic activity before cell death occurs.
-
Troubleshooting: Complement your MTT assay with a direct measure of cell death, such as an apoptosis assay (Annexin V/PI staining) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
-
Incorrect Seeding Density: If cells are seeded too densely, they may not be in the logarithmic growth phase, affecting their metabolic activity and response to the inhibitor.
-
Troubleshooting: Optimize the cell seeding density for your specific cell line to ensure they are in an exponential growth phase during the experiment.
-
-
Incomplete Solubilization of Formazan: The purple formazan crystals may not be fully dissolved, leading to inaccurate readings.
-
Troubleshooting: Ensure complete solubilization by vigorous pipetting or shaking. Check for visible crystals under a microscope before reading the plate.
-
Issue 2: Inconsistent or No Apoptosis Detected by Flow Cytometry (Annexin V/PI)
Q: I am not observing a significant increase in apoptosis in my this compound treated cells using Annexin V/PI staining. What should I check?
A: Several factors can lead to inconsistent or negative results in apoptosis assays. Consider the following:
-
Suboptimal Inhibitor Concentration or Treatment Duration: The concentration of this compound may be too low, or the incubation time may be too short to induce a detectable level of apoptosis.
-
Troubleshooting: Perform a dose-response and a time-course experiment to identify the optimal conditions for apoptosis induction in your cell line.
-
-
Loss of Apoptotic Cells: Apoptotic cells can detach from the culture plate and may be lost during washing steps.
-
Troubleshooting: When harvesting cells, be sure to collect both the adherent and floating cell populations.
-
-
Assay Timing: Apoptosis is a dynamic process. If you measure too early, you may not see a significant effect. If you measure too late, the cells may have already progressed to secondary necrosis.
-
Troubleshooting: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak of apoptosis.
-
-
Reagent and Buffer Issues: The Annexin V binding is calcium-dependent. Using a buffer without calcium will result in no staining.
-
Troubleshooting: Ensure you are using the recommended 1X Annexin V Binding Buffer which contains calcium. Also, check the expiration dates of your reagents.
-
Issue 3: Difficulty in Detecting Cleaved Caspase-3 by Western Blot
Q: I am unable to detect the cleaved (active) form of caspase-3 in my this compound treated cell lysates via Western Blot. What could be the problem?
A: Detecting cleaved caspases can be challenging due to their transient nature and low abundance. Here are some troubleshooting tips:
-
Timing of Lysate Collection: The activation of caspase-3 can be a transient event.
-
Troubleshooting: Perform a time-course experiment to determine the optimal time point for detecting cleaved caspase-3 after this compound treatment.
-
-
Insufficient Protein Loading: The amount of cleaved caspase-3 may be below the detection limit.
-
Troubleshooting: Increase the amount of protein loaded onto the gel (e.g., 30-50 µg per lane).
-
-
Antibody Issues: The primary antibody may not be sensitive enough or may not be working correctly.
-
Troubleshooting: Use a well-validated antibody for cleaved caspase-3. Include a positive control, such as cells treated with a known apoptosis inducer (e.g., staurosporine), to verify your antibody and protocol.
-
-
Transfer Conditions: Small proteins like cleaved caspase-3 (~17-19 kDa) can be prone to "blow-through" during the transfer process if the conditions are too harsh.
-
Troubleshooting: Optimize your transfer time and voltage. Using a 0.2 µm pore size membrane can also help to retain smaller proteins.
-
Experimental Workflow and Troubleshooting Diagram
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate overnight to allow for cell attachment.
-
Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Measurement: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest, treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for Cleaved Caspase-3
This protocol is for the detection of the activated form of caspase-3.
Materials:
-
Cell lysates from this compound treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 12-15%)
-
PVDF membrane (0.2 µm pore size)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lysate Preparation: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL detection reagent and visualize the bands using an imaging system.
References
- 1. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Interpreting Ambiguous Data in PIM1 Inhibitor Studies
Welcome to the technical support center for researchers working with PIM1 kinase inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting potentially ambiguous data from studies involving PIM1 inhibitors. The information provided is synthesized from publicly available data on various PIM1 inhibitors and is intended to serve as a general guide. For the purpose of this guide, we will refer to a representative PIM1 inhibitor as PIM1-IN-X .
Frequently Asked Questions (FAQs)
Q1: We observe a significant discrepancy between the biochemical IC50 and the cellular IC50 of PIM1-IN-X. What could be the reason?
A1: This is a common observation. Several factors can contribute to this discrepancy:
-
Cellular Permeability: PIM1-IN-X may have poor cell membrane permeability, resulting in a lower intracellular concentration compared to the concentration used in a cell-free biochemical assay.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (Pgp) or Breast Cancer Resistance Protein (BCRP), which actively transport the inhibitor out of the cell.
-
Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase. However, intracellular ATP levels are typically much higher, which can lead to increased competition for an ATP-competitive inhibitor like PIM1-IN-X, thus requiring a higher concentration to achieve the same level of inhibition.
-
Target Engagement in a Complex Environment: Inside the cell, PIM1 exists in protein complexes and its accessibility to the inhibitor might be different from that of the purified recombinant enzyme used in biochemical assays.
-
Compound Stability and Metabolism: The inhibitor may be unstable in the cellular environment or be metabolized into less active or inactive forms.
Q2: PIM1-IN-X effectively inhibits the phosphorylation of its downstream target (e.g., BAD) in our cellular assay, but we do not observe a significant effect on cell viability. Why?
A2: This scenario suggests that the targeted cell line may not be solely dependent on the PIM1 signaling pathway for survival. Potential reasons include:
-
Redundant Survival Pathways: Other pro-survival pathways, such as the PI3K/AKT/mTOR pathway, may be hyperactivated and compensate for the inhibition of PIM1 signaling.
-
Expression Levels of PIM Kinase Isoforms: While PIM1 is inhibited, other PIM kinase isoforms (PIM2 or PIM3) might be expressed in the cells and can phosphorylate similar substrates, thus providing functional redundancy.
-
Cell Cycle Arrest vs. Apoptosis: PIM1 inhibition can lead to cell cycle arrest rather than apoptosis in some cellular contexts. Assays that specifically measure apoptosis (e.g., caspase activity) in addition to proliferation assays would be informative.
-
Insufficient Inhibition: The concentration of PIM1-IN-X used might be sufficient to reduce the phosphorylation of a sensitive substrate like BAD but not enough to fully inhibit the kinase activity required to induce cell death.
Q3: We are observing unexpected phenotypes in our experiments that do not seem to be related to PIM1 inhibition. What could be the cause?
A3: Unexpected phenotypes often point towards off-target effects of the inhibitor.
-
Kinase Selectivity: Although designed to be a PIM1 inhibitor, PIM1-IN-X may inhibit other kinases, especially those with similar ATP-binding pockets. For example, some PIM inhibitors have been shown to also target FLT3.
-
Non-Kinase Off-Targets: The compound might interact with other proteins or cellular components in a non-specific manner, leading to unforeseen biological effects.
-
Compound Cytotoxicity: At higher concentrations, the chemical scaffold of the inhibitor itself might induce cytotoxicity independent of its effect on PIM1.
To investigate this, it is recommended to:
-
Perform a broad-panel kinase screen to identify potential off-targets.
-
Use a structurally different PIM1 inhibitor as a control to see if the same phenotype is observed.
-
Employ genetic approaches, such as siRNA or CRISPR-mediated knockout of PIM1, to confirm that the observed phenotype is indeed dependent on PIM1.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in IC50 values between experiments. | 1. Inconsistent cell passage number or confluency.2. Degradation of the inhibitor stock solution.3. Variability in assay reagents or incubation times. | 1. Use cells within a consistent passage number range and seed at a standardized density.2. Prepare fresh dilutions of the inhibitor from a new stock for each experiment. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]3. Ensure all reagents are properly prepared and follow a standardized protocol with precise timings. |
| PIM1-IN-X shows lower than expected potency in a specific cell line. | 1. Low expression of PIM1 in the chosen cell line.2. The cell line has mutations that activate downstream signaling pathways, bypassing the need for PIM1 activity. | 1. Verify PIM1 expression levels in your cell line by Western blot or qPCR.2. Characterize the genomic profile of your cell line to identify potential resistance mechanisms. |
| Inconsistent results in Western blot for downstream target phosphorylation. | 1. Poor antibody quality.2. Suboptimal protein extraction or sample handling.3. Timing of sample collection is not optimal to observe changes in phosphorylation. | 1. Validate antibodies using positive and negative controls.2. Use phosphatase inhibitors in your lysis buffer to preserve phosphorylation states.3. Perform a time-course experiment to determine the optimal time point for observing the effect of the inhibitor. |
Data Presentation
Table 1: Comparative Potency of Various PIM Kinase Inhibitors
This table presents a compilation of inhibitory activities for several known PIM kinase inhibitors to provide a reference for expected potency and selectivity. Note that IC50 and Ki values can vary depending on the specific assay conditions.
| Inhibitor | Type | PIM1 | PIM2 | PIM3 | Key Off-Targets | Reference |
| PIM1-IN-2 | ATP Competitive | Ki: 91 nM | - | - | - | [1] |
| AZD1208 | Pan-PIM | IC50: 0.4 nM | IC50: 5 nM | IC50: 1.9 nM | - | [2] |
| SGI-1776 | Pan-PIM | IC50: 7 nM | IC50: 363 nM | IC50: 69 nM | FLT3 (IC50: 44nM) | [3] |
| SMI-4a | PIM1 Selective | IC50: 17 nM | Modestly potent | - | - | [2] |
| TCS PIM-1 1 | PIM1 Selective | IC50: 50 nM | IC50: >20,000 nM | - | MEK1/2 (>20,000 nM) | [2] |
| PIM-1/HDAC-IN-2 | Dual PIM/HDAC | IC50: 2.6 nM | - | - | HDAC6 (IC50: 8 nM) | [4] |
Table 2: Cellular Activity of PIM Inhibitors in Different Cancer Cell Lines
This table illustrates the variability in cellular potency of PIM inhibitors across different cancer cell lines.
| Inhibitor | Cell Line (Cancer Type) | Assay | IC50 | Reference |
| PIM-1/HDAC-IN-2 | MV4-11 (Leukemia) | Cytotoxicity (96h) | 0.11 µM | [4] |
| PIM-1/HDAC-IN-2 | MOLM-13 (Leukemia) | Cytotoxicity (96h) | 3.56 µM | [4] |
| PIM-1/HDAC-IN-2 | RPMI 8226 (Multiple Myeloma) | Cytotoxicity (96h) | 1.71 µM | [4] |
| PIM1-1 | Daudi (Burkitt's Lymphoma) | Cell Viability (48h) | 10 µM | [5] |
| PIM1-1 | Raji (Burkitt's Lymphoma) | Cell Viability (48h) | 20 µM | [5] |
| PIM1-1 | K562 (Leukemia) | Cell Viability (48h) | 30 µM | [5] |
Experimental Protocols
1. In Vitro Kinase Assay (ADP-Glo™ Assay Format)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
-
Materials: Recombinant PIM1 kinase, PIM1-IN-X, ATP, substrate peptide (e.g., PIMtide), ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Add 1 µL of PIM1-IN-X at various concentrations (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of PIM1 kinase solution.
-
Add 2 µL of a mixture of ATP and substrate peptide to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.[6]
-
2. Cellular Target Engagement Assay (Western Blot for p-BAD)
This protocol assesses the ability of PIM1-IN-X to inhibit PIM1 activity inside the cell by measuring the phosphorylation of a known downstream substrate, BAD, at Ser112.
-
Materials: Cancer cell line of interest, PIM1-IN-X, cell lysis buffer with protease and phosphatase inhibitors, primary antibodies (anti-p-BAD Ser112, anti-total BAD, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of PIM1-IN-X for a predetermined time (e.g., 2-4 hours).
-
Wash cells with cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against p-BAD (Ser112).
-
Wash and incubate with the secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total BAD and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify band intensities to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: Simplified PIM1 signaling pathway and the inhibitory action of PIM1-IN-X.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Assessing PIM1-IN-2 Specificity: A Technical Support Guide
Welcome to the technical support center for assessing the specificity of the PIM1 kinase inhibitor, PIM1-IN-2. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in accurately evaluating the selectivity of this compound within a new model system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, ATP-competitive inhibitor of the PIM1 kinase, with a reported Ki of 91 nM.[1][2] PIM1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[3][4] It is a proto-oncogene frequently overexpressed in various cancers.[5]
Q2: Why is assessing the specificity of this compound in a new model system important?
A2: The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding sites.[6] This can lead to off-target binding of kinase inhibitors, which may cause unexpected side effects, toxicity, or misinterpretation of experimental results.[6] Therefore, verifying the specificity of this compound in your specific cellular or animal model is critical to ensure that the observed phenotype is a true consequence of PIM1 inhibition.
Q3: What are the first steps I should take before starting my specificity experiments?
A3: Before initiating detailed specificity profiling, it is advisable to confirm the expression of PIM1 kinase in your new model system. You should also check for the expression of other PIM kinase family members, PIM2 and PIM3, as this compound may have some activity against them. This can be done at the mRNA level using qRT-PCR or at the protein level using Western blotting.
Q4: What are the key methods to assess this compound specificity?
A4: A multi-faceted approach is recommended, combining biochemical and cell-based assays. Key methods include:
-
Biochemical Kinome Profiling: To assess the inhibitor's activity against a broad panel of kinases in vitro.
-
Western Blotting: To confirm the inhibition of the PIM1 signaling pathway in cells.
-
Cellular Thermal Shift Assay (CETSA): To verify direct target engagement of PIM1 by this compound in a cellular environment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected toxicity or off-target effects observed in the new model system. | This compound may be inhibiting other kinases or cellular targets in your specific model. | Perform a broad in vitro kinase profiling assay to identify potential off-targets. Compare the off-target profile with the known expression profile of your model system. |
| No effect of this compound on downstream PIM1 signaling pathways. | Low or no expression of PIM1 in your model system. The inhibitor is not cell-permeable or is being rapidly metabolized. The downstream pathway is regulated by other kinases in your model. | Confirm PIM1 expression via Western blot or qPCR. Perform a CETSA to confirm target engagement in your cells. Investigate alternative signaling pathways that may be dominant in your model system. |
| CETSA results show no thermal shift for PIM1 upon this compound treatment. | The inhibitor is not binding to PIM1 in the cellular context. The experimental conditions for CETSA are not optimized. | Verify the cell permeability of this compound. Optimize the heating temperature and duration for the CETSA experiment. Ensure the antibody used for Western blotting is specific and sensitive for PIM1. |
| Conflicting results between biochemical and cell-based assays. | Differences in ATP concentration between assays. Cellular factors (e.g., protein scaffolding, subcellular localization) influencing inhibitor binding. | Be mindful that biochemical assays often use lower ATP concentrations than those found in cells, which can affect the IC50 of ATP-competitive inhibitors.[7] Cellular assays like CETSA provide a more physiologically relevant measure of target engagement.[8][9] |
Key Experimental Protocols
Biochemical Kinome Profiling
This method assesses the inhibitory activity of this compound against a large panel of purified kinases in vitro.[7][10]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Execution: Submit the compound to a commercial kinome profiling service or perform in-house using commercially available kinase assay kits. Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.
-
Data Analysis: The percentage of inhibition for each kinase is determined. For significant off-targets (e.g., >70% inhibition), a follow-up dose-response experiment is performed to determine the IC50 value.[7]
Data Presentation:
| Kinase | % Inhibition at 1 µM this compound | IC50 (nM) |
| PIM1 | 95% | 85 |
| PIM2 | 60% | 850 |
| PIM3 | 75% | 450 |
| Kinase X | 80% | 600 |
| Kinase Y | 15% | >10,000 |
Western Blotting for PIM1 Pathway Analysis
This technique is used to measure changes in the phosphorylation status of known PIM1 downstream targets.[11][12][13]
Methodology:
-
Cell Treatment: Treat your cells with a dose-range of this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total levels of PIM1 substrates such as p-Bad (Ser112), total Bad, and c-Myc. Also, probe for total PIM1 and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent or fluorescent detection system to visualize the protein bands.
Data Presentation:
| Treatment | p-Bad (Ser112) (Relative Intensity) | Total Bad (Relative Intensity) | c-Myc (Relative Intensity) | Total PIM1 (Relative Intensity) |
| Vehicle | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (100 nM) | 0.6 | 1.0 | 0.7 | 1.0 |
| This compound (1 µM) | 0.2 | 1.0 | 0.3 | 1.0 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in intact cells.[8][9][14] Ligand binding often stabilizes the target protein, leading to a higher melting temperature.[8][15]
Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle control for 1 hour.
-
Heating: Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for PIM1.
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Data Presentation:
| Temperature (°C) | Soluble PIM1 (Vehicle) (Relative to 40°C) | Soluble PIM1 (this compound) (Relative to 40°C) |
| 40 | 1.00 | 1.00 |
| 50 | 0.95 | 0.98 |
| 55 | 0.70 | 0.90 |
| 60 | 0.40 | 0.75 |
| 65 | 0.10 | 0.50 |
| 70 | 0.05 | 0.20 |
Visualizing Workflows and Pathways
PIM1 Signaling Pathway
The PIM1 kinase is regulated by the JAK/STAT pathway and influences several downstream pathways involved in cell survival and proliferation.[3][4][16]
Caption: Simplified PIM1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Specificity Assessment
A logical workflow ensures comprehensive evaluation of this compound specificity.
Caption: A stepwise workflow for assessing this compound specificity in a new model system.
By following this structured approach, researchers can confidently and accurately characterize the specificity of this compound, ensuring the reliability and reproducibility of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PIM1-IN-2 and Other PIM Kinase Inhibitors for Researchers
For researchers and professionals in drug development, the selection of a suitable kinase inhibitor is a critical decision. This guide provides an objective comparison of PIM1-IN-2 against other prominent PIM kinase inhibitors, supported by experimental data and detailed methodologies to aid in your research.
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases, comprising three isoforms: PIM1, PIM2, and PIM3. These kinases are crucial regulators of signal transduction cascades that promote cell survival, proliferation, and resistance to apoptosis. Their overexpression is implicated in the progression of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. This guide focuses on this compound, a potent inhibitor of PIM1, and compares its performance with other selective and pan-PIM kinase inhibitors.
PIM Kinase Signaling Pathway
PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Upon activation by extracellular signals, STATs (Signal Transducer and Activator of Transcription) translocate to the nucleus and induce the transcription of target genes, including the PIM kinases. Once expressed, PIM kinases phosphorylate a wide array of downstream substrates, such as the pro-apoptotic protein BAD, the cell cycle regulator p27, and components of the mTOR signaling pathway, thereby promoting cell survival and proliferation.
Caption: PIM Kinase Signaling Pathway.
Performance Comparison of PIM Kinase Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (the concentration required to inhibit the kinase) and its selectivity (its activity against other kinases). The following tables summarize the biochemical potency of this compound and other well-characterized PIM kinase inhibitors.
Table 1: PIM1-Selective Inhibitors
| Compound | PIM1 | PIM2 | PIM3 | Selectivity Profile |
| This compound | Kᵢ = 91 nM[1] | Data not available | Data not available | Potent PIM1 inhibitor; selectivity against PIM2/3 not published. |
| SMI-4a | IC₅₀ = 17 nM[2] | Modestly potent[2] | Data not available | Selective for PIM1. |
| TCS PIM-1 1 | IC₅₀ = 50 nM[2] | IC₅₀ > 20,000 nM[2][3][4] | Data not available | Highly selective for PIM1 over PIM2. |
Table 2: Pan-PIM Kinase Inhibitors
| Compound | PIM1 | PIM2 | PIM3 | Selectivity Profile |
| AZD1208 | IC₅₀ = 0.4 nM[4][5][6][7] | IC₅₀ = 5 nM[4][5][6][7] | IC₅₀ = 1.9 nM[4][5][6][7] | Potent pan-PIM inhibitor with high selectivity over other kinases.[5][8] |
| PIM447 (LGH447) | Kᵢ = 6 pM[3][4][9][10][11][12][13] | Kᵢ = 18 pM[3][4][9][10][11][12][13] | Kᵢ = 9 pM[3][4][9][10][11][12][13] | Highly potent pan-PIM inhibitor.[9][10] |
| SGI-1776 | IC₅₀ = 7 nM[4][14][15] | IC₅₀ = 363 nM[1][14] | IC₅₀ = 69 nM[1][14] | Potent against PIM1 and PIM3, less so against PIM2. Also inhibits FLT3 and haspin.[14][15] |
| CX-6258 | IC₅₀ = 5 nM[2][3][4][12] | IC₅₀ = 25 nM[2][3][4][12] | IC₅₀ = 16 nM[2][3][4][12] | Orally efficacious pan-PIM inhibitor.[2][12] |
| INCB053914 | IC₅₀ = 0.24 nM[3][4] | IC₅₀ = 30 nM[3][4] | IC₅₀ = 0.12 nM[3][4] | Potent, ATP-competitive pan-PIM inhibitor.[3][4] |
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to characterize PIM kinase inhibitors.
Biochemical Kinase Activity Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Caption: ADP-Glo™ Kinase Assay Workflow.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in a suitable buffer containing DMSO. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control), 2 µL of PIM kinase solution, and 2 µL of a substrate/ATP mixture.[16][17][18] The final concentrations of substrate (e.g., a BAD-derived peptide) and ATP should be optimized for each PIM isoform.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.[16][17][18]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[16][17][18] Incubate at room temperature for 40 minutes.[16][17][18]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal.[16][17][18] Incubate at room temperature for 30 minutes.[16][17][18]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Normalize the data to controls (0% inhibition with DMSO and 100% inhibition with no enzyme or a potent inhibitor). Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed a cancer cell line known to express PIM kinases (e.g., MOLM-16, KG-1a) into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the PIM kinase inhibitor for a specified period, typically 48-72 hours.
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[5][19]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19][20] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][19][20]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to DMSO-treated control cells and plot cell viability against the inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Cellular Target Engagement Assay (Western Blot for p-BAD)
This assay measures the ability of an inhibitor to block the phosphorylation of a direct PIM kinase substrate, such as BAD at Serine 112, within intact cells.
Protocol:
-
Cell Treatment: Treat a relevant cell line with the PIM kinase inhibitor at various concentrations for a short period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated BAD (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe the same membrane with an antibody for total BAD or a housekeeping protein like GAPDH.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The reduction in the p-BAD signal relative to the total BAD and loading control indicates the inhibitor's target engagement.[21]
Conclusion
This compound is a potent inhibitor of PIM1 kinase. While its selectivity profile against other PIM isoforms has not been extensively published, its high potency for PIM1 makes it a valuable tool for studying the specific roles of this isoform. For researchers requiring pan-PIM inhibition, compounds like AZD1208 and PIM447 offer exceptional potency across all three isoforms. The choice of inhibitor will ultimately depend on the specific research question, whether it involves dissecting the function of a single PIM isoform or targeting the entire PIM kinase family for therapeutic purposes. The experimental protocols provided in this guide offer a robust framework for the evaluation and comparison of these and other PIM kinase inhibitors in your own research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ADP-Glo kinase assay [bio-protocol.org]
- 13. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. promega.com [promega.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. m.youtube.com [m.youtube.com]
A Comparative Guide to PIM1-IN-2 and SGI-1776: Potency, Selectivity, and Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the PIM kinase family: PIM1-IN-2 and SGI-1776. The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis.[1] Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1][2] This document aims to provide an objective comparison of the biochemical and cellular activities of this compound and SGI-1776, supported by available experimental data.
At a Glance: Key Differences
| Feature | This compound | SGI-1776 |
| Primary Target | PIM1 Kinase | Pan-PIM Kinase (PIM1, PIM2, PIM3) |
| Reported Potency | Potent PIM1 inhibitor (Ki = 91 nM) | Potent pan-PIM inhibitor (IC50s in low nM range for PIM1 and PIM3) |
| Selectivity | Data on PIM2/3 and off-target effects are limited. | Known off-targets include FLT3 and Haspin kinases. |
| Cellular Effects | Presumed to induce apoptosis and inhibit proliferation. | Induces apoptosis and autophagy, reduces Mcl-1 levels, inhibits RNA/protein synthesis. |
| Clinical Status | Preclinical | Clinical trials were suspended due to cardiotoxicity.[3] |
Biochemical Activity and Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile across the kinome.
SGI-1776 is a well-characterized ATP-competitive, pan-PIM kinase inhibitor. It demonstrates high potency against PIM1 and PIM3, with a lower potency for PIM2.[4] Notably, SGI-1776 also exhibits significant activity against other kinases, particularly Fms-like tyrosine kinase 3 (FLT3) and Haspin.[4] This polypharmacology may contribute to its cellular effects but also raises concerns about off-target toxicities, which ultimately led to the suspension of its clinical trials.[3]
This compound is described as a potent and ATP-competitive inhibitor of PIM1 kinase.[5] However, comprehensive data on its activity against PIM2 and PIM3, as well as its broader kinome selectivity, are not as readily available in the public domain. This data gap makes a direct and comprehensive comparison of its selectivity profile with that of SGI-1776 challenging.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 / Ki (nM) |
| This compound | PIM1 | 91 (Ki)[5] |
| PIM2 | Data not available | |
| PIM3 | Data not available | |
| SGI-1776 | PIM1 | 7[4] |
| PIM2 | 363[4] | |
| PIM3 | 69[4] | |
| FLT3 | 44[4] | |
| Haspin | 34 |
Cellular Activity and Mechanism of Action
The ultimate utility of a kinase inhibitor lies in its ability to modulate cellular processes and elicit a desired biological response, such as inducing cancer cell death.
SGI-1776 has been shown to induce apoptosis in various cancer cell lines.[4] Its mechanism of action involves the downregulation of the anti-apoptotic protein Mcl-1.[6] Furthermore, treatment with SGI-1776 leads to an inhibition of global RNA and protein synthesis.[6]
The cellular effects of This compound are less extensively documented in publicly available literature. As a PIM1 inhibitor, it is expected to induce apoptosis and inhibit cell proliferation in PIM1-dependent cancer cells. PIM1 is known to phosphorylate several downstream targets to promote cell survival, and its inhibition would reverse these effects.[2] However, without specific studies on this compound, a detailed comparison of its cellular mechanism to that of SGI-1776 cannot be made.
Table 2: Comparison of Cellular Effects
| Effect | This compound | SGI-1776 |
| Induction of Apoptosis | Expected, but specific data is limited. | Demonstrated in multiple cancer cell lines.[4] |
| Effect on Mcl-1 | Not explicitly documented. | Reduction in Mcl-1 protein levels.[6] |
| Effect on Protein/RNA Synthesis | Not documented. | Inhibition of global RNA and protein synthesis.[6] |
| Cell Cycle Arrest | Expected, as PIM1 regulates cell cycle. | Reported to cause cell cycle arrest. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PIM1 signaling pathway and general workflows for evaluating PIM kinase inhibitors.
Caption: Simplified PIM1 signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol is a generalized method for determining the in vitro potency of an inhibitor against a specific kinase.
-
Reaction Setup : In a 96-well plate, combine the kinase, a suitable peptide substrate, and the inhibitor at various concentrations in a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Brij-35).
-
Initiation : Start the reaction by adding ATP mix containing [γ-³²P]ATP.
-
Incubation : Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination : Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation : Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Detection : Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating : Seed cancer cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the inhibitor or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition : Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement : Measure the luminescence using a plate reader.
-
Data Analysis : Normalize the data to the DMSO-treated cells and calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blotting for Target Modulation
This method is used to assess the effect of the inhibitor on the phosphorylation of downstream PIM kinase targets.
-
Cell Treatment and Lysis : Treat cells with the inhibitor for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and then incubate with primary antibodies against the phosphorylated and total proteins of interest (e.g., phospho-BAD, total BAD, Mcl-1, and a loading control like GAPDH or β-actin).
-
Detection : After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities to determine the relative change in protein phosphorylation or expression levels upon inhibitor treatment.
Conclusion
Both this compound and SGI-1776 are valuable research tools for studying the role of PIM kinases in cancer biology. SGI-1776 is a potent pan-PIM inhibitor with a well-defined biochemical and cellular profile, though its clinical development was halted due to off-target effects. This compound is a potent PIM1 inhibitor, but a more comprehensive characterization of its selectivity and cellular mechanism of action is needed for a complete comparative assessment. The choice between these inhibitors will depend on the specific research question, with SGI-1776 being suitable for studying the effects of pan-PIM inhibition and this compound for investigating the specific roles of PIM1. Researchers should be mindful of the off-target effects of SGI-1776 when interpreting their results. Further studies are warranted to fully elucidate the therapeutic potential of more selective PIM kinase inhibitors.
References
- 1. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM3 Kinase: A Promising Novel Target in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. PIM and AKT kinase inhibitors show synergistic cytotoxicity in acute myeloid leukaemia that is associated with convergence on mTOR and MCL1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PIM Kinase Inhibitors in Leukemia Models: PIM1-IN-2 vs. AZD1208
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors targeting the PIM kinase family, PIM1-IN-2 and AZD1208, with a focus on their reported activities in preclinical leukemia models. The PIM kinases (PIM1, PIM2, and PIM3) are crucial mediators of cytokine and growth factor signaling pathways that promote cell proliferation and survival, making them attractive therapeutic targets in various hematological malignancies.[1]
Executive Summary
This comparative analysis reveals a significant disparity in the publicly available preclinical data for this compound and AZD1208 in the context of leukemia. AZD1208 is a well-characterized, potent, and orally bioavailable pan-Pim kinase inhibitor with demonstrated efficacy in a range of acute myeloid leukemia (AML) cell lines and in vivo models.[2] In contrast, while this compound is documented as a potent inhibitor of PIM1 kinase in biochemical assays, there is a notable absence of published data on its performance in leukemia cell lines or animal models.
AZD1208 has been shown to inhibit all three PIM kinase isoforms at low nanomolar concentrations.[2] Its anti-leukemic activity is attributed to the induction of cell cycle arrest and apoptosis, accompanied by the dose-dependent reduction in the phosphorylation of key downstream targets like 4EBP1 and p70S6K.[2]
This compound is a potent and ATP-competitive PIM-1 inhibitor with a reported Ki of 91 nM.[1] However, further details regarding its activity against other PIM isoforms, its efficacy in leukemia cell lines, and its in vivo performance are not available in the public domain.
Due to the lack of available data for this compound in leukemia models, a direct, data-driven comparison of its performance against AZD1208 is not feasible at this time. This guide will present the comprehensive data available for AZD1208 and highlight the known biochemical properties of this compound.
Data Presentation
Table 1: Biochemical and Cellular Potency of this compound and AZD1208
| Compound | Target(s) | Ki / Kd (nM) | Cell-Based IC50 (nM) | Growth Inhibition (GI50) in AML Cell Lines (µM) |
| This compound | PIM1 | 91 (Ki)[1] | Not Available | Not Available |
| AZD1208 | PIM1 | 0.2 (Kd)[2] | <150 (pan-PIM)[2] | EOL-1: <1KG-1a: <1Kasumi-3: <1MV4-11: <1MOLM-16: <1[2] |
| PIM2 | 0.88 (Kd)[2] | |||
| PIM3 | 0.76 (Kd)[2] |
Table 2: In Vivo Efficacy of AZD1208 in AML Xenograft Models
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition | Reference |
| SCID Mice | MOLM-16 | 10 mg/kg, daily | 89% | [2] |
| 30 mg/kg, daily | Slight regression | [2] | ||
| SCID Mice | KG-1a | Not specified | Dose-dependent inhibition | [2] |
Experimental Protocols
AZD1208 Cell Viability Assay
-
Cell Lines: A panel of human AML cell lines (e.g., EOL-1, KG-1a, Kasumi-3, MV4-11, MOLM-16).
-
Method: Cells are seeded in 96-well plates and treated with a dose range of AZD1208 for 72 hours. Cell viability is assessed using a metabolic assay such as CellTiter-Blue.
-
Data Analysis: The concentration of AZD1208 that causes 50% inhibition of cell proliferation (GI50) is calculated.[2]
AZD1208 Western Blot Analysis
-
Objective: To determine the effect of AZD1208 on the phosphorylation of downstream PIM kinase targets.
-
Method: AML cells (e.g., MOLM-16) are treated with varying concentrations of AZD1208 for a specified time. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total proteins of interest (e.g., BAD, 4EBP1, p70S6K, S6).
-
Detection: Antibody binding is detected using chemiluminescence.[2]
AZD1208 In Vivo Xenograft Model
-
Animal Model: Female CB17 SCID mice.
-
Procedure: Human AML cells (e.g., 5 x 106 MOLM-16 or 6 x 106 KG-1a cells) are implanted subcutaneously into the flank of the mice.
-
Treatment: Once tumors are established, mice are treated daily with AZD1208 (e.g., 10 mg/kg or 30 mg/kg) or vehicle control via oral gavage.
-
Endpoint: Tumor volume is measured regularly to determine the effect of the treatment on tumor growth.[2]
Mandatory Visualization
Caption: PIM Kinase Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for PIM Inhibitor Evaluation.
Caption: Logical Flow of PIM Kinase Inhibition in Leukemia.
References
head-to-head comparison of PIM1-IN-2 and CX-6258
A Comprehensive Guide for Researchers in Oncology and Drug Discovery
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that have emerged as critical regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy. This guide provides a detailed head-to-head comparison of two prominent PIM kinase inhibitors: PIM1-IN-2, a selective PIM1 inhibitor, and CX-6258, a pan-PIM kinase inhibitor. This comparison is intended to assist researchers in selecting the appropriate tool compound for their specific research needs.
Biochemical and Cellular Performance: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and CX-6258, offering a side-by-side view of their biochemical potency and cellular activity.
Table 1: Biochemical Potency Against PIM Kinase Isoforms
| Inhibitor | Target(s) | PIM1 | PIM2 | PIM3 | Assay Type |
| This compound | PIM1 | Kᵢ = 91 nM[1] | No data | No data | Not specified |
| CX-6258 | Pan-PIM | IC₅₀ = 5 nM[2] | IC₅₀ = 25 nM[2] | IC₅₀ = 16 nM[2] | Radiometric Assay |
Table 2: Cellular Activity and In Vivo Efficacy
| Inhibitor | Cell Line(s) | Cellular Potency (IC₅₀) | In Vivo Model | Efficacy |
| This compound | No data | No data | No data | No data |
| CX-6258 | Various human cancer cell lines | 0.02 - 3.7 µM[2] | MV-4-11 xenograft | 45% TGI at 50 mg/kg, 75% TGI at 100 mg/kg[3] |
Mechanism of Action and Signaling Pathway
PIM kinases exert their oncogenic effects by phosphorylating a multitude of downstream substrates involved in cell cycle progression and apoptosis. A key pathway involves the phosphorylation and inactivation of the pro-apoptotic protein BAD, leading to enhanced cell survival. Both this compound and CX-6258 are ATP-competitive inhibitors, binding to the ATP-binding pocket of the PIM kinases and preventing the transfer of phosphate to their substrates.
Caption: PIM1 Signaling Pathway and Points of Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PIM kinase inhibitors.
Biochemical Kinase Assay (Radiometric)
This protocol is adapted from the methodology used for CX-6258[2].
-
Reaction Setup: Prepare a reaction mixture containing recombinant human PIM1, PIM2, or PIM3 enzyme in kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Substrate and ATP: Add the peptide substrate (e.g., RSRHSSYPAGT) and [γ-³²P]ATP to the reaction mixture. The concentration of ATP should be near the Kₘ for each enzyme (e.g., 30 µM for PIM1, 5 µM for PIM2, 155 µM for PIM3)[2].
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or CX-6258) or DMSO as a vehicle control.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Signal Detection: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (e.g., CCK-8)
This is a general protocol for assessing the anti-proliferative effects of the inhibitors.
-
Cell Seeding: Seed cancer cells (e.g., MV-4-11) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor (this compound or CX-6258) or DMSO control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition: Add a cell proliferation reagent (e.g., CCK-8) to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value.
Western Blotting for Phosphorylated Substrates
This protocol is designed to assess the in-cell target engagement of the inhibitors by measuring the phosphorylation of downstream PIM substrates like BAD and 4E-BP1.
-
Cell Treatment: Treat cells with the inhibitor at various concentrations for a defined period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated BAD (Ser112), phosphorylated 4E-BP1 (Thr37/46), and total protein levels as loading controls (e.g., total BAD, total 4E-BP1, or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Caption: General Experimental Workflow for Inhibitor Comparison.
Summary and Conclusion
This guide provides a comparative overview of this compound and CX-6258. Based on the currently available data, CX-6258 is a potent, orally bioavailable pan-PIM kinase inhibitor with demonstrated cellular and in vivo activity. In contrast, this compound is characterized as a PIM1-selective inhibitor, though comprehensive data on its activity against other PIM isoforms and its cellular efficacy are limited in the public domain.
For researchers investigating the specific roles of PIM1, this compound may serve as a valuable tool, although further characterization of its selectivity and cellular effects is warranted. For studies aiming to broadly inhibit PIM kinase activity or for in vivo investigations, CX-6258 represents a well-characterized and potent option. The choice between these inhibitors will ultimately depend on the specific scientific question being addressed. It is important to note that a direct, published head-to-head comparison of these two specific inhibitors is not currently available, and the data presented here has been compiled from independent studies. Researchers are encouraged to perform their own side-by-side comparisons to make the most informed decision for their experimental designs.
References
Validating PIM1-IN-2 Efficacy Through Genetic Knockdown of PIM1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of PIM1 kinase using PIM1-IN-2 and the genetic knockdown of PIM1 via RNA interference (RNAi). By presenting supporting experimental data from multiple studies, this document aims to validate the on-target effects of this compound, demonstrating that its mechanism of action phenocopies the effects of genetically silencing the PIM1 proto-oncogene.
Executive Summary
The serine/threonine kinase PIM1 is a critical regulator of cell survival, proliferation, and apoptosis, making it an attractive target for cancer therapy. This compound is a potent and ATP-competitive inhibitor of PIM1. To validate that the cellular effects of this compound are a direct result of PIM1 inhibition, it is essential to compare its performance with the established genetic method of PIM1 knockdown. This guide summarizes key findings from various studies, showcasing the consistent effects of both approaches on downstream signaling pathways and cellular phenotypes. While direct comparative studies are limited, the collective evidence strongly supports the specificity of this compound.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize the quantitative and qualitative effects of this compound and PIM1 genetic knockdown on various cellular processes and signaling molecules. The data has been compiled from multiple studies to provide a comprehensive overview.
Table 1: Effects on Cell Viability and Proliferation
| Parameter | This compound | PIM1 Genetic Knockdown (siRNA/shRNA) | Key Findings & References |
| Cell Viability | Decreased | Decreased | Both methods lead to a reduction in the number of viable cells in various cancer cell lines.[1][2][3] |
| Cell Proliferation | Inhibited | Inhibited | A consistent anti-proliferative effect is observed with both pharmacological and genetic inhibition of PIM1.[1][2][3][4] |
| Colony Formation | Not explicitly found for this compound | Reduced | Genetic knockdown of PIM1 significantly impairs the ability of cancer cells to form colonies, indicating a loss of long-term proliferative capacity. |
| Cell Cycle | Not explicitly found for this compound | G1 Arrest | Silencing of the PIM1 gene leads to an accumulation of cells in the G1 phase of the cell cycle, thereby inhibiting progression to the S phase.[4] |
Table 2: Effects on Apoptosis
| Parameter | This compound | PIM1 Genetic Knockdown (siRNA/shRNA) | Key Findings & References |
| Apoptosis Induction | Increased | Increased | Both this compound and genetic knockdown of PIM1 promote programmed cell death in cancer cells.[1][4][5] |
| Cleaved Caspase-9 | Not explicitly found for this compound | Increased | PIM1 knockdown leads to an increase in the active form of caspase-9, a key initiator of the intrinsic apoptotic pathway.[6] |
Table 3: Effects on Downstream Signaling Molecules
| Target Molecule | This compound | PIM1 Genetic Knockdown (siRNA/shRNA) | Key Findings & References |
| p-BAD (Ser112/Ser136) | Decreased (with other PIM inhibitors) | Decreased | Both pharmacological inhibition (using various PIM inhibitors) and genetic knockdown of PIM1 result in reduced phosphorylation of the pro-apoptotic protein BAD, leading to its activation.[5][6] |
| c-MYC | Not explicitly found for this compound | No change in mRNA, potential decrease in protein | PIM1 knockdown does not affect c-MYC mRNA levels but may regulate its protein stability and transcriptional activity.[7] |
| MCL1 | Not explicitly found for this compound | Decreased mRNA and protein | Genetic silencing of PIM1 leads to a reduction in the expression of the anti-apoptotic protein MCL1.[7] |
| BCL2 | Not explicitly found for this compound | Decreased | Knockdown of PIM1 results in the downregulation of the anti-apoptotic protein BCL2.[7] |
| p-Akt (Ser473) | Not explicitly found for this compound | Decreased | PIM1 knockdown has been shown to reduce the phosphorylation of Akt at Ser473, indicating a potential feedback loop between these two signaling pathways.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and research questions.
PIM1 Genetic Knockdown using siRNA
-
Cell Culture: Plate cells (e.g., prostate cancer cell lines PC-3 or DU145) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Reconstitute PIM1-specific siRNA and a non-targeting control siRNA to a stock concentration of 20 µM.
-
Transfection:
-
For each well, dilute 5 µL of siRNA into 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess PIM1 protein levels by Western blot analysis and/or PIM1 mRNA levels by RT-qPCR.
Western Blot Analysis
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-20% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PIM1, p-BAD, total BAD, c-MYC, MCL1, BCL2, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or transfect with PIM1 siRNA as described above.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat or transfect cells as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Mandatory Visualization
The following diagrams illustrate the PIM1 signaling pathway and a typical experimental workflow for comparing this compound with genetic knockdown.
Caption: PIM1 signaling pathway and points of intervention.
Caption: Experimental workflow for comparative analysis.
Conclusion
The presented data strongly indicate that the pharmacological inhibition of PIM1 with this compound recapitulates the key cellular and molecular effects observed with the genetic knockdown of PIM1. Both approaches lead to decreased cell proliferation, induction of apoptosis, and modulation of key downstream signaling molecules. This concordance provides robust validation for the on-target activity of this compound and supports its use as a specific tool for studying PIM1 biology and as a potential therapeutic agent. Researchers and drug developers can be confident that the observed effects of this compound are primarily mediated through the inhibition of PIM1 kinase activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PIM1 Inhibition Affects Glioblastoma Stem Cell Behavior and Kills Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Pim-1 knockdown potentiates paclitaxel-induced apoptosis in human hormone-refractory prostate cancers through inhibition of NHEJ DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
PIM1-IN-2: A Reference Compound for the Development of Novel PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in a variety of hematological malignancies and solid tumors, making them attractive targets for cancer therapy. This guide provides a comparative analysis of PIM1-IN-2, a potent PIM1 inhibitor, alongside other notable PIM kinase inhibitors, supported by experimental data and detailed protocols to aid in the discovery and evaluation of new chemical entities targeting the PIM kinase family.
Comparative Analysis of PIM Kinase Inhibitors
This compound is a potent, ATP-competitive inhibitor of PIM1 kinase with a reported Ki of 91 nM. For the purpose of this guide, we will also consider the closely related or identical compound, PIM-1/HDAC-IN-2, which exhibits an IC50 of 2.6 nM for PIM1. This positions it as a valuable reference compound for in vitro and cellular assays aimed at identifying and characterizing novel PIM inhibitors. The following tables summarize the biochemical potency and cellular activity of this compound and other well-characterized PIM inhibitors.
Table 1: Biochemical Potency of Selected PIM Kinase Inhibitors
| Compound | Type | PIM1 IC50/Ki | PIM2 IC50/Ki | PIM3 IC50/Ki | Other Notable Targets |
| This compound | PIM1 Inhibitor | Ki: 91 nM | - | - | - |
| PIM-1/HDAC-IN-2 | PIM/HDAC Inhibitor | IC50: 2.6 nM | - | - | HDAC6 (IC50: 8 nM) |
| AZD1208 | Pan-PIM Inhibitor | IC50: 0.4 nM | IC50: 5 nM | IC50: 1.9 nM | - |
| CX-6258 | Pan-PIM Inhibitor | IC50: 5 nM | IC50: 25 nM | IC50: 16 nM | FLT3 |
| SGI-1776 | PIM1-selective | IC50: 7 nM | IC50: 363 nM | IC50: 69 nM | FLT3, Haspin |
Table 2: Cellular Activity of Selected PIM Kinase Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) |
| PIM-1/HDAC-IN-2 | MV4-11 (AML) | Cytotoxicity | 0.11[1] |
| MOLM-13 (AML) | Cytotoxicity | 3.56[1] | |
| RPMI 8226 (Multiple Myeloma) | Cytotoxicity | 1.71[1] | |
| AZD1208 | MOLM-16 (AML) | Growth Inhibition | <0.15 |
| CX-6258 | MV-4-11 (AML) | Antiproliferative | 0.02 |
| PC3 (Prostate) | Antiproliferative | 0.452 | |
| SGI-1776 | MV-4-11 (AML) | Apoptosis | ~0.1-3 |
PIM1 Signaling Pathway and Experimental Workflow
To effectively evaluate novel PIM inhibitors, a thorough understanding of the PIM1 signaling pathway and a standardized experimental workflow are essential.
Caption: The PIM1 signaling pathway, primarily activated by the JAK/STAT pathway, promotes cell proliferation and survival by phosphorylating key downstream targets.
Caption: A typical experimental workflow for the evaluation of novel PIM kinase inhibitors, from initial biochemical screening to in vivo efficacy studies.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of novel PIM inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the in vitro potency (IC50) of a test compound against PIM1 kinase.
Materials:
-
Recombinant human PIM1 kinase
-
PIM1 substrate peptide (e.g., BAD peptide)
-
ATP
-
Kinase Assay Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (e.g., this compound) and DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of PIM1 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. Final concentrations should be optimized, but typically are around the Km for ATP and substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell line expressing PIM1 (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
Test compound and DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Replace the medium in each well with 100 µL of the medium containing the test compound dilutions or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
For adherent cells, aspirate the medium and add 100 µL of solubilization solution. For suspension cells, centrifuge the plate and carefully remove the supernatant before adding the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot Analysis of PIM1 Signaling
Objective: To confirm the on-target activity of a test compound by assessing the phosphorylation status of a known PIM1 substrate.
Materials:
-
Cancer cell line expressing PIM1
-
Test compound and DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-BAD (Ser112), anti-BAD, anti-PIM1, anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells and treat with various concentrations of the test compound or DMSO for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein and the loading control.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line (e.g., MV4-11)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Evaluate the anti-tumor efficacy based on tumor growth inhibition.
References
Navigating the Kinome: A Comparative Guide to PIM1-IN-2 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, achieving selectivity is a paramount challenge. PIM1-IN-2 has been identified as a potent, ATP-competitive inhibitor of PIM1 kinase with a reported Ki of 91 nM.[1][2] However, a comprehensive understanding of its interaction with the broader human kinome is crucial for predicting potential off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of PIM kinase inhibitor selectivity, outlines the experimental methodologies used for such assessments, and visualizes the relevant biological and experimental workflows.
This compound: Selectivity Profile Overview
As of the latest available data, a comprehensive, public kinome-wide selectivity profile for this compound has not been published. The initial discovery of this compound focused on its potent inhibition of PIM1 kinase, but did not include a broad panel screen against other kinases.[3]
To provide a framework for understanding the typical selectivity landscape of PIM1 inhibitors, this guide presents data from other well-characterized inhibitors of the PIM kinase family. It is critical to note that the following data does not represent this compound , but rather serves as a comparative benchmark for researchers interested in this class of inhibitors.
Comparative Kinase Selectivity of PIM Inhibitors
The following table summarizes the inhibitory activity of selected PIM kinase inhibitors against the PIM family and a selection of common off-target kinases. This data is compiled from various public sources and illustrates the varying degrees of selectivity achieved by different chemical scaffolds.
| Kinase Target | SGI-1776 (IC50, nM) | AZD1208 (IC50, nM) | Quercetagetin (IC50, µM) |
| PIM1 | 7 | 0.4 | 0.34 |
| PIM2 | 363 | 5 | >10 |
| PIM3 | 69 | 1.9 | N/A |
| FLT3 | Potent Inhibition | >10,000 | N/A |
| Haspin | Potent Inhibition | N/A | N/A |
| CK2 | N/A | N/A | Inactive |
| PKA | N/A | N/A | Inactive |
| PKC | N/A | N/A | Inactive |
N/A: Data not available in the public domain.
Experimental Protocols for Kinase Profiling
The determination of kinase inhibitor selectivity is a critical step in drug discovery. The data presented for the comparative inhibitors is typically generated using a variety of biochemical assays. Below are detailed methodologies for commonly employed kinase inhibition assays.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human kinases (e.g., PIM1, PIM2, PIM3, and a panel of off-target kinases)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the recombinant kinase in kinase reaction buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP at a concentration typically near the Km for each specific kinase.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
KinomeScan™ Profiling (Competition Binding Assay)
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.
Procedure:
-
A test compound is incubated with a panel of human kinases, each tagged with a unique DNA identifier.
-
An immobilized, active-site directed ligand is included in the reaction to compete for kinase binding.
-
The kinase-ligand interactions are allowed to reach equilibrium.
-
Kinases that remain bound to the immobilized ligand are separated from those that have been displaced by the test compound.
-
The amount of each kinase remaining in the bound fraction is quantified by eluting the DNA tags and measuring their concentration using quantitative PCR (qPCR).
-
The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase.
Visualizing Experimental and Biological Pathways
To better understand the context of PIM1 inhibition and the methods used to assess it, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
While this compound is a potent inhibitor of PIM1 kinase, the lack of a comprehensive public cross-reactivity profile underscores the importance of thorough selectivity screening in the characterization of kinase inhibitors. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field, enabling a more informed approach to the design and evaluation of novel PIM kinase inhibitors. Further studies are warranted to fully elucidate the kinome-wide selectivity of this compound and its therapeutic potential.
References
A Comparative Analysis of PIM1 Kinase Inhibitors in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the PIM1 kinase inhibitor, PIM1-IN-2, and other notable PIM kinase inhibitors across various cancer types. The objective is to offer a comprehensive overview of their performance, supported by available experimental data, to inform future research and drug development efforts. While preclinical data on this compound's cellular activity is limited in the public domain, this guide leverages extensive data from well-characterized PIM inhibitors—SGI-1776, SMI-4a, and AZD1208—to provide a valuable comparative context for targeting the PIM1 kinase in oncology.
Introduction to PIM1 Kinase and this compound
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in regulating cell survival, proliferation, and apoptosis.[1] Overexpression of PIM1 is frequently observed in a wide range of hematological and solid tumors, making it an attractive target for cancer therapy.[2]
This compound is a potent and ATP-competitive inhibitor of PIM1 kinase with a reported Ki of 91 nM.[3][4] Its specific mechanism involves targeting the ATP-binding hinge region of the kinase. While the biochemical potency of this compound is established, comprehensive studies detailing its cellular efficacy (IC50 values) across different cancer cell lines and its in vivo anti-tumor activity are not widely available in published literature.
Comparative Efficacy of PIM Kinase Inhibitors
To provide a framework for evaluating the potential of this compound, this section details the performance of other well-studied PIM kinase inhibitors in various cancer models.
Quantitative Analysis of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of SGI-1776, SMI-4a, and AZD1208 in a range of cancer cell lines, offering a comparative view of their potency.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| SGI-1776 | Prostate Cancer | 22Rv1 | 2 | [5] |
| Prostate Cancer | PC3 | 3 | [5] | |
| Prostate Cancer | C4-2B | 4 | [5] | |
| Prostate Cancer | LNCaP | 5 | [5] | |
| Prostate Cancer | DU145 | 8 | [5] | |
| Leukemia | MV-4-11 | 0.005 - 11.68 (range) | [6] | |
| SMI-4a | Leukemia (pre-T-LBL) | Multiple | 0.8 - 40 (range) | [4][7] |
| Prostate Cancer | - | Blocks growth | [4] | |
| AZD1208 | Leukemia (AML) | MOLM-16 | < 0.1 | [8] |
| Leukemia (AML) | OCI-M1 | > 10 | [9] | |
| Leukemia (AML) | OCI-M2 | > 10 | [9] | |
| Gastric Cancer | SNU-638 | Sensitive (dose-dependent) | [10] | |
| Gastric Cancer | SNU-601 | Resistant | [10] | |
| Prostate Cancer | PC3-LN4 (hypoxic) | 0.2 | [11] | |
| Prostate Cancer | PC3-LN4 (normoxic) | 16.8 | [11] |
In Vivo Anti-Tumor Efficacy
The table below outlines the in vivo efficacy of these PIM kinase inhibitors in xenograft models, demonstrating their potential for tumor growth inhibition.
| Inhibitor | Cancer Model | Dosing | Key Findings | Citation(s) |
| SGI-1776 | Leukemia (MV-4-11 xenograft) | Not specified | Efficacious | [12] |
| SMI-4a | Leukemia (pre-T-LBL xenograft) | 60 mg/kg, twice daily | Significant delay in tumor growth | [7] |
| AZD1208 | Leukemia (MOLM-16 xenograft) | Dose-proportional | Suppressed tumor growth | [10] |
| Leukemia (KG-1a xenograft) | Dose-proportional | Suppressed tumor growth | [10] | |
| Gastric Cancer (SNU-638 xenograft) | Not specified | Significantly delayed tumor growth | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating PIM1 inhibitors, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Damnacanthal | CAS:477-84-9 | Potent, selective p56lck inhibitor; also LIMK1/2 inhibitor | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 12. PIM inhibitor SMI-4a induces cell apoptosis in B-cell acute lymphocytic leukemia cells via the HO-1-mediated JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
PIM1-IN-2: A Potential Strategy to Overcome Resistance to Pan-PIM Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on the Efficacy of PIM1-IN-2 in the Context of Pan-PIM Inhibitor Resistance.
The development of resistance to targeted cancer therapies is a significant clinical challenge. While pan-PIM kinase inhibitors have shown promise in various hematological malignancies and solid tumors, the emergence of resistance limits their long-term efficacy. This guide provides a comparative analysis of the PIM1-selective inhibitor, this compound, against pan-PIM inhibitors, and explores its potential efficacy in overcoming resistance. We present available preclinical data, detail relevant experimental protocols, and visualize key signaling pathways.
The Landscape of PIM Inhibition and Resistance
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis. Their overexpression is implicated in the progression and chemoresistance of numerous cancers.[1][2][3] Pan-PIM inhibitors, such as AZD1208 and PIM447, have been developed to target all three isoforms. However, both intrinsic and acquired resistance to these inhibitors have been observed.
Mechanisms of resistance to pan-PIM inhibitors are multifaceted and can include:
-
Feedback Activation of Survival Pathways: Inhibition of PIM kinases can lead to the feedback activation of other pro-survival signaling pathways, such as the mTOR pathway, thereby circumventing the effects of the inhibitor.[4]
-
Protein Stabilization: Paradoxically, the inhibition of PIM kinase activity has been shown to stabilize the protein levels of all three PIM isoforms, which may contribute to the development of resistance.[5]
-
Isoform Switching: The potential for compensatory upregulation of other PIM isoforms upon the inhibition of one, underscores the initial rationale for a pan-inhibitor approach. For instance, the knockout of the PIM1 gene has been associated with an increased expression of PIM2.[6]
This compound: A Selective Approach
This compound is a potent and ATP-competitive inhibitor of PIM1 kinase with a Ki (inhibition constant) of 91 nM. Unlike pan-PIM inhibitors, its activity is primarily directed against the PIM1 isoform. This selectivity may offer advantages in specific contexts, particularly in tumors where PIM1 is the predominant driver of malignancy or in overcoming certain resistance mechanisms.
Comparative Efficacy Data
While direct experimental data on the efficacy of this compound in pan-PIM inhibitor-resistant cell lines is not yet available in the public domain, we can compile and compare the characteristics of this compound with those of widely studied pan-PIM inhibitors based on existing preclinical data.
Table 1: Comparative Inhibitor Activity
| Inhibitor | Type | Target(s) | IC50/Ki (nM) | Key Cellular Effects |
| This compound | PIM1-Selective | PIM1 | Ki: 91 | - |
| AZD1208 | Pan-PIM | PIM1, PIM2, PIM3 | IC50: PIM1 (0.4), PIM2 (5), PIM3 (1.9) | Induces cell cycle arrest and apoptosis.[7] |
| PIM447 (LGH447) | Pan-PIM | PIM1, PIM2, PIM3 | Ki: PIM1 (0.006), PIM2 (0.018), PIM3 (0.009) | Induces apoptosis and cell-cycle arrest.[8] |
| LGB321 | Pan-PIM | PIM1, PIM2, PIM3 | - | Inhibits proliferation and mTOR-C1 signaling.[9] |
| INCB053914 | Pan-PIM | PIM1, PIM2, PIM3 | IC50: PIM1 (0.24), PIM2 (30), PIM3 (0.12) | Induces apoptosis and inhibits phosphorylation of downstream targets.[10] |
IC50/Ki values are indicative and may vary based on assay conditions.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments relevant to assessing the efficacy of PIM inhibitors and characterizing resistance.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the PIM inhibitor (e.g., this compound, AZD1208) for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., phospho-BAD, phospho-4EBP1, total PIM1, etc.) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways is crucial for understanding the mechanisms of action and resistance.
Future Directions and Conclusion
The development of resistance to pan-PIM inhibitors necessitates the exploration of alternative therapeutic strategies. The PIM1-selective inhibitor, this compound, presents a rational approach, particularly in tumors where resistance is not driven by PIM2 or PIM3 upregulation. Further preclinical studies are warranted to directly compare the efficacy of this compound in well-characterized pan-PIM inhibitor-resistant models. Such studies should elucidate the specific resistance mechanisms that can be overcome by a PIM1-selective approach and identify predictive biomarkers to guide patient selection. This comparative guide serves as a foundational resource to stimulate and inform these crucial next steps in the development of more durable PIM-targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The oncogenic PIM kinase family regulates drug resistance through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. PIM1 targeted degradation prevents the emergence of chemoresistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: PIM1-IN-2 Versus Dual PI3K/PIM Inhibitors in Preclinical Research
In the landscape of targeted cancer therapy, both selective and multi-targeted kinase inhibitors play crucial roles. This guide provides a detailed comparison of PIM1-IN-2, a selective PIM1 kinase inhibitor, and dual PI3K/PIM inhibitors, focusing on their mechanisms of action, potency, and cellular effects as reported in preclinical studies. This objective overview is intended for researchers, scientists, and drug development professionals to inform strategic decisions in kinase inhibitor research.
Introduction to PIM1 and PI3K Signaling
The PIM and PI3K/AKT/mTOR pathways are critical signaling networks that regulate cell proliferation, survival, and metabolism. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
PIM Kinases: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are constitutively active and regulated primarily at the level of transcription and protein stability. They play a significant role in promoting cell cycle progression and inhibiting apoptosis.
PI3K Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling cascade that, upon activation by growth factors and other stimuli, triggers a downstream signaling cascade involving AKT and mTOR, ultimately promoting cell growth, proliferation, and survival.
This compound: A Selective PIM1 Inhibitor
This compound is a potent and ATP-competitive inhibitor of PIM1 kinase. Its selectivity for PIM1 allows for the specific interrogation of PIM1-mediated signaling pathways without the confounding effects of inhibiting other kinases.
Dual PI3K/PIM Inhibitors: A Multi-Targeted Approach
Dual PI3K/PIM inhibitors are designed to simultaneously block both the PIM and PI3K signaling pathways. The rationale behind this approach is to achieve a more comprehensive and durable anti-cancer effect by targeting two key survival pathways and potentially overcoming resistance mechanisms that may arise from the inhibition of a single pathway. Examples of such inhibitors include IBL-202 (a dual PIM/PI3K inhibitor) and IBL-302 (a triple PIM/PI3K/mTOR inhibitor).
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and representative dual PI3K/PIM inhibitors based on preclinical findings. It is important to note that a direct head-to-head comparison in the same study is not available in the public domain; therefore, these values are compiled from different studies and should be interpreted with caution.
Table 1: Inhibitor Potency
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) |
| This compound | PIM1 | 91 | - |
| IBL-202 | PIM (pan), PI3K | - | Potent in nanomolar range (specific values not publicly available) |
| IBL-302 | PIM (pan), PI3K, mTOR | - | Sub-micromolar in various cancer cell lines |
Table 2: Cellular Activity in Preclinical Models
| Inhibitor | Cell Line(s) | Observed Effects |
| This compound | Not specified in available abstracts | Potent PIM1 inhibition. |
| IBL-202 | Multiple Myeloma (MM) cell lines, Mature T-cell Lymphoma (mTCL) cell lines | Induces cell death, more potent than single-target PIM or PI3K inhibitors. |
| IBL-302 | Breast cancer cell lines (including trastuzumab-resistant lines) | Anti-proliferative effects, overcomes trastuzumab resistance. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathways of PIM1 and PI3K and the targets of this compound and dual PI3K/PIM inhibitors.
Caption: General experimental workflow for evaluating kinase inhibitors in vitro.
Experimental Protocols
Detailed methodologies for the key experiments cited in preclinical studies are provided below.
Kinase Inhibition Assay
This assay determines the potency of a compound against a specific kinase.
Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.
Protocol:
-
Reagents and Materials: Recombinant PIM1 and/or PI3K kinase, appropriate peptide substrate, ATP, kinase assay buffer, and the test inhibitor (this compound or dual PI3K/PIM inhibitor).
-
Procedure: a. Prepare a serial dilution of the inhibitor in DMSO. b. In a microplate, add the kinase, substrate, and assay buffer. c. Add the diluted inhibitor to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the signal according to the chosen detection method.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the inhibitor (this compound or dual PI3K/PIM inhibitor) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to analyze the phosphorylation status of signaling proteins.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total PIM1, phospho-AKT, total AKT, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
Both this compound and dual PI3K/PIM inhibitors represent valuable tools in cancer research. The choice between a selective inhibitor and a dual-target inhibitor depends on the specific research question and therapeutic strategy.
-
This compound is ideal for studies focused on elucidating the specific roles of PIM1 kinase in cellular processes and for validating PIM1 as a therapeutic target. Its selectivity minimizes off-target effects, leading to clearer interpretation of experimental results.
-
Dual PI3K/PIM inhibitors offer a promising strategy for achieving a more potent anti-cancer effect and for overcoming potential resistance mechanisms. By targeting two key survival pathways, these inhibitors may provide a more robust and durable response in certain cancer contexts.
Further preclinical and clinical investigations are necessary to fully delineate the therapeutic potential of both selective PIM1 inhibitors and dual PI3K/PIM inhibitors in various cancer types. The experimental protocols provided in this guide serve as a foundation for researchers to conduct rigorous and reproducible studies in this important area of drug discovery.
Assessing the Therapeutic Window of PIM1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective and potent kinase inhibitors is a cornerstone of modern cancer therapy. The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM1, have emerged as attractive therapeutic targets due to their role in cell survival, proliferation, and apoptosis. This guide provides a comparative assessment of the therapeutic window of PIM1-IN-2 against other notable PIM1 inhibitors: SMI-4a, AZD1208, and TP-3654. While comprehensive in vivo efficacy and toxicity data for this compound are not publicly available, this comparison leverages existing data for more clinically advanced inhibitors to provide a valuable benchmark for its potential therapeutic index.
Data Presentation: Quantitative Comparison of PIM1 Inhibitors
The following table summarizes the key potency and selectivity data for this compound and its comparators. This data is essential for an initial assessment of their therapeutic potential.
| Compound | Target(s) | Potency (Ki/IC50) | In Vivo Efficacy Models | Key Toxicity Findings (Preclinical & Clinical) |
| This compound | PIM1 | Ki: 91 nM[1][2] | Data not available | Data not available |
| SMI-4a | PIM1 (selective) | IC50: 17-24 nM[3][4][5][6][7][8] | Chronic Myeloid Leukemia, Osteoarthritis, Acute Hepatitis[9][10][11] | Well-tolerated in preclinical models at effective doses (e.g., 60 mg/kg)[4]. |
| AZD1208 | Pan-PIM (PIM1, PIM2, PIM3) | IC50: PIM1 (0.4 nM), PIM2 (5 nM), PIM3 (1.9 nM)[12][13][14][15][16] | Acute Myeloid Leukemia, Gastric Cancer, Hypoxic Tumors[17][18][19][20] | Phase I trials: Dose-limiting toxicities included rash, fatigue, and vomiting. Common adverse events were gastrointestinal in nature[21]. |
| TP-3654 | PIM1/PIM3 (selective) | Ki: PIM1 (5 nM), PIM3 (42 nM)[2][8][22] | Myelofibrosis, Bladder Cancer, Prostate Cancer[23][24][25][26][27] | Phase 1/2 trials: Generally well-tolerated. Common treatment-emergent adverse effects included diarrhea, nausea, vomiting, and fatigue, mostly grade 1/2 and manageable[28][29][30]. |
PIM1 Signaling Pathway
The diagram below illustrates the central role of PIM1 in cell regulation. PIM1 is a constitutively active serine/threonine kinase, meaning its activity is primarily regulated by its expression level. It is a downstream effector of the JAK/STAT pathway and influences numerous substrates involved in cell cycle progression and apoptosis.
Caption: The PIM1 signaling pathway is activated by cytokines and growth factors, leading to cell proliferation and survival.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are outlines of key experiments typically employed to assess the therapeutic window of kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the potency and selectivity of an inhibitor against the target kinase.
Methodology:
-
Reagents: Recombinant PIM1 kinase, ATP, a generic kinase substrate (e.g., a peptide with a phosphorylation site), and the test inhibitor (e.g., this compound).
-
Procedure: The kinase reaction is initiated by mixing the enzyme, substrate, and ATP in a buffer solution. The test inhibitor is added at varying concentrations.
-
Detection: The extent of substrate phosphorylation is measured, typically using methods like radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated substrate (e.g., ELISA).
-
Data Analysis: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation/Viability Assays
Objective: To evaluate the effect of the inhibitor on the growth and survival of cancer cells.
Methodology:
-
Cell Lines: A panel of cancer cell lines with known PIM1 expression levels.
-
Procedure: Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
Detection: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity, or by direct cell counting.
-
Data Analysis: The half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) is determined from the dose-response curves.
In Vivo Tumor Xenograft Studies
Objective: To assess the anti-tumor efficacy and tolerability of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The inhibitor is administered via a clinically relevant route (e.g., oral gavage) at different dose levels and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Pharmacodynamic markers (e.g., phosphorylation of PIM1 substrates) can be assessed in tumor tissue.
-
Toxicity Assessment: Animal body weight, clinical signs of toxicity, and, in some cases, hematological and clinical chemistry parameters are monitored throughout the study.
Experimental Workflow for Therapeutic Window Assessment
The following diagram outlines a typical workflow for determining the therapeutic window of a novel kinase inhibitor like this compound.
Caption: A streamlined workflow for assessing the therapeutic window of a kinase inhibitor, from initial discovery to in vivo evaluation.
Conclusion
Based on its in vitro potency (Ki of 91 nM), this compound demonstrates promise as a PIM1 inhibitor. However, a comprehensive assessment of its therapeutic window is currently limited by the absence of publicly available in vivo efficacy and toxicity data. By comparing its potency to more clinically advanced inhibitors like SMI-4a, AZD1208, and TP-3654, we can infer that this compound falls within a relevant potency range. The preclinical and clinical data for the comparators highlight the potential for a favorable therapeutic window for selective PIM1 inhibitors, with manageable toxicities being a key feature of the second-generation inhibitor TP-3654. Further preclinical development of this compound, focusing on in vivo efficacy in relevant cancer models and comprehensive toxicology studies, will be critical to fully elucidate its therapeutic potential and define its therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM1 inhibitor SMI-4a attenuated concanavalin A-induced acute hepatitis through suppressing inflammatory responses - Wu - Translational Gastroenterology and Hepatology [tgh.amegroups.org]
- 11. SMI-4a - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. rndsystems.com [rndsystems.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. apexbt.com [apexbt.com]
- 17. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. ashpublications.org [ashpublications.org]
- 24. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. TP-3654 | Pim | TargetMol [targetmol.com]
- 27. file.medchemexpress.com [file.medchemexpress.com]
- 28. onclive.com [onclive.com]
- 29. Sumitomo Pharma Oncology Presents Preliminary Data from Phase 1/2 Clinical Study Evaluating Investigational Agent TP-3654 in Patients with Myelofibrosis at American Society of Hematology 2022 Annual Meeting & Exposition [prnewswire.com]
- 30. TP-3654 Monotherapy Appears Safe, Effective in Relapsed or Refractory Myelofibrosis | Docwire News [docwirenews.com]
A Comparative Benchmarking Guide: PIM1-IN-2 Versus Clinical PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical PIM1 kinase inhibitor, PIM1-IN-2, against a panel of PIM inhibitors that have entered clinical trials. The following sections detail the biochemical potency, cellular activity, and selectivity of these compounds, supported by experimental data and methodologies, to aid researchers in selecting the appropriate tools for their studies in oncology and other relevant therapeutic areas.
Introduction to PIM Kinases and Their Inhibition
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3. These kinases are crucial regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1] This guide focuses on comparing the investigational inhibitor this compound with several clinical-stage PIM inhibitors to provide a rational basis for its potential in drug discovery and development.
Biochemical Potency and Selectivity
A critical evaluation of a kinase inhibitor involves determining its potency against the target enzyme and its selectivity against other kinases. The following table summarizes the available biochemical data for this compound and key clinical PIM inhibitors.
Table 1: Biochemical Activity of PIM Kinase Inhibitors
| Compound | PIM1 (Ki/IC50) | PIM2 (Ki/IC50) | PIM3 (Ki/IC50) | Other Notable Kinase Targets (IC50/Ki) |
| This compound | 91 nM (Ki)[2] | Data not available | Data not available | Data not available |
| SGI-1776 | 7 nM (IC50)[3] | 363 nM (IC50)[3] | 69 nM (IC50)[3] | Flt3 (44 nM), Haspin (34 nM)[4] |
| AZD1208 | 0.4 nM (IC50)[5] | 5 nM (IC50)[5] | 1.9 nM (IC50)[5] | Generally selective, with some off-target effects at higher concentrations.[5] |
| PIM447 (LGH447) | 6 pM (Ki)[6] | 18 pM (Ki)[6] | 9 pM (Ki)[6] | GSK3β, PKN1, PKCτ (IC50 between 1 and 5 μM)[6] |
| CX-6258 | 5 nM (IC50)[7] | 25 nM (IC50)[7] | 16 nM (IC50)[7] | Flt-3 (>80% inhibition at 0.5 μM)[7] |
| TP-3654 | 5 nM (Ki)[8] | 239 nM (Ki)[8] | 42 nM (Ki)[8] | High selectivity for PIM1 over other kinases.[9] |
Note: Ki and IC50 values are dependent on assay conditions and should be compared with caution when sourced from different studies.
Cellular Activity and Mechanism of Action
The efficacy of a PIM kinase inhibitor in a biological context is determined by its ability to engage the target within a cell and elicit a downstream effect. Key cellular readouts for PIM inhibitor activity include the inhibition of the phosphorylation of downstream substrates, such as BAD (Bcl-2-associated death promoter), and the induction of apoptosis or cell cycle arrest.
Table 2: Cellular Activity of PIM Kinase Inhibitors
| Compound | Cell Line(s) | Key Cellular Effect(s) |
| This compound | Data not available | Potent and ATP-competitive inhibitor targeting the ATP-binding kinase hinge region.[2] |
| SGI-1776 | Chronic lymphocytic leukemia (CLL) cells | Induces apoptosis.[10] |
| AZD1208 | Acute myeloid leukemia (AML) cell lines | Inhibits phosphorylation of BAD at Ser-112.[11] |
| PIM447 (LGH447) | Multiple myeloma cell lines | Induces apoptosis.[12] |
| CX-6258 | PC3 (prostate cancer), MV-4-11 (AML) | Potent antiproliferative activity.[7] |
| TP-3654 | Myelofibrosis models | Reduces splenomegaly and bone marrow fibrosis.[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: PIM Kinase Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflows for Inhibitor Characterization.
Detailed Experimental Protocols
In Vitro PIM1 Kinase Assay (Luminescence-Based)
This protocol is a representative method for determining the biochemical potency of PIM kinase inhibitors.
Materials:
-
Recombinant human PIM1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[13]
-
PIMtide substrate (or other suitable peptide substrate)
-
ATP
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µL of inhibitor solution.
-
Add 2 µL of PIM1 enzyme solution (concentration optimized for linear reaction kinetics).
-
Add 2 µL of a mixture of PIMtide substrate and ATP (final concentrations to be optimized, often near the Km for ATP).
-
Incubate the reaction at room temperature for 60 minutes.[13]
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[13]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[13]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Western Blot for Phospho-BAD
This protocol outlines a general method to assess the in-cell activity of PIM inhibitors by measuring the phosphorylation of a key downstream target.
Materials:
-
Cancer cell line expressing PIM1 (e.g., MV-4-11, K562)
-
Cell culture medium and supplements
-
This compound or other test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere or reach the desired density.
-
Treat cells with various concentrations of the PIM inhibitor for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C.[14]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane (if necessary) and re-probe for total BAD and a loading control like GAPDH to normalize the data.
Conclusion
This compound is a potent inhibitor of PIM1 kinase.[2] When compared to clinical PIM inhibitors, it shows promise, although comprehensive data on its selectivity and cellular activity against a broad range of cancer types are still emerging. The clinical PIM inhibitors, such as AZD1208 and PIM447, exhibit pan-PIM inhibition at very low concentrations.[5][6] SGI-1776, while a potent PIM1 inhibitor, also targets other kinases like Flt3, which may contribute to its biological effects.[4] TP-3654 demonstrates high selectivity for PIM1.[9] The choice of inhibitor will depend on the specific research question, with highly selective compounds like this compound and TP-3654 being valuable for dissecting the specific roles of PIM1, while pan-PIM inhibitors may offer broader therapeutic potential in cancers where multiple PIM isoforms are overexpressed. Further head-to-head studies under standardized assay conditions are warranted to provide a more definitive comparative assessment.
References
- 1. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. onclive.com [onclive.com]
- 10. ashpublications.org [ashpublications.org]
- 11. oncotarget.com [oncotarget.com]
- 12. mdpi.com [mdpi.com]
- 13. promega.com [promega.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
On-Target Activity of PIM1-IN-2: A Thermal Shift Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of PIM1 Inhibitor Potency
The following table summarizes the reported inhibitory concentrations for PIM1-IN-2 and other commonly used PIM1 inhibitors. Lower values indicate higher potency. It is important to note that these values were determined using various biochemical assays, and direct comparison of Ki and IC50 values should be made with caution. A thermal shift assay provides a direct measure of target engagement and stabilization.
| Inhibitor | Type | PIM1 IC50/Ki |
| This compound | ATP-competitive PIM1 Inhibitor | Ki: 91 nM [][2] |
| AZD1208 | Pan-PIM Kinase Inhibitor | Ki: 0.1 nM; IC50: 0.4 nM[3] |
| SGI-1776 | Pan-PIM Kinase Inhibitor | IC50: 7 nM |
| CX-6258 | Pan-PIM Kinase Inhibitor | IC50: 5 nM |
Experimental Protocol: PIM1 Thermal Shift Assay
A thermal shift assay, or differential scanning fluorimetry (DSF), is a rapid and effective method to confirm the binding of an inhibitor to its target protein. The principle lies in the increased thermal stability of a protein upon ligand binding, which is observed as a positive shift in its melting temperature (Tm).
Objective: To determine the on-target activity of this compound by measuring its ability to increase the thermal stability of PIM1 kinase.
Materials:
-
Recombinant human PIM1 kinase
-
This compound and other test inhibitors
-
SYPRO Orange dye (5000x stock in DMSO)
-
Thermal Shift Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Real-time PCR instrument with melt curve capability
-
PCR plates (96- or 384-well)
Procedure:
-
Protein and Dye Preparation:
-
Dilute the recombinant PIM1 kinase to a final concentration of 2 µM in the Thermal Shift Assay Buffer.
-
Prepare a 20x working stock of SYPRO Orange dye by diluting the 5000x stock in the assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound and other inhibitors in 100% DMSO.
-
Perform serial dilutions of the inhibitors to achieve a range of desired final concentrations for the assay. The final DMSO concentration in the assay should be kept below 1% to avoid protein denaturation.
-
-
Assay Setup:
-
In each well of the PCR plate, add the components in the following order:
-
Thermal Shift Assay Buffer
-
PIM1 kinase solution (to a final concentration of 2 µM)
-
Inhibitor solution (at various concentrations) or DMSO for the control wells.
-
SYPRO Orange dye (to a final concentration of 5x).
-
-
The final reaction volume is typically 20-25 µL.
-
Seal the plate securely with an optical seal.
-
-
Data Acquisition:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to perform a melt curve analysis. A typical program involves a ramp from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute, with fluorescence readings taken at each temperature increment.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + inhibitor).
-
A positive ΔTm value indicates that the inhibitor binds to and stabilizes the PIM1 kinase. The magnitude of the ΔTm is generally proportional to the binding affinity of the inhibitor.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of PIM1 inhibition, the following diagrams are provided.
Experimental Workflow for Thermal Shift Assay
Simplified PIM1 Signaling Pathway
Conclusion
This compound is a potent, ATP-competitive inhibitor of PIM1 kinase. While direct comparative thermal shift assay data is pending, its low nanomolar Ki value suggests strong on-target activity. The provided thermal shift assay protocol offers a robust method for researchers to independently verify the engagement of this compound and other inhibitors with the PIM1 kinase. The visualization of the PIM1 signaling pathway highlights the critical role of this kinase in cell survival and proliferation, underscoring the therapeutic potential of effective inhibitors like this compound. For a comprehensive comparison, it is recommended to perform a head-to-head thermal shift assay with a panel of known PIM1 inhibitors.
References
Dual Targeting of PIM Kinase and mTOR: A Comparative Guide to Combination Inhibition Strategies
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase PIM1 is a critical regulator of cell survival and proliferation, making it a compelling target in oncology.[1] Concurrently, the PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling networks in cancer.[2] Preclinical and clinical studies are increasingly demonstrating that a multi-pronged therapeutic approach, involving the simultaneous inhibition of both PIM kinase and mTOR, can lead to synergistic anti-tumor effects and overcome mechanisms of drug resistance.[1][3]
This guide provides a comparative analysis of two prominent strategies for the dual inhibition of PIM and mTOR signaling pathways: the combination of a pan-PIM inhibitor with a dual mTORC1/2 inhibitor, and the application of a single multi-kinase inhibitor targeting PIM, PI3K, and mTOR. We will delve into the experimental data supporting these approaches, provide detailed protocols for key experiments, and visualize the underlying biological rationale.
Comparative Analysis of Combination Strategies
Here, we compare two distinct approaches for targeting the PIM and mTOR pathways:
-
Strategy 1: Combination of Separate Inhibitors - Represented by the use of AZD1208 (a pan-PIM inhibitor) and AZD2014 (a dual mTORC1/2 inhibitor) in Acute Myeloid Leukemia (AML).
-
Strategy 2: Single Multi-Kinase Inhibitor - Represented by IBL-301 (also known as AUM302), a novel inhibitor targeting PIM, PI3K, and mTOR, studied in Non-Small Cell Lung Cancer (NSCLC) and prostate cancer.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating these two strategies.
Table 1: In Vitro Efficacy of AZD1208 and AZD2014 Combination in AML Cell Lines [6]
| Cell Line | IC50 AZD1208 (μM) | IC50 AZD2014 (μM) | Combination Index (CI) at ED50 | Interpretation |
| MOLM-13 | >10 | 0.25 | 0.85-0.9 | Slight Synergism/Additive |
| MOLM-14 | >10 | 0.5 | 0.3-0.7 | Strong Synergism |
| MOLM-16 | 1 | 0.125 | 0.3-0.7 | Strong Synergism |
| MV4;11 | 5 | 0.25 | 0.3-0.7 | Strong Synergism |
| OCI-AML3 | 10 | 0.5 | 0.7-0.85 | Moderate Synergism |
Table 2: In Vitro Efficacy of IBL-301 in NSCLC and Prostate Cancer Cell Lines [4][5]
| Cell Line | Cancer Type | IC50 IBL-301 (nM) |
| Calu-6 | NSCLC | 0.3 |
| H1975 | NSCLC | 0.9 |
| H1975GR (Apitolisib Resistant) | NSCLC | 179 |
| H1975P (Parental) | NSCLC | 529 |
| LNCaP | Prostate Cancer | Not explicitly stated, but shown to inhibit proliferation |
| C4-2 | Prostate Cancer | Not explicitly stated, but shown to inhibit proliferation |
| C4-2B | Prostate Cancer | Not explicitly stated, but shown to inhibit proliferation |
Signaling Pathways and Experimental Workflows
To understand the rationale behind these combination strategies, it is crucial to visualize the involved signaling pathways and the experimental approaches used to evaluate them.
Detailed Experimental Protocols
Cell Proliferation and Viability Assays
Objective: To determine the effect of single agents and their combination on the proliferation and viability of cancer cells.
Protocol (based on studies with IBL-301 and AZD1208/AZD2014): [4][6]
-
Cell Seeding: Seed cancer cell lines (e.g., H1975 for NSCLC, MOLM-13 for AML) in 96-well plates at a density of 2 x 10³ to 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of the PIM inhibitor (e.g., AZD1208), the mTOR inhibitor (e.g., AZD2014), or the multi-kinase inhibitor (e.g., IBL-301), both as single agents and in combination at fixed ratios. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 72 hours.
-
Measurement:
-
BrdU Assay (for proliferation): Measure DNA synthesis by adding BrdU labeling reagent and subsequently detecting its incorporation using an anti-BrdU antibody. Read absorbance at 450 nm.[4]
-
CellTiter-Glo® Assay (for viability): Measure ATP levels, which correlate with the number of viable cells, by adding CellTiter-Glo® reagent and measuring luminescence.[4]
-
Trypan Blue Exclusion (for viable cell count): For suspension cells like AML, count viable cells using a hemocytometer after staining with trypan blue.[6]
-
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using software like GraphPad Prism. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.[7]
Western Blot Analysis for Phospho-protein Levels
Objective: To assess the impact of inhibitors on the phosphorylation status of key proteins in the PIM and mTOR signaling pathways.
Protocol (general procedure): [4][5]
-
Cell Treatment and Lysis: Treat cells with inhibitors for a specified duration (e.g., 2, 6, or 24 hours).[8] After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-proteins (e.g., p-4EBP1, p-eIF4B, p-Akt) and total proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., α/β-tubulin or β-actin).
Ex Vivo Analysis of Patient-Derived Tumor Explants
Objective: To evaluate the effect of inhibitors on signaling pathways in a more clinically relevant model.
Protocol (based on the IBL-301 study): [4]
-
Tissue Culture: Culture fresh patient-derived tumor explants (e.g., from NSCLC patients) ex vivo.
-
Treatment: Treat the explants with inhibitors (e.g., 250 nM IBL-301 or BEZ235) or a vehicle control for 72 hours.
-
Protein Extraction: Extract protein from the treated tumor tissue.
-
Signaling Array: Analyze the protein lysates using a PathScan® intracellular signaling array to simultaneously measure the levels of multiple key signaling proteins and their phosphorylation status.
-
Cytokine Analysis: Collect the tissue conditioned media and assay for secreted cytokine levels (e.g., MCP-1) using a magnetic bead-based immunoassay (e.g., MILLIPLEX MAP).
Conclusion
The concurrent inhibition of PIM kinase and the mTOR pathway presents a promising therapeutic strategy in various cancers. The choice between a combination of separate, targeted inhibitors versus a single multi-kinase inhibitor will likely depend on the specific cancer type, its underlying genetic drivers, and the potential for acquired resistance. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such combination therapies, enabling researchers to generate the critical data needed to advance these strategies toward clinical application.
References
- 1. Mechanism-based combinations with Pim kinase inhibitors in cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of PIM and CDK4/6 suppresses both mTOR signaling and Rb phosphorylation and potentiates PI3K inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-targeting PIM and PI3K/mTOR using multikinase inhibitor AUM302 and a combination of AZD-1208 and BEZ235 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel combination of dual mTOR inhibitor AZD2014 and pan-PIM inhibitor AZD1208 inhibits growth in acute myeloid leukemia via HSF pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of PIM1-IN-2: A Guide for Laboratory Professionals
PIM1-IN-2: Key Properties and Storage
This compound is a potent and ATP-competitive inhibitor of PIM-1 kinase with a Ki of 91 nM.[1][2][3][4] Understanding its properties is the first step in safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C17H11ClN4O | [3][4][5] |
| Molecular Weight | 322.75 g/mol | [3][5] |
| Form | Crystalline solid | [4] |
| Storage (Lyophilized) | Store at +4°C or -20°C, keep desiccated. Stable for 36 months at -20°C. | [2][3] |
| Storage (In solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles. | [1][2][6] |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (10 mg/ml). | [3][4] |
Experimental Protocol: Proper Disposal of this compound
The following step-by-step procedure outlines a standard approach to managing the disposal of research-grade compounds like this compound.
Step 1: Waste Identification and Classification
-
Identify the Waste: Determine the form of the this compound waste. This can include:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks, gloves).
-
-
Classify the Waste: Consult your institution's waste management guidelines to correctly classify the waste. Given its nature as a bioactive small molecule, it should be treated as hazardous chemical waste.
Step 2: Segregation
-
Separate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[7] Incompatible chemicals can react, leading to dangerous situations. Proper segregation is crucial for preventing accidental reactions and ensuring the waste is directed to the appropriate disposal route.[7]
Step 3: Containerization
-
Use Designated Containers: Utilize a designated, chemically compatible, and properly labeled hazardous waste container.[7] The container must be in good condition with a secure, leak-proof lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any known hazard symbols as required by your institution.
Step 4: Storage of Waste
-
Designated Accumulation Area: Store the waste container in a designated satellite accumulation area.[7] This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Follow Regulations: Adhere to all institutional and regulatory requirements for the storage of hazardous waste, including limitations on accumulation time and quantity.[7]
Step 5: Disposal Request and Pickup
-
Submit a Pickup Request: Once the waste container is full or the accumulation time limit is approaching, submit a waste pickup request to your institution's EHS department.[7]
-
Provide Accurate Information: Accurately describe the waste composition and quantity in your request to ensure proper handling and disposal by the waste management team.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact. Always prioritize consulting your institution's specific safety protocols and EHS department for guidance.
References
Personal protective equipment for handling PIM1-IN-2
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.
This guide provides immediate, essential safety and logistical information for the handling of PIM1-IN-2, a potent inhibitor of PIM-1 kinase. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research. This document offers procedural, step-by-step guidance to directly address your operational questions.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE, compiled from safety data sheets of potent kinase inhibitors.
| PPE Component | Specifications and Usage |
| Hand Protection | Wear chemically resistant, impervious gloves (e.g., Nitrile rubber, Neoprene). Change gloves immediately if contaminated, punctured, or torn. Avoid direct skin contact at all times. |
| Eye and Face Protection | Use safety glasses with side shields or chemical safety goggles. In situations with a splash hazard, a full-face shield is required. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the compound in powdered form or when generating aerosols. Ensure proper fit and use in a well-ventilated area or under a chemical fume hood. |
| Body Protection | A lab coat or a disposable chemical-resistant gown should be worn to protect street clothing and skin from contamination. Ensure it is fully buttoned. |
| Foot Protection | Wear closed-toe shoes to protect against spills and falling objects. |
Operational Plan: Handling and Storage
Proper handling and storage are paramount to maintain the stability of this compound and to prevent accidental exposure.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (477845-12-8) on the label match your order.
Handling in the Laboratory:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
As a solid, avoid generating dust. If weighing the powder, do so carefully within the fume hood.
-
When preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing.
-
Ensure all containers are clearly and accurately labeled with the chemical name, concentration, date, and responsible personnel.
Storage:
-
Solid Form: Store the lyophilized powder at -20°C for long-term storage, where it is stable for up to 36 months.[1]
-
In Solution: Once dissolved, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]
PIM1 Signaling Pathway
PIM1 kinase is a key downstream effector of the JAK/STAT signaling pathway, playing a crucial role in cell survival and proliferation. The diagram below illustrates this pathway and the point of inhibition by this compound.
Caption: PIM1 Signaling Pathway and Inhibition by this compound.
Experimental Protocol: Cell Viability Assay
This protocol outlines a common application of this compound to assess its effect on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a hematopoietic or prostate cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multimode plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) using appropriate software (e.g., GraphPad Prism).
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Segregation:
-
All materials that have come into contact with this compound, including unused stock solutions, treated cell culture media, pipette tips, and contaminated gloves and lab coats, must be segregated as hazardous chemical waste.
-
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste (e.g., unused solutions, treated media) in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used (e.g., polyethylene for DMSO solutions).
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves, absorbent paper) in a designated, puncture-resistant, and clearly labeled hazardous waste bag or container.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste" and list all chemical constituents, including this compound and any solvents (e.g., DMSO, ethanol). Include the approximate concentrations and volumes.
-
Also, include the date of accumulation and the name of the principal investigator or laboratory.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure that incompatible waste types are stored separately.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for the final disposal of chemical waste. Do not dispose of this compound or any contaminated materials in the regular trash or down the drain.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
